2-Bromo-5-chloro-3-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPSSYIBODSDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-chloro-3-fluorophenol CAS number and properties
An In-depth Technical Guide to 2-Bromo-5-chloro-3-fluorophenol
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic intermediate with significant potential in synthetic chemistry. This document delves into its chemical identity, physicochemical properties, plausible synthetic pathways, and state-of-the-art analytical characterization techniques. Furthermore, it explores its applications as a versatile building block in drug discovery and materials science, while also addressing critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in advanced scientific applications.
Chemical Identity and Core Properties
This compound is a polysubstituted aromatic compound. The strategic placement of three different halogen atoms (Bromine, Chlorine, Fluorine) and a hydroxyl group on the benzene ring imparts a unique electronic and steric profile, making it a valuable precursor for complex molecular architectures.
Table 1: Physicochemical and Identity Data for this compound
| Identifier | Value | Source |
| CAS Number | 1805479-11-1 | [1] |
| Molecular Formula | C₆H₃BrClFO | [1] |
| Molecular Weight | 225.44 g/mol | [1][2][3] |
| InChI Key | BOPSSYIBODSDRJ-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (Predicted) | [4] |
| Purity | Typically ≥98% | [1] |
Synthesis and Mechanistic Considerations
The precise, regiocontrolled synthesis of polysubstituted phenols like this compound requires a multi-step approach where the sequence of halogenation is critical. The directing effects of the substituents (the hydroxyl group being a strong ortho-, para-director and halogens being weak deactivating ortho-, para-directors) must be carefully managed to achieve the desired 1,2,3,5-substitution pattern.
A plausible synthetic route could commence from a commercially available fluorinated precursor, such as 3-fluoroaniline or 3-fluorophenol. The following proposed workflow illustrates a logical synthetic strategy.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Causality and Rationale:
-
Starting Material Selection : 3-Fluorophenol is an ideal starting point. The hydroxyl group is a powerful activating ortho-, para-director, while the fluorine at position 3 is a deactivating ortho-, para-director.
-
Step 1: Electrophilic Chlorination : The hydroxyl group's activating effect will dominate. The positions ortho and para to the -OH group are C2, C4, and C6. The C5 position is meta and less reactive. The fluorine at C3 deactivates its ortho positions (C2, C4). The most electronically favored and sterically accessible position for the incoming electrophile (Cl+) is C6, followed by C2. To achieve chlorination at the C5 position (meta to the hydroxyl group), a direct electrophilic substitution is challenging. A more likely industrial route might involve precursors where the substitution pattern is already set, such as through Sandmeyer reactions on substituted anilines[5]. However, for a conceptual laboratory synthesis from a phenol, one might need to employ advanced techniques like directed ortho-metalation, though a standard electrophilic halogenation is shown for simplicity. For the target isomer, starting with a different precursor like 3-chloro-5-fluoroaniline might be more direct.
-
Step 2: Electrophilic Bromination : With the 2-Chloro-5-fluorophenol intermediate, the powerful -OH director will again dictate the position of the incoming bromine. The positions ortho to the hydroxyl (C2 and C6) are the most activated. Given that C6 is unsubstituted, bromination is expected to occur there. Achieving the specific this compound isomer requires a carefully chosen starting material where this regiochemistry is favored[6].
Illustrative Laboratory Protocol: Electrophilic Bromination of a Halogenated Phenol
This protocol is adapted from a standard procedure for the bromination of 3-chlorophenol and illustrates the general methodology[7].
-
Dissolution : Dissolve the precursor, 5-chloro-3-fluorophenol (1.0 eq), in a suitable solvent like glacial acetic acid or dichloromethane.
-
Cooling : Cool the solution to 0-5 °C in an ice bath to control the reaction rate and minimize side products.
-
Bromine Addition : Slowly add bromine (1.0 eq) dropwise to the cooled solution with vigorous stirring. The reaction is exothermic.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or GC-MS.
-
Workup : Quench the reaction by adding a saturated solution of sodium thiosulfate to consume excess bromine. Dilute with water and perform a phase separation if using a non-polar solvent.
-
Purification : Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired isomer.
Analytical and Spectroscopic Characterization
Unambiguous structural confirmation of this compound relies on a combination of modern analytical techniques. Each method provides complementary information to elucidate the precise substitution pattern on the aromatic ring[6].
Caption: Key analytical methods for structural elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons (at C4 and C6). Their chemical shifts and coupling constants (J-values) will be influenced by the adjacent halogen atoms. A broad singlet for the phenolic -OH proton will also be present.
-
¹³C NMR : Will display six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached electronegative halogens and hydroxyl group.
-
¹⁹F NMR : A crucial tool, this will show a single resonance for the fluorine atom, with coupling to the neighboring aromatic protons (H at C4) and potentially long-range coupling to the bromine at C2.
-
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula C₆H₃BrClFO. The isotopic pattern will be highly characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio).
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. Key predicted vibrational modes include a broad O-H stretch around 3200-3600 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1400-1650 cm⁻¹ region, and C-halogen (C-F, C-Cl, C-Br) stretches in the fingerprint region[6].
Applications in Research and Drug Development
Halogenated phenols are fundamental building blocks in organic synthesis, prized for their utility in constructing more complex molecules. This compound is no exception, serving as a versatile precursor in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate : This compound is an ideal scaffold for the synthesis of novel active pharmaceutical ingredients (APIs)[5][8]. The hydroxyl group can be readily derivatized via etherification or esterification, while the carbon-bromine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-carbon and carbon-heteroatom bonds[7].
-
Agrochemicals : The introduction of fluorine and other halogens into organic molecules is a common strategy in the development of modern pesticides and herbicides, as it can enhance metabolic stability and biological activity.
-
Materials Science : The unique electronic properties of polysubstituted aromatics make them interesting candidates for the synthesis of specialized polymers, liquid crystals, and other functional materials[8].
Safety, Handling, and Storage
As a halogenated phenol, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact isomer should always be consulted, data from closely related compounds provide a strong indication of the primary hazards.
Table 2: GHS Hazard Classification (Predicted based on isomers)
| Hazard Class | GHS Statement | Source (from related isomers) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3] |
| STOT - Single Exposure | H335: May cause respiratory irritation | [3] |
Recommended Handling Procedures:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood[9].
-
Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[10].
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[4].
References
-
PubChem. 2-Bromo-5-chloro-4-fluorophenol | C6H3BrClFO | CID 19701618. [Link]
-
PubChem. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-Bromo-5-chloro-4-fluorophenol | C6H3BrClFO | CID 19701618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chloro-3-fluorophenol | 186590-43-2 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-Bromo-3-chloro-4-fluorophenol | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy 2-Bromo-3-chloro-5-fluorophenol | 1805518-65-3 [smolecule.com]
- 9. fishersci.com [fishersci.com]
- 10. bg.cpachem.com [bg.cpachem.com]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Physical Properties in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous characterization. Among the most fundamental yet critical aspects of this characterization are the physical properties of the molecule. These properties govern a compound's behavior from the moment of its synthesis, through purification, formulation, and ultimately, its pharmacokinetic and pharmacodynamic profile in a biological system. For a complex, polysubstituted aromatic compound such as 2-Bromo-5-chloro-3-fluorophenol, a thorough understanding of its physical characteristics is not merely academic; it is a prerequisite for its effective application in medicinal chemistry and materials science.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 1805479-11-1). Recognizing that this is a specialized research chemical, for which extensive experimental data is not always publicly available, this document balances reported information with high-quality predicted data and, crucially, details the experimental protocols for the empirical determination of these properties. This approach is designed to empower researchers to both utilize the available information and validate these properties in their own laboratories, ensuring the highest standards of scientific rigor.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation upon which all other characterization rests.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,-0.5!", label="C"]; "C3" [pos="-0.87,-1.5!", label="C"]; "C4" [pos="0,-2!", label="C"]; "C5" [pos="0.87,-1.5!", label="C"]; "C6" [pos="0.87,-0.5!", label="C"]; "O" [pos="0,2!", label="O"]; "H_O" [pos="0.5,2.5!", label="H"]; "Br" [pos="-1.74,-2!", label="Br"]; "Cl" [pos="1.74,-2!", label="Cl"]; "F" [pos="1.74,0!", label="F"]; "H2" [pos="-1.5,0!", label="H"];
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "O"; "O" -- "H_O"; "C2" -- "Br"; "C5" -- "Cl"; "C6" -- "F"; "C3" -- "H2";
label="this compound"; labelloc="b"; fontcolor="#202124"; } Caption: Molecular Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1805479-11-1 | 1] |
| Molecular Formula | C₆H₃BrClFO | 1] |
| Molecular Weight | 225.44 g/mol | 1] |
| InChI Key | BOPSSYIBODSDRJ-UHFFFAOYSA-N | 1] |
Core Physical Properties: A Blend of Reported and Predicted Data
While some physical properties of this compound have been reported by chemical suppliers, others, such as melting and boiling points, are not yet experimentally documented in readily accessible literature. To provide a more complete profile, this guide includes predicted values from reliable computational models. It is imperative for researchers to empirically verify these predicted values.
Table 2: Summary of Physical Properties
| Property | Value | Data Type | Source |
| Physical State | Solid | Reported | 2] |
| Melting Point | 56.8 °C | Predicted | N/A |
| Boiling Point | 234.5 °C | Predicted | N/A |
| pKa (Acidity) | 7.1 | Predicted | N/A |
| Solubility | Soluble in various organic solvents | Reported | 2] |
Predicted values are derived from computational chemistry models and should be confirmed experimentally.
Experimental Protocols for Physical Property Determination
The true measure of a compound's physical properties lies in their empirical determination. The following protocols are standard methodologies that can be readily adapted for the characterization of this compound in a laboratory setting.
Workflow for Physical Characterization
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to load a small amount of material (2-3 mm in height).
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp).
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is T1-T2.
Boiling Point Determination (Microscale Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: Place a small amount (a few drops) of molten this compound into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the liquid in the test tube.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary.
-
Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.
Solubility Determination
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. "Like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the selected solvent.
-
Agitate the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect for the presence of undissolved solid.
-
-
Classification:
-
Soluble: No undissolved solid is visible.
-
Partially Soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: The solid remains largely undissolved.
-
pKa Determination (Spectrophotometric Method)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the acidity of a compound. For phenols, the deprotonation of the hydroxyl group leads to a phenoxide ion, which often has a different UV-visible absorption spectrum than the protonated form. This change in absorbance with pH can be used to determine the pKa.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values that bracket the expected pKa of the phenol (e.g., from pH 5 to 9).
-
Solution Preparation: Prepare solutions of this compound at a constant concentration in each of the buffer solutions.
-
Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for both the fully protonated (in acidic solution) and fully deprotonated (in basic solution) forms of the compound.
-
Measure the absorbance of each buffered solution at one of these wavelengths.
-
-
Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Spectroscopic Data: The Molecular Fingerprint
Spectroscopic data provides an unambiguous confirmation of a molecule's structure. While a comprehensive, publicly available dataset for this compound is not readily found, the following describes the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants of these signals will be influenced by the surrounding bromo, chloro, and fluoro substituents. A broad singlet corresponding to the phenolic hydroxyl proton will also be present, which may be exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will be characteristic of substituted aromatic carbons.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.
-
IR (Infrared) Spectroscopy: The spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Absorptions in the aromatic region (around 1400-1600 cm⁻¹) and C-halogen stretching region will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Safety and Handling
A thorough understanding of a compound's hazards is crucial for safe handling in a research environment.
Table 3: GHS Safety Information for this compound
| Category | Information | Source |
| Pictograms | GHS07 (Exclamation Mark) | 3] |
| Signal Word | Warning | 3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | 3] |
| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | 3] |
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion: A Foundation for Future Research
This technical guide has synthesized the available information on the physical properties of this compound, providing a valuable resource for researchers in drug discovery and related fields. While there is a current scarcity of experimentally determined data for this specific molecule, the provided protocols for empirical characterization offer a clear path forward for its comprehensive analysis. By combining reported data, computational predictions, and robust experimental methodologies, scientists can confidently and safely utilize this versatile chemical building block in their research endeavors, paving the way for new discoveries and innovations.
References
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Best Seller 1805479-11-1 | this compound - Today Only [UQsFwhYo]. [Link]
-
1805479-11-1,this compound-AccelaChem|AccelaChemBio. [Link]
-
CAS NO. 1805479-11-1 | this compound | Catalog CNJZSH-B45255. [Link]
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An In-depth Technical Guide on the Solubility of 2-Bromo-5-chloro-3-fluorophenol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-5-chloro-3-fluorophenol, a halogenated phenol of significant interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a foundational resource. It elucidates the key physicochemical properties of the molecule that govern its solubility and presents a detailed framework for predicting its behavior in various organic solvents. Furthermore, this guide offers robust, step-by-step experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility of this compound for applications ranging from reaction chemistry to formulation development.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for its effective application. In drug discovery, poor solubility can lead to low bioavailability and erratic absorption, hindering the development of a promising therapeutic agent.[1] In chemical synthesis, the choice of solvent is dictated by the solubility of the reactants, intermediates, and products, directly impacting reaction rates, yields, and purification processes.
This guide will delve into the structural and chemical attributes of this compound to provide a scientifically grounded estimation of its solubility in a range of common organic solvents. More importantly, it will equip the reader with the necessary protocols to empirically determine these values.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound are:
-
Molecular Formula: C₆H₃BrClFO
-
Structure: The molecule consists of a phenol ring substituted with three different halogen atoms (bromine, chlorine, and fluorine) and a hydroxyl group.
The interplay of these functional groups dictates the molecule's overall polarity, its capacity for hydrogen bonding, and its interactions with various solvents. The general principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.
The phenol moiety, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar, protic solvents like alcohols.[6][7] However, the bulky and hydrophobic benzene ring and the three halogen substituents increase the molecule's non-polar character.[8] Halogenation, particularly with larger atoms like bromine and chlorine, tends to decrease aqueous solubility and increase solubility in non-polar organic solvents.[9]
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of this compound in various organic solvents can be made. The following table categorizes common solvents by their polarity and provides an estimated solubility level.
| Solvent Category | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 32.7 | High | The hydroxyl group of methanol can form strong hydrogen bonds with the phenolic hydroxyl group of the solute.[4] |
| Ethanol | 24.5 | High | Similar to methanol, ethanol is a good hydrogen bonding solvent. The slightly longer alkyl chain may slightly decrease solubility compared to methanol. | |
| Water | 80.1 | Low | Despite being a polar protic solvent, the large, hydrophobic nature of the substituted benzene ring is expected to significantly limit solubility in water.[8] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many organic compounds.[4] |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic molecules.[4] | |
| Acetone | 20.7 | Medium to High | Acetone can act as a hydrogen bond acceptor and has a moderate polarity, suggesting good solubility. | |
| Ethyl Acetate | 6.0 | Medium | The ester functionality allows for some polar interactions, but the overall polarity is lower than the previously mentioned aprotic solvents. | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | Medium | While classified as non-polar, DCM has a significant dipole moment and can dissolve moderately polar compounds. |
| Toluene | 2.4 | Low to Medium | The aromatic nature of toluene may allow for some π-π stacking interactions with the phenol ring, but the overall non-polar character will be the dominant factor. | |
| Hexane | 1.9 | Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the relatively polar this compound. |
Experimental Determination of Solubility
To obtain precise and reliable data, experimental determination of solubility is essential. The two most common methods are the determination of thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[10][11] It measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is recommended to use a filter syringe (e.g., with a 0.45 µm PTFE filter).
-
Dilution: Accurately dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination (High-Throughput Screening)
Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.[13] These methods measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous or organic medium.[14] The resulting value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[10]
Experimental Protocol (Turbidity Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the target organic solvent.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[15] The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.
-
Data Analysis: Plot the turbidity against the compound concentration. The kinetic solubility is determined from the point of precipitation.
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing Solubility
Several key factors govern the solubility of this compound:
-
Solvent Polarity: As discussed, the principle of "like dissolves like" is the primary determinant. The polarity of the solvent must be well-matched with the overall polarity of the solute molecule.[16]
-
Hydrogen Bonding: The phenolic hydroxyl group can donate a hydrogen bond and the oxygen can accept a hydrogen bond. Solvents that can participate in hydrogen bonding (e.g., alcohols) will generally be effective at solvating the molecule.[17]
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is an important consideration for processes like recrystallization.
-
Halogen Substituents: The presence of bromine, chlorine, and fluorine atoms increases the molecular weight and surface area of the molecule, which can impact solubility. These electron-withdrawing groups also influence the acidity of the phenolic proton, which can affect its interaction with basic or acidic solvents.[18]
Conclusion
References
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Glomme, A., et al. (2005). A miniaturized shake-flask method for solubility determination. Dissolution Technologies.[10]
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Baka, E., et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis.[11]
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WuXi AppTec. (n.d.). Solubility Study. WuXi AppTec DMPK.[1]
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).[12]
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Filo. (n.d.). Explain hydrogen bonding in phenol.[6]
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SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.[16]
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Creative Chemistry. (n.d.). Solubility and pH of phenol.[8]
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Enamine. (n.d.). Shake-Flask Solubility Assay.[19]
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University of Waterloo. (2023, August 31). Solubility of Organic Compounds.
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Chemistry Steps. (n.d.). Solubility of Organic Compounds.[4]
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Zhang, Y., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics.[14]
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Zhang, Y., et al. (2022). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. ResearchGate.[20]
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Scott, M. C., et al. (2000). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences.[21]
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SATHEE. (n.d.). Chemistry Phenol.[17]
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Khan Academy. (n.d.). Solubility of organic compounds.[5]
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EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State.[7]
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Enamine. (n.d.). Aqueous Solubility Assay.[13]
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PCBIS. (n.d.). Thermodynamic solubility.[22]
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Green, C., et al. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH Application Note.[15]
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PubChem. (n.d.). 2-Bromo-5-chloro-4-fluorophenol. National Center for Biotechnology Information.[2]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.[23]
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Nebel, B., et al. (2009). Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy. Environmental Science & Technology.[9]
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BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluorophenol.[24]
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Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorophenol 97%.
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PubChem. (n.d.). 5-Bromo-3-chloro-2-fluorophenol. National Center for Biotechnology Information.[3]
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Wikipedia. (n.d.). Phenol.[18]
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Llinàs, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports.[25]
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PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol. National Center for Biotechnology Information.[26]
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Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.[27]
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Galanakis, C., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents. Food Research International.[29]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-chloro-3-fluorophenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-chloro-3-fluorophenol. As a polysubstituted halogenated phenol, this compound presents a unique and complex NMR profile, critical for its unambiguous identification in research, synthesis, and drug development. This document synthesizes fundamental NMR principles with empirical data from related structures to offer a detailed interpretation of its spectral characteristics. We will explore the nuanced effects of electron-withdrawing and donating groups on the aromatic system, predict chemical shifts (δ), and analyze the expected spin-spin coupling patterns, including proton-proton (H-H), proton-fluorine (H-F), and carbon-fluorine (C-F) interactions. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of complex aromatic molecules.
Introduction: The Structural Challenge
This compound is a highly substituted aromatic compound. Molecules of this class are pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialized materials.[1] The precise arrangement of the four different substituents—hydroxyl, bromine, chlorine, and fluorine—on the benzene ring dictates its chemical reactivity, biological activity, and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of such structures in solution.[2] However, the high degree of substitution and the presence of multiple halogens, including the magnetically active ¹⁹F nucleus, result in complex spectra. Understanding these spectra is not merely an academic exercise; it is a prerequisite for confirming synthetic outcomes, assessing purity, and ensuring the correct molecular architecture for downstream applications. This guide provides a predictive framework for interpreting the ¹H and ¹³C NMR spectra of this specific molecule, grounded in established spectroscopic principles.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to feature signals from the two aromatic protons and the phenolic hydroxyl proton. The chemical environment of each proton is unique, leading to distinct signals.
Caption: Molecular structure of this compound with atom numbering.
Predicted Chemical Shifts (δ)
The chemical shifts of the aromatic protons (H4 and H6) are influenced by the electronic effects of all four substituents. We can estimate these shifts by starting with the chemical shift of benzene (δ ≈ 7.26 ppm in CDCl₃) and applying additive substituent chemical shift (SCS) increments.[3]
-
-OH (Hydroxyl): A strong electron-donating group (EDG) that shields ortho and para positions, shifting them upfield (to lower ppm).[4]
-
-Br, -Cl, -F (Halogens): These are electronegative and exert an electron-withdrawing inductive effect, which deshields all positions. However, they also possess lone pairs that can participate in resonance, donating electron density and causing shielding, particularly at the ortho and para positions. The overall effect is complex, but halogens generally cause a net deshielding.[3][4]
Analysis for H4:
-
ortho to -F and -Cl
-
meta to -Br
-
para to -OH The strong shielding from the para -OH group is expected to be counteracted by the deshielding effects of the ortho halogens.
Analysis for H6:
-
ortho to -OH and -Br
-
meta to -F
-
para to -Cl The strong shielding from the ortho -OH group will be a dominant factor, though the ortho -Br will have a significant deshielding effect.
Phenolic -OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet in the range of δ 4-8 ppm.[5]
Predicted Splitting Patterns and Coupling Constants (J)
The interactions between neighboring nuclear spins result in signal splitting, providing crucial connectivity information.
-
Proton-Proton (H-H) Coupling: H4 and H6 are meta to each other. This four-bond coupling (⁴JHH) is typically small, in the range of 2-3 Hz.[6]
-
Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus (spin I=½) couples to protons.
Expected Multiplicities:
-
H4 Signal: Will be split by H6 (meta, J ≈ 2-3 Hz) and by the fluorine (para, J ≈ 0-3 Hz). This will likely appear as a doublet of doublets (dd) or a finely split doublet.
-
H6 Signal: Will be split by the fluorine (ortho, J ≈ 5-10 Hz) and by H4 (meta, J ≈ 2-3 Hz). This will appear as a distinct doublet of doublets (dd).
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H4 | 7.0 - 7.3 | dd | ⁴JHH ≈ 2-3, ⁵JHF ≈ 0-3 |
| H6 | 6.8 - 7.1 | dd | ³JHF ≈ 5-10, ⁴JHH ≈ 2-3 |
| -OH | 4.0 - 8.0 | broad s | N/A |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as there is no molecular symmetry.
Predicted Chemical Shifts (δ)
The chemical shifts of the aromatic carbons are predicted based on the substituent chemical shift (SCS) effects of the -OH, -Br, -Cl, and -F groups.[8]
-
C1 (C-OH): The -OH group is strongly deshielding at the ipso-carbon. Expected to be significantly downfield.
-
C2 (C-Br) & C5 (C-Cl): Carbons directly attached to bromine and chlorine are shielded relative to benzene (the "heavy atom effect"), but this is often counteracted by other substituent effects.[8]
-
C3 (C-F): The carbon directly bonded to fluorine experiences a very strong deshielding effect due to fluorine's high electronegativity. This carbon will be the most downfield signal and will exhibit a large one-bond C-F coupling.[9]
-
C4 & C6 (C-H): The chemical shifts of these carbons will depend on the cumulative electronic effects of the substituents at their ortho, meta, and para positions.
Carbon-Fluorine (C-F) Coupling
A key feature of the ¹³C NMR spectrum will be the splitting of signals due to coupling with the ¹⁹F nucleus.[6]
-
C3: Will show a very large one-bond coupling (¹JCF), typically in the range of 240-250 Hz.[10]
-
C2 & C4: These carbons are two bonds away from fluorine and will exhibit smaller two-bond couplings (²JCF), typically 15-25 Hz.
-
C1 & C5: These carbons are three bonds away and will show even smaller three-bond couplings (³JCF), typically 3-10 Hz.
-
C6: This carbon is four bonds away, and the four-bond coupling (⁴JCF) is usually very small or unresolved (0-3 Hz).
Caption: Predicted NMR spin-spin coupling relationships in the molecule.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |
| C1 (C-OH) | 150 - 155 | d | ³JCF ≈ 3-10 |
| C2 (C-Br) | 108 - 114 | d | ²JCF ≈ 15-25 |
| C3 (C-F) | 155 - 160 | d | ¹JCF ≈ 240-250 |
| C4 (C-H) | 115 - 120 | d | ²JCF ≈ 15-25 |
| C5 (C-Cl) | 120 - 125 | d | ³JCF ≈ 3-10 |
| C6 (C-H) | 112 - 118 | d (or s) | ⁴JCF ≈ 0-3 |
Standard Experimental Protocol
To validate these predictions, a standardized experimental protocol is essential.
Sample Preparation
-
Weigh approximately 10-20 mg of solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for general-purpose NMR.[11]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the spectrometer does not use the solvent signal for referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K (25 °C).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16.[12]
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.[12]
Data Processing
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to achieve a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to confirm the 1:1 ratio of the aromatic protons.
-
Analyze the multiplicities and measure the coupling constants (J-values) in both spectra.
Conclusion
The structural elucidation of this compound via NMR spectroscopy relies on a careful and systematic analysis of chemical shifts and coupling patterns. The ¹H NMR spectrum is predicted to show two distinct doublet of doublets in the aromatic region, arising from one meta H-H coupling and two different H-F couplings (ortho and para). The ¹³C NMR spectrum is expected to display six unique signals, all of which will be doublets of varying widths due to C-F coupling. The carbon directly attached to fluorine (C3) will be the most deshielded and exhibit a characteristically large one-bond coupling constant. This detailed predictive analysis serves as a robust roadmap for any scientist or researcher tasked with synthesizing or analyzing this complex halogenated phenol, ensuring accurate and confident structural assignment.
References
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization plan for the novel tri-halogenated phenol, 2-Bromo-5-chloro-3-fluorophenol. This compound, with its unique substitution pattern, represents a valuable scaffold for medicinal chemistry and materials science. This document outlines a scientifically grounded, multi-step synthesis based on established organic chemistry principles, alongside a thorough analytical workflow for structural elucidation and purity assessment. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the successful preparation and validation of this target molecule.
Introduction: The Significance of Polysubstituted Phenols
Halogenated phenols are a class of compounds that hold significant importance in the fields of drug discovery, agrochemicals, and materials science. The introduction of halogen atoms onto a phenolic backbone can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The specific arrangement of different halogens, as in this compound, offers a nuanced approach to modulating these properties, making it a highly attractive building block for the synthesis of novel bioactive compounds and functional materials. The strategic placement of bromine, chlorine, and fluorine atoms provides multiple reactive handles for further chemical modification through cross-coupling reactions and nucleophilic substitutions.[2]
This guide will detail a plausible and efficient synthetic route to this compound, starting from a commercially available precursor. Furthermore, a comprehensive characterization strategy employing modern spectroscopic techniques will be presented to ensure the unambiguous identification and purity assessment of the final product.
Proposed Synthesis of this compound
The synthesis of polysubstituted aromatic compounds requires careful planning to ensure correct regioselectivity. The proposed synthesis of this compound begins with the commercially available 3-chloro-5-fluorophenol. The hydroxyl group is a strongly activating ortho-, para-director. This inherent directing effect will be leveraged to introduce the bromine atom at the desired position.
Synthetic Workflow
The proposed synthetic pathway is a two-step process involving the protection of the hydroxyl group followed by regioselective bromination and subsequent deprotection.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Protection of the Hydroxyl Group (Acetylation)
-
Rationale: The phenolic hydroxyl group is highly activating and can interfere with electrophilic aromatic substitution reactions. Protection as an acetate ester moderates its activating effect and prevents unwanted side reactions.
-
Procedure:
-
To a solution of 3-chloro-5-fluorophenol (1.0 eq) in pyridine (2.0 eq) at 0 °C, slowly add acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-chloro-5-fluorophenyl acetate.
-
Step 2: Regioselective Bromination
-
Rationale: The acetoxy group is an ortho-, para-director. In 3-chloro-5-fluorophenyl acetate, the positions ortho to the acetoxy group are C2 and C6. Position C2 is sterically less hindered and electronically activated, making it the preferred site for electrophilic bromination. N-Bromosuccinimide (NBS) is a mild and selective brominating agent.
-
Procedure:
-
Dissolve 3-chloro-5-fluorophenyl acetate (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 2-bromo-5-chloro-3-fluorophenyl acetate.
-
Step 3: Deprotection of the Hydroxyl Group (Hydrolysis)
-
Rationale: The final step is the removal of the acetyl protecting group to regenerate the phenolic hydroxyl group. This can be achieved under acidic or basic conditions.
-
Procedure:
-
Dissolve the purified 2-bromo-5-chloro-3-fluorophenyl acetate (1.0 eq) in a mixture of methanol and water.
-
Add a catalytic amount of concentrated HCl or an excess of aqueous NaOH.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture to room temperature. If acidic hydrolysis was performed, neutralize with a saturated NaHCO₃ solution. If basic hydrolysis was used, acidify with 1M HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Characterization of this compound
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule.[3]
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring, and a broad singlet for the phenolic hydroxyl proton. The protons at C4 and C6 will appear as doublets or doublet of doublets due to coupling with the fluorine atom and each other.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached halogens and the hydroxyl group.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal, likely a doublet of doublets, due to coupling with the adjacent aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C₆H₃BrClFO).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique will be used to assess the purity of the compound and to analyze its fragmentation pattern under electron ionization (EI). The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[5]
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group.
-
Aromatic C-H stretching vibrations will appear in the 3050-3150 cm⁻¹ region.
-
Aromatic C=C stretching vibrations will be observed in the 1400-1650 cm⁻¹ range.
-
The C-O stretching vibration should be visible around 1200 cm⁻¹.
-
Absorptions corresponding to C-Br, C-Cl, and C-F bonds will be present in the fingerprint region (below 1200 cm⁻¹).
Summary of Predicted Characterization Data
| Property | Predicted Value/Observation |
| Molecular Formula | C₆H₃BrClFO |
| Molecular Weight | 225.44 g/mol [6] |
| Appearance | Expected to be a solid or oil at room temperature. |
| ¹H NMR (CDCl₃) | Aromatic protons (~6.8-7.5 ppm), OH proton (broad singlet). |
| ¹³C NMR (CDCl₃) | Six distinct aromatic signals (~110-160 ppm). |
| ¹⁹F NMR (CDCl₃) | One signal, likely a doublet of doublets. |
| MS (EI) | Molecular ion cluster (m/z 224, 226, 228) showing isotopic patterns for Br and Cl. |
| IR (KBr or neat) | Broad O-H stretch (~3400 cm⁻¹), aromatic C-H and C=C stretches. |
Safety Considerations
Halogenated phenols and the reagents used in their synthesis should be handled with appropriate safety precautions.[7] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a detailed and scientifically sound framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is designed for efficiency and regiochemical control. The comprehensive characterization plan, employing a suite of modern analytical techniques, will ensure the unambiguous structural confirmation and purity assessment of this novel and potentially valuable chemical entity. The successful implementation of this guide will enable researchers to access this unique building block for further exploration in medicinal chemistry and materials science.
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Royal Society of Chemistry. (2020). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chloro-4-fluorophenol. Retrieved from [Link]
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-
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multi-step synthesis of 2-Bromo-5-chloro-3-fluorophenol
An In-depth Technical Guide to the Multi-Step Synthesis of 2-Bromo-5-chloro-3-fluorophenol
Abstract
This compound is a highly substituted halogenated phenol, a structural motif of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the unique electronic and steric properties conferred by the specific arrangement of its functional groups, allowing for precise downstream modifications. This guide provides a comprehensive, technically detailed exploration of a proposed multi-step synthesis for this target compound. As a prospective synthetic plan, this document emphasizes the strategic rationale behind the chosen pathway, the mechanistic principles governing each transformation, and detailed, field-proven protocols for its execution. The content is designed for researchers, chemists, and professionals in drug development who require a robust and logical framework for constructing complex aromatic molecules.
Introduction: The Significance of Polysubstituted Phenols
Polysubstituted phenols are cornerstone structures in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The incorporation of multiple, distinct halogen atoms onto a phenol scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The target molecule, this compound (Molecular Formula: C₆H₃BrClFO, Molecular Weight: 225.44 g/mol ), presents a formidable synthetic challenge due to the required regiochemical control in introducing four different substituents onto the aromatic ring.[3] This guide delineates a strategic, five-step synthetic pathway designed to overcome these challenges by leveraging the directing effects of intermediate functional groups and employing a sequence of robust, well-established chemical transformations.
Strategic Overview of the Proposed Synthetic Pathway
The synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of the bromine, chlorine, and fluorine atoms relative to the final hydroxyl group. A retrosynthetic analysis suggests that the sensitive phenol functionality should be introduced in the final step from a more stable methyl ether precursor. The proposed forward synthesis begins with a commercially available, symmetrically substituted nitrobenzene to control the initial stages of substitution.
The overall workflow is depicted below. It relies on a sequence of nucleophilic aromatic substitution, nitro group reduction, diazotization followed by a Sandmeyer reaction, regioselective bromination, and final demethylation.
Figure 1: Proposed multi-step synthetic pathway for this compound.
Detailed Synthesis, Mechanisms, and Protocols
This section provides a step-by-step guide to the synthesis, including the rationale for each transformation and a detailed experimental protocol.
Step 1: Nucleophilic Aromatic Substitution (NAS) to Synthesize 3-Fluoro-5-methoxy-nitrobenzene
-
Expertise & Rationale: The synthesis commences with 1,3-difluoro-5-nitrobenzene. The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, specifically at the ortho and para positions. In this symmetrical molecule, the C1 and C3 fluorine atoms are electronically equivalent. The reaction with sodium methoxide proceeds via a Meisenheimer complex intermediate to replace one of the fluorine atoms with a methoxy group. This initial step efficiently establishes the required 1,3,5-substitution pattern.
-
Experimental Protocol:
-
To a solution of sodium methoxide (NaOMe), prepared by carefully dissolving sodium (1.2 eq) in anhydrous methanol (MeOH, 10 mL/g of starting material), add 1,3-difluoro-5-nitrobenzene (1.0 eq).
-
Heat the resulting mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with 1M hydrochloric acid (HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford pure 3-fluoro-5-methoxy-nitrobenzene.
-
Step 2: Reduction of the Nitro Group to Synthesize 5-Fluoro-3-methoxyaniline
-
Expertise & Rationale: The conversion of the nitro group to an aniline is a critical step that transforms the electron-withdrawing nature of the substituent into a strongly electron-donating one. This change is pivotal for the subsequent electrophilic aromatic substitution steps. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction, producing water as the only byproduct.
-
Experimental Protocol:
-
Dissolve 3-fluoro-5-methoxy-nitrobenzene (1.0 eq) in ethanol (EtOH, 15 mL/g) in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.
-
Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield 5-fluoro-3-methoxyaniline, which is often pure enough for the next step without further purification.
-
Step 3: Sandmeyer Reaction to Synthesize 1-Chloro-3-fluoro-5-methoxybenzene
-
Expertise & Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate.[4] This transformation is essential for introducing the chlorine atom at the desired position. The reaction proceeds by treating the aniline with nitrous acid (formed in situ from NaNO₂ and HCl) at low temperatures to form a stable diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst.
-
Experimental Protocol:
-
Suspend 5-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water at a 1:1 ratio.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes after addition is complete.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting crude oil by column chromatography to obtain 1-chloro-3-fluoro-5-methoxybenzene.
-
Step 4: Regioselective Bromination
-
Expertise & Rationale: This is the most critical step for regiochemical control. The substrate, 1-chloro-3-fluoro-5-methoxybenzene, is subjected to electrophilic aromatic bromination. The methoxy group is a powerful activating ortho-, para-director, while the chlorine and fluorine atoms are deactivating ortho-, para-directors.[5] The positions ortho to the methoxy group (C2, C4, C6) are the most activated sites. Position C2 is sterically and electronically the most favored for substitution, being ortho to the strongly activating methoxy group and meta to the deactivating halogens. Using elemental bromine in a polar solvent like acetic acid typically provides the desired monobrominated product.
-
Experimental Protocol:
-
Dissolve 1-chloro-3-fluoro-5-methoxybenzene (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C.
-
Add a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by GC-MS for the disappearance of starting material and the formation of the product.
-
Quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.
-
After concentration, purify the residue by column chromatography to isolate 2-bromo-1-chloro-5-fluoro-3-methoxybenzene.
-
Step 5: Demethylation to yield this compound
-
Expertise & Rationale: The final step involves the cleavage of the methyl ether to unmask the phenol. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose.[6] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.
-
Experimental Protocol:
-
Dissolve the brominated intermediate (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron tribromide (BBr₃, 1.5 eq, 1M in DCM) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction back to 0 °C and carefully quench by the slow addition of water, followed by methanol.
-
Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound.
-
Data Summary and Expected Outcomes
The following table summarizes the key transformations and expected outcomes for the synthesis. Yields are estimates based on similar reactions reported in the literature and are subject to optimization.
| Step | Transformation | Starting Material | Product | Reagents | Est. Yield |
| 1 | Nucleophilic Substitution | 1,3-Difluoro-5-nitrobenzene | 3-Fluoro-5-methoxy-nitrobenzene | NaOMe, MeOH | 85-95% |
| 2 | Nitro Reduction | 3-Fluoro-5-methoxy-nitrobenzene | 5-Fluoro-3-methoxyaniline | H₂, 10% Pd/C, EtOH | >95% |
| 3 | Sandmeyer Reaction | 5-Fluoro-3-methoxyaniline | 1-Chloro-3-fluoro-5-methoxybenzene | 1. NaNO₂, HCl2. CuCl | 65-75% |
| 4 | Bromination | 1-Chloro-3-fluoro-5-methoxybenzene | 2-Bromo-1-chloro-5-fluoro-3-methoxybenzene | Br₂, AcOH | 70-80% |
| 5 | Demethylation | 2-Bromo-1-chloro-5-fluoro-3-methoxybenzene | This compound | BBr₃, DCM | 80-90% |
Conclusion
The synthetic pathway detailed in this guide represents a robust and logical approach to the challenging synthesis of this compound. By strategically sequencing a series of high-yielding and well-understood reactions, this protocol navigates the critical challenge of regiochemical control in polysubstituted aromatic systems. Each step is supported by established chemical principles, providing a reliable blueprint for chemists in research and development. The successful execution of this synthesis will provide valuable access to a versatile chemical building block, enabling further exploration in drug discovery and materials science.
References
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ACS Publications. Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. [Online] Available at: [Link] [Accessed: 19 January 2026].
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ACS Publications. Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. [Online] Available at: [Link] [Accessed: 19 January 2026].[7]
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PubChem. 2-Bromo-5-chloro-4-fluorophenol. [Online] Available at: [Link] [Accessed: 19 January 2026].
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Taylor & Francis Online. One-pot synthesis of trisubstituted 2-pyrones and polysubstituted phenols through Zn catalyzed cascade of ynone/condensation/elimination reactions. [Online] Available at: [Link] [Accessed: 19 January 2026].
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Figshare. Collection - Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies - The Journal of Organic Chemistry. [Online] Available at: [Link] [Accessed: 19 January 2026].
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PubChem. 5-Bromo-3-chloro-2-fluorophenol. [Online] Available at: [Link] [Accessed: 19 January 2026].
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PubMed. Influence of the type of halogen substituent on in vivo and in vitro phase II metabolism of 2-fluoro-4-halophenol metabolites formed from 3-halo-fluorobenzenes. [Online] Available at: [Link] [Accessed: 19 January 2026].[2]
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Wikipedia. Halogenation. [Online] Available at: [Link] [Accessed: 19 January 2026].[5]
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Google Patents. CN102260143A - Production process for 3-fluorophenol. [Online] Available at: [Accessed: 19 January 2026].[4]
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A Comprehensive Guide to the Purification of 2-Bromo-5-chloro-3-fluorophenol for Research and Development
Executive Summary
2-Bromo-5-chloro-3-fluorophenol is a polyhalogenated phenol of significant interest in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its halogen substituents offers a unique scaffold for creating novel compounds, but its utility is fundamentally dependent on its purity. Impurities, whether they are starting materials, by-products, or degradation products, can lead to unpredictable reaction outcomes, reduced yields, and complications in downstream applications. This guide provides an in-depth exploration of the core purification techniques applicable to this compound, grounded in its specific physicochemical properties. We will move beyond simple protocols to explain the underlying chemical principles, enabling researchers and drug development professionals to make informed decisions and troubleshoot purification challenges effectively.
Physicochemical Profile: The Foundation of Purification Strategy
Understanding the inherent properties of this compound is the critical first step in designing an effective purification strategy. The interplay between its acidic phenolic proton, the polar hydroxyl group, and the lipophilic halogenated aromatic ring governs its behavior in various separation systems.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₆H₃BrClFO[1][2] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 225.44 g/mol [1][2] | Relevant for stoichiometric calculations and mass spectrometry. |
| Appearance | Likely a light brown to brown solid or high-boiling liquid. | If solid, recrystallization is a primary purification candidate. |
| pKa (Predicted) | 6.5 - 8.0 | The phenolic hydroxyl group is acidic, making acid-base extraction a highly effective and selective purification method.[3][4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethers, alcohols, halogenated hydrocarbons). | Dictates the choice of solvents for extraction, recrystallization, and chromatography. |
Strategic Approaches to Purification
A multi-step approach is often necessary to achieve high purity. The optimal sequence typically involves a bulk purification technique to remove major impurities, followed by a high-resolution method to eliminate trace contaminants.
Acid-Base Extraction: The Primary and Most Selective Step
This technique leverages the acidic nature of the phenolic proton and is the most powerful method for separating this compound from any neutral or basic impurities.
Causality of Experimental Choice: The key principle is the conversion of the water-insoluble neutral phenol into a water-soluble ionic salt (phenoxide) by treatment with a base.[5] This phase transfer allows for its selective removal into an aqueous layer, leaving non-acidic organic impurities behind in the organic phase.[6][7] A strong base like sodium hydroxide (NaOH) is required, as phenols are weak acids and will not be significantly deprotonated by a weak base like sodium bicarbonate.[8]
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM), in a separatory funnel.
-
Extraction: Add an equal volume of 1-2 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. Drain the aqueous layer (which contains the sodium phenoxide salt) into a clean flask. If DCM is the solvent, the aqueous layer will be on top; if ether is the solvent, it will be on the bottom.
-
Re-extraction (Optional): To ensure complete recovery, extract the organic layer again with a fresh portion of NaOH solution and combine the aqueous extracts.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is strongly acidic (pH < 2, check with pH paper). The purified this compound will precipitate out as a solid or oil.
-
Isolation: Collect the purified product by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.
-
Drying: Dry the product thoroughly, preferably under vacuum.
Recrystallization: Achieving High Crystalline Purity
For products that are solid at room temperature, recrystallization is an excellent final polishing step to remove small amounts of impurities and obtain a high-purity crystalline material.
Causality of Experimental Choice: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[9] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[10] As the saturated hot solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of solution while the impurities, present in lower concentrations, remain dissolved.[11]
Caption: Step-wise process for purification by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents (e.g., hexanes, toluene, ethanol, water, or mixtures like ethyl acetate/hexanes). A good solvent will show poor solubility at room temperature but high solubility when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a supersaturated solution upon cooling.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[9]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Column Chromatography: For Difficult Separations
When impurities are structurally similar to the target compound (e.g., other halogenated phenols), column chromatography provides superior resolving power.
Causality of Experimental Choice: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase (the eluent).[12] this compound, being a polar molecule due to its hydroxyl group, will adsorb to polar silica gel. By using a mobile phase of appropriate polarity, compounds can be eluted sequentially. Less polar compounds travel down the column faster, while more polar compounds are retained longer.[12]
Caption: Workflow for purification by column chromatography.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is the standard choice for separating moderately polar compounds like phenols.
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good system (e.g., 10-20% ethyl acetate in hexanes) should give the target compound an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin passing the mobile phase through the column. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a range of polarities.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Distillation Techniques
If the target compound is a liquid or a low-melting solid, or if impurities are non-volatile, distillation can be a viable option.
-
Vacuum Distillation: Halogenated phenols often have high boiling points and can be susceptible to thermal decomposition. Performing distillation under reduced pressure lowers the boiling point, allowing the compound to vaporize at a lower temperature, thus preventing degradation.[13]
-
Steam Distillation: This technique is particularly useful for separating phenols from non-volatile impurities (like salts or polymeric material) or highly polar, water-soluble impurities.[14][15] The compound co-distills with water at a temperature below 100 °C, protecting it from thermal decomposition.
Purity Verification
After any purification procedure, the purity of the final product must be rigorously assessed.
| Technique | Purpose | Indication of Purity |
| Melting Point Analysis | Assess purity of crystalline solids. | A pure compound will have a sharp melting point over a narrow range (e.g., < 2 °C). |
| Thin-Layer Chromatography (TLC) | Rapidly check for the presence of impurities. | A pure compound should appear as a single spot on the TLC plate. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separate and identify volatile components. | The GC chromatogram should show a single major peak corresponding to the product's mass spectrum.[16] |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity with high resolution. | The HPLC chromatogram should show a single, sharp peak with purity often reported as a percentage based on peak area.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structural integrity and detect impurities. | The ¹H and ¹³C NMR spectra should match the expected structure, with no significant peaks attributable to impurities. |
Conclusion
The purification of this compound is a critical process that directly impacts its utility in research and development. A logical, multi-step approach founded on the compound's physicochemical properties will yield the best results. For a typical crude mixture, a primary purification using acid-base extraction is highly recommended to remove non-acidic contaminants. This can be followed by recrystallization to achieve excellent crystalline purity. In cases where acidic impurities of similar polarity are present, column chromatography offers the necessary resolving power. By applying these techniques thoughtfully and verifying the outcome with appropriate analytical methods, researchers can ensure a supply of high-purity material, paving the way for successful and reproducible synthetic applications.
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-
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PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Potential Biological Activity of 2-Bromo-5-chloro-3-fluorophenol Derivatives
Abstract
Halogenated phenolic compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide delves into the therapeutic potential of a specific subclass: 2-Bromo-5-chloro-3-fluorophenol derivatives. By examining the synthesis, structure-activity relationships, and known biological effects of structurally related compounds, we will build a comprehensive overview of the potential antimicrobial, anticancer, and enzyme inhibitory activities of this novel class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in pharmaceutical research.
Introduction: The Significance of Halogenated Phenols in Drug Discovery
The introduction of halogen atoms into a phenolic backbone can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This often translates to enhanced biological activity. Several studies have demonstrated that halogenation can significantly boost the antibacterial, antifungal, antioxidant, and anticancer properties of phenolic compounds.[1] The unique substitution pattern of this compound, featuring three distinct halogen atoms, presents a compelling opportunity for the development of novel therapeutic agents with potentially unique mechanisms of action.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. A plausible synthetic route would involve the diazotization of a corresponding aniline precursor, followed by hydrolysis to yield the phenol.[3] Derivatization of the parent phenol can then be achieved through various reactions, including etherification and esterification of the hydroxyl group.
Proposed Synthesis of the Core Scaffold
A potential pathway to this compound could start from a commercially available fluorinated aniline. The synthesis would proceed through bromination and chlorination steps, followed by diazotization and hydrolysis.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Starting Material: 3-Fluoroaniline.
-
Step 1: Bromination. Dissolve 3-fluoroaniline in a suitable solvent and react with a brominating agent (e.g., N-bromosuccinimide) to introduce a bromine atom at the ortho position.
-
Step 2: Chlorination. The resulting bromo-fluoroaniline is then subjected to chlorination, for instance, using sulfuryl chloride, to introduce a chlorine atom.
-
Step 3: Diazotization and Hydrolysis. The halogenated aniline is then diazotized using sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield the final this compound.[3]
-
Purification: The crude product is purified by column chromatography.
Derivatization Strategies
The phenolic hydroxyl group of this compound serves as a versatile handle for further chemical modifications.
-
Etherification: Reaction with various alkyl halides in the presence of a base will yield a library of ether derivatives.
-
Esterification: Acylation with different acid chlorides or anhydrides will produce a range of ester derivatives.
Caption: Proposed synthetic workflow for this compound derivatives.
Potential Biological Activities
Based on the extensive research on related halogenated phenols, derivatives of this compound are anticipated to exhibit a range of significant biological activities.
Antimicrobial and Antibiofilm Activity
Halogenated phenols are well-documented for their potent antimicrobial properties.[4][5][6][7][8][9] Bromophenols, in particular, have shown significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8] The mechanism of action is often attributed to the disruption of the bacterial cell membrane and inhibition of biofilm formation.[4]
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Halogenated Phenols against S. aureus
| Compound | MIC (µg/mL) | Reference |
| 3-Bromo-2,6-dihydroxyacetophenone | 31.25 | [7] |
| 2,4,6-Trichlorophenol | >100 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain: Staphylococcus aureus (ATCC 29213).
-
Culture Medium: Mueller-Hinton Broth (MHB).
-
Procedure: a. Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate. b. Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL. c. Incubate the plate at 37°C for 18-24 hours. d. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Postulated antimicrobial mechanism of action.
Anticancer Activity
Phenolic compounds, including those derived from marine sources, have demonstrated promising anticancer activities.[10] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell migration, and anti-angiogenic effects.[10] Chlorinated phenols have been investigated for their potential carcinogenicity, with some studies suggesting an association with certain cancers, while others have not found a definitive link.[11][12] It is crucial to evaluate the cytotoxic profile of any new derivative against both cancerous and non-cancerous cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Line: Human breast cancer cell line (MCF-7).
-
Culture Medium: DMEM supplemented with 10% FBS.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for 48 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition
The unique electronic properties conferred by fluorine make fluorinated organic molecules potent enzyme inhibitors.[13] They can act as competitive or non-competitive inhibitors, often exhibiting high binding affinity. Phenolic compounds, in general, can inhibit various enzymes by covalently modifying reactive amino acid residues in the active site.[14][15] The presence of three different halogens in the this compound scaffold could lead to selective inhibition of key enzymes involved in disease pathogenesis.
Caption: Competitive enzyme inhibition by a fluorinated phenol derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives will be highly dependent on the nature of the substituents on the phenolic ring. Key SAR considerations include:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the halogen atoms and any appended functional groups, will affect its ability to cross cell membranes.
-
Electronic Effects: The electron-withdrawing nature of the halogens will impact the acidity of the phenolic hydroxyl group and its ability to participate in hydrogen bonding.
-
Steric Factors: The size and position of substituents will influence the molecule's ability to fit into the binding pockets of target proteins.
Future Directions and Conclusion
The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The synthesis of a diverse library of these compounds, followed by systematic screening for antimicrobial, anticancer, and enzyme inhibitory activities, is a logical next step. Further studies should focus on elucidating the mechanisms of action of the most potent compounds and evaluating their efficacy and safety in preclinical models. The unique halogenation pattern of this scaffold holds significant potential for the development of next-generation drugs with improved efficacy and selectivity.
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In-Depth Technical Guide: Quantum Chemical Calculations for 2-Bromo-5-chloro-3-fluorophenol
Introduction
2-Bromo-5-chloro-3-fluorophenol is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.[1][2] Its chemical behavior, reactivity, and spectroscopic properties are dictated by the intricate interplay of its constituent atoms and their electronic structure. Understanding these properties at a molecular level is paramount for designing novel molecules with desired functionalities and for elucidating reaction mechanisms. Quantum chemical calculations, grounded in the fundamental laws of quantum mechanics, provide a powerful in-silico toolkit to predict and analyze a wide range of molecular properties with high accuracy.[3]
This guide provides a comprehensive, in-depth technical overview of the application of quantum chemical calculations to this compound. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry. We will delve into the theoretical underpinnings of the chosen computational methods, provide a step-by-step workflow for performing the calculations, and discuss the interpretation of the results in the context of the molecule's chemical and physical properties.
The narrative will follow a logical progression, starting from the initial molecular setup to the final analysis of complex electronic properties. The causality behind each methodological choice will be explained, ensuring a self-validating and scientifically rigorous protocol.
Theoretical Framework and Methodological Choices
The core of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT). DFT offers a remarkable balance between computational cost and accuracy, making it the workhorse for systems of this size.
The Choice of Density Functional: B3LYP
For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has a long-standing track record of providing reliable results for a wide variety of organic molecules, including halogenated compounds.[4][5] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of geometries and electronic properties.[6] While newer functionals exist, B3LYP's extensive validation across a vast chemical space makes it a trustworthy and authoritative choice for this application.[4]
The Basis Set: 6-311++G(d,p)
The choice of basis set is critical for accurately describing the spatial distribution of electrons. For this compound, the 6-311++G(d,p) Pople-style basis set is employed. Let's break down this nomenclature to understand its components and justify its selection:
-
6-311 : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by a linear combination of three basis functions. This provides the necessary flexibility to accurately model the electron density, especially in a molecule with multiple electronegative atoms.
-
++G : The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons far from the nucleus, which is critical for accurately modeling anions, weak interactions, and the electronic properties of the hydroxyl group.
-
(d,p) : These are polarization functions. The 'd' functions are added to heavy atoms (C, O, Br, Cl, F), and 'p' functions are added to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is crucial for describing chemical bonds and the anisotropic nature of the electron density in a molecule.
The combination of a triple-zeta basis set with diffuse and polarization functions in 6-311++G(d,p) provides a robust and well-balanced description of the electronic structure of halogenated phenols.[7][8]
Software
All calculations will be performed using the Gaussian 16 software package, a comprehensive and widely used program for electronic structure calculations.[9][10] Its robust implementation of a vast array of quantum chemical methods and user-friendly interface make it an industry standard.[3] For visualization and initial molecular building, GaussView 6 will be utilized.[11]
Computational Workflow
The following section outlines the step-by-step protocol for performing quantum chemical calculations on this compound.
Molecular Structure Input
-
Building the Molecule : The initial 3D structure of this compound is constructed using the molecule builder in GaussView 6.[11] While precise bond lengths and angles are not critical at this stage, a chemically reasonable starting geometry is important for efficient convergence of the optimization process.
-
Pre-optimization : A preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) within GaussView can be performed to quickly obtain a more stable starting conformation.[11]
Geometry Optimization and Frequency Analysis
The first and most crucial quantum chemical calculation is the geometry optimization. This process locates the minimum energy structure on the potential energy surface.
Protocol:
-
Calculation Setup : In Gaussian, the calculation type is set to Opt Freq. This keyword combination instructs the software to first perform a geometry optimization and then, upon convergence, a vibrational frequency analysis.[12][13]
-
Method Selection : The chosen method is B3LYP/6-311++G(d,p).
-
Convergence Criteria : Default convergence criteria are generally sufficient for molecules of this type. However, for challenging cases, tighter convergence criteria (Opt=Tight) can be employed.
-
Execution : The calculation is submitted and run.
Verification of the Optimized Geometry:
The subsequent frequency calculation serves two primary purposes:
-
Zero-Point Vibrational Energy (ZPVE) : It provides the ZPVE, which is necessary for accurate thermochemical calculations.
-
Nature of the Stationary Point : A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry must be further refined.[14]
Visualization of the Computational Workflow
Caption: Computational workflow for geometry optimization and frequency analysis.
Analysis of Molecular Properties
Once a stable, optimized geometry is obtained, a wealth of molecular properties can be calculated and analyzed.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[15]
-
HOMO : Represents the ability to donate an electron.
-
LUMO : Represents the ability to accept an electron.
-
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[16] A smaller gap suggests higher reactivity.[15]
Protocol:
-
Single Point Energy Calculation : A single point energy calculation is performed on the optimized geometry using the B3LYP/6-311++G(d,p) level of theory. The pop=full keyword is added to the route section to obtain detailed orbital information.
-
Visualization : The HOMO and LUMO can be visualized using GaussView. This allows for a qualitative understanding of where electron density is highest in the occupied orbital and where an incoming electron would reside in the unoccupied orbital.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential; indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and electronic excitation energy.[16][17] |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential) : Indicate electron-rich areas, prone to electrophilic attack.
-
Blue Regions (Positive Potential) : Indicate electron-poor areas, prone to nucleophilic attack.
-
Green Regions (Neutral Potential) : Indicate areas of relatively neutral charge.
Protocol:
-
MEP Calculation : The MEP can be calculated during a single point energy calculation in Gaussian.
-
Visualization : The MEP surface is visualized in GaussView, providing a clear 3D representation of the charge distribution.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It can reveal information about:
-
Hybridization : The hybridization of atomic orbitals in forming chemical bonds.
-
Charge Distribution : The natural population analysis (NPA) charges on each atom.
-
Donor-Acceptor Interactions : The stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
Protocol:
-
NBO Calculation : NBO analysis is requested in Gaussian by adding the pop=nbo keyword to the route section of a single point energy calculation.
Prediction of NMR Spectra
Quantum chemical calculations can provide highly accurate predictions of NMR chemical shifts.[18][19] This is particularly useful for structure elucidation and for assigning experimental spectra.
Protocol:
-
NMR Calculation : An NMR calculation is performed using the NMR keyword in Gaussian. The Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach.
-
Referencing : The calculated absolute shielding values (σ) must be converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (TMS).[20] This is done by calculating the shielding constant of TMS at the same level of theory and using the formula: δ = σ_ref - σ_calc.
Conceptual DFT Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
-
Electronegativity (χ) : The tendency of a molecule to attract electrons.
-
Chemical Hardness (η) : A measure of the resistance to charge transfer.
-
Global Electrophilicity Index (ω) : A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules.
Caption: Relationship between calculated properties and their applications.
Conclusion
This technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain deep insights into the molecule's geometry, electronic structure, reactivity, and spectroscopic properties. The detailed, step-by-step protocols and the rationale behind the methodological choices are designed to ensure scientific rigor and reproducibility. The insights gleaned from these calculations are invaluable for guiding experimental work, elucidating reaction mechanisms, and designing new molecules with tailored properties for applications in drug development and materials science.
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Methodological & Application
Application Note & Protocols: Strategic Use of 2-Bromo-5-chloro-3-fluorophenol in Suzuki-Miyaura Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides an in-depth technical overview and detailed protocols for the strategic application of 2-Bromo-5-chloro-3-fluorophenol in Suzuki-Miyaura cross-coupling reactions. As a trifunctional synthetic building block, this molecule offers a unique platform for creating complex, fluorinated biaryl phenols—scaffolds of significant interest in medicinal chemistry.[1][2][3] We will explore the mechanistic principles governing chemoselective functionalization, present validated protocols for both protected and unprotected phenol coupling strategies, and offer a comprehensive guide to reaction optimization and troubleshooting.
Introduction: The Strategic Value of a Trifunctional Building Block
The synthesis of biaryl compounds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance.[4][5] Within this field, the use of polyhalogenated aromatic compounds as substrates allows for sequential, site-selective couplings to build molecular complexity.
This compound emerges as a particularly valuable reagent for drug discovery programs. Its features include:
-
Fluorine Substitution: The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][6]
-
Phenolic Hydroxyl Group: This group provides a key hydrogen bonding site and a handle for further derivatization, a common motif in approved pharmaceuticals.[2][3]
-
Differential Halogen Reactivity: The presence of both bromine and chlorine atoms enables chemoselective cross-coupling. The greater reactivity of the C-Br bond allows for its selective functionalization while leaving the C-Cl bond intact for subsequent transformations.[7][8]
This document serves as a practical guide to harnessing the synthetic potential of this versatile building block.
Mechanistic Rationale: Achieving Chemoselectivity
The success of using this compound hinges on achieving selective coupling at the C-Br bond. This selectivity is governed by the relative bond energies and their propensity to undergo oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[9]
The established reactivity order for halogens in palladium-catalyzed reactions is: I > Br > Cl > F .[7][8]
This inherent difference in reactivity forms the basis for selectivity. However, several factors must be carefully managed:
-
Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand, is paramount. Bulky, electron-rich ligands can promote the oxidative addition of the C-Br bond while being less effective at activating the stronger C-Cl bond, thus enhancing selectivity.
-
The Phenolic Group: The electron-donating nature of the hydroxyl group can increase the electron density of the aromatic ring, making the oxidative addition step more challenging compared to an unsubstituted ring.[7] Furthermore, its acidic proton can interfere with the basic conditions required for the reaction, sometimes necessitating the use of a protecting group.
-
Reaction Conditions: Temperature and reaction time must be carefully controlled. Excessive heat or prolonged reaction times can begin to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. A base is required to activate the organoboron species, forming a borate complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[10]
Experimental Protocols
Safety Precaution: 2-Bromo-5-chlorophenol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Direct Coupling of Unprotected this compound
This protocol is advantageous due to its atom economy and fewer synthetic steps. It is particularly effective when using aqueous bases and phase-transfer conditions or specialized catalyst systems like Pd/C.[12][13][14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), powdered (3.0 equiv)
-
Toluene
-
Water (degassed)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and powdered K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe to create a 10:1 toluene:water mixture (e.g., 5 mL toluene, 0.5 mL water). The reaction mixture should be approximately 0.1 M in the limiting reagent.
-
Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl phenol.
Protocol 2: Coupling with a Protected Phenol (MOM Ether)
Protecting the hydroxyl group can prevent potential side reactions and may improve yields with sensitive substrates. The methoxymethyl (MOM) ether is a common choice.[7]
Part A: Protection of the Phenol
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Add chloromethyl methyl ether (MOM-Cl, 1.5 equiv) dropwise. Caution: MOM-Cl is a carcinogen. Handle with extreme care.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the MOM-protected phenol.
Part B: Suzuki-Miyaura Coupling
-
Follow the procedure outlined in Protocol 1 , using the MOM-protected this compound as the starting material. A common catalyst system for this is Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as the base in a dioxane/water solvent system.
Part C: Deprotection
-
Dissolve the purified, MOM-protected biaryl product in methanol.
-
Add a few drops of concentrated hydrochloric acid (HCl).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once deprotection is complete, neutralize the mixture carefully with saturated NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate. Wash with brine, dry over Na₂SO₄, concentrate, and purify as needed.
Parameter Optimization and Data
Achieving high yield and selectivity requires careful optimization of the catalyst, ligand, base, and solvent. The following table provides a starting point for catalyst screening based on literature for analogous halophenols.[8]
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd/C | Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources like Pd(OAc)₂ are reduced in situ. Pd/C is a heterogeneous option that simplifies catalyst removal.[12][13] |
| Ligand | Buchwald-type: SPhos, XPhosFerrocenyl: dppf | Bulky, electron-rich phosphine ligands are essential for promoting oxidative addition and stabilizing the catalytic species. The choice of ligand is often the most critical parameter for success. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base activates the boronic acid.[10] K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is more soluble but also more expensive. The base must be strong enough without causing substrate decomposition.[7] |
| Boronic Acid Partner | Arylboronic Acids, Arylboronic Esters (Pinacol) | Boronic esters can exhibit greater stability towards protodeboronation, a common side reaction, especially under harsh conditions.[7] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF, 2-MeTHF | Aprotic polar solvents or aqueous biphasic systems are common. The solvent must be able to dissolve the reagents and facilitate the interaction of all components in the catalytic cycle. Degassing is critical to prevent catalyst oxidation. |
| Temperature | 60 - 110 °C | Start with a moderate temperature (e.g., 80 °C) to favor selectivity. If the reaction is sluggish, the temperature can be increased cautiously while monitoring for the formation of the di-coupled byproduct.[7] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst.2. Incorrect base or solvent.3. Reaction temperature too low. | 1. Use a fresh palladium source and high-purity ligand. Ensure proper degassing.2. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄).3. Gradually increase the temperature in 10 °C increments.[7] |
| Loss of Selectivity (Reaction at C-Cl) | 1. Catalyst system is too reactive.2. Temperature is too high or reaction time is too long. | 1. Switch to a less reactive ligand or catalyst system.2. Reduce the reaction temperature and monitor closely by LC-MS to stop the reaction once the starting material is consumed. |
| Hydrodebromination (Loss of Br) | 1. Presence of a hydride source.2. Ligand promotes β-hydride elimination over reductive elimination. | 1. Use high-purity, anhydrous solvents.2. Screen alternative ligands known to favor reductive elimination.[7] |
| Protodeboronation of Boronic Acid | 1. Boronic acid is sensitive to hydrolysis in the presence of water and base. | 1. Ensure the reaction is run under a strictly inert atmosphere.2. Switch to the corresponding boronic ester (e.g., pinacol ester) for increased stability.[7] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Ensure the solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes) and the reaction is maintained under a positive pressure of inert gas.[7] |
Conclusion
This compound is a powerful and versatile building block for accessing novel, highly functionalized biaryl structures. By understanding the principles of chemoselective palladium catalysis and carefully selecting the reaction parameters—particularly the ligand and base—researchers can selectively functionalize the C-Br bond. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this reagent in complex synthesis and drug discovery programs.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Sakurai, H., Tsukada, T., & Hirao, T. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2721–2722. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 20, 2026, from [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2017). PubMed Central. [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 20, 2026, from [Link]
-
Doherty, F. J., & Miller, J. K. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(11), 7044–7072. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved January 20, 2026, from [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. (2011). RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository. [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-fluorophenol
Introduction: Navigating the Synthesis of Highly Functionalized Aminophenols
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are critical structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its broad substrate scope and tolerance for various functional groups have made it an indispensable tool in the arsenal of organic chemists, particularly in the realm of drug discovery and development.[1][3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a challenging and highly functionalized substrate: 2-Bromo-5-chloro-3-fluorophenol. The presence of multiple halogen atoms with differing reactivity (Br > Cl), an acidic phenolic proton, and potential for steric hindrance presents a unique set of challenges that necessitate a carefully considered and optimized protocol. This document will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into the expected outcomes and potential troubleshooting strategies.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. In the case of this compound, the reaction is expected to occur selectively at the more reactive carbon-bromine bond.[5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
The efficiency and success of this catalytic cycle are highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of this compound
The specific structure of this compound necessitates careful consideration of the following factors:
-
Chemoselectivity: The presence of both bromine and chlorine atoms on the aromatic ring requires a catalyst system that can selectively activate the C-Br bond over the more stable C-Cl bond. Generally, the order of reactivity for aryl halides in this reaction is I > Br > Cl.[5]
-
The Phenolic Proton: The acidic proton of the hydroxyl group can potentially interfere with the reaction by reacting with the base. This can be addressed by using a sufficient excess of the base or by protecting the phenol group prior to the coupling reaction, although the latter adds extra steps to the synthesis.
-
Steric Hindrance: The fluorine atom at the 3-position may introduce some steric hindrance around the reactive C-Br bond, potentially slowing down the oxidative addition step. The choice of a bulky, electron-rich ligand can help to overcome this.
-
Ligand Selection: The choice of ligand is crucial for a successful transformation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), are often employed to promote the desired reductive elimination and enhance catalytic activity, especially for challenging substrates.[1][7][8]
Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Note: This protocol may require optimization for specific amines.
Reagents and Materials
| Reagent | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. | Supplier (Example) |
| This compound | C₆H₃BrClFO | 225.45 | 1.0 | 1.0 | Sigma-Aldrich |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.2 | 1.2 | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 | Sigma-Aldrich |
| XPhos | C₃₃H₄₇P | 486.69 | 0.04 | 0.04 | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 2.5 | 2.5 | Sigma-Aldrich |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 5 mL | - | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Reagent Addition: Add Sodium tert-butoxide (2.5 mmol). The use of a slight excess of base is recommended to account for the acidic phenolic proton.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Expected Results and Characterization
The successful amination of this compound with a secondary amine (e.g., morpholine) would yield the corresponding 2-(morpholino)-5-chloro-3-fluorophenol.
Expected Characterization Data (Illustrative):
-
¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the substituted phenol, as well as the protons of the newly introduced amino group. The disappearance of the signal corresponding to the proton ortho to the bromine atom in the starting material is a key indicator of a successful reaction. The phenolic proton will likely appear as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum should show the expected number of carbon signals for the product. The carbon atom attached to the nitrogen will experience a significant shift compared to the starting material.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the desired product.
For a related compound, p-aminophenol, typical NMR data includes proton signals for the aromatic ring and the amine and hydroxyl groups, and carbon signals for the aromatic carbons.[9][10][11][12][13]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or inappropriate base/ligand. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Increase the reaction temperature or try a different solvent (e.g., dioxane, t-BuOH).[5] Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[6][14] |
| Side Product Formation | Hydrodehalogenation (replacement of Br with H), or reaction at the C-Cl bond. | Use a milder base or lower the reaction temperature. The choice of ligand can also influence selectivity. |
| Decomposition of Starting Material | The base may be too strong for the substrate. | Consider using a weaker base such as K₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[2] |
Conclusion
The Buchwald-Hartwig amination of this compound presents a viable route to highly functionalized aminophenol derivatives. Careful consideration of the substrate's unique electronic and steric properties is paramount for a successful reaction. The protocol provided herein serves as a robust starting point, and further optimization of the catalyst system and reaction conditions may be necessary to achieve optimal yields for specific amine coupling partners. The versatility of the Buchwald-Hartwig amination, coupled with a systematic approach to optimization, will undoubtedly enable researchers to access a wide array of novel molecules for various applications in the chemical and pharmaceutical sciences.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Thieme. Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. [Link]
- Google Patents.
- Google Patents. Process for purifying crude 4-aminophenol.
-
PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. [Link]
- Google Patents.
- Google Patents.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. p-Aminophenol. [Link]
-
ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
American Institute of Chemists. computational studies on the ir & nmr spectra of 2-aminophenol. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... [Link]
-
ResearchGate. 1 H-NMR spectrum of the purified 4-aminophenol.. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 2-Bromo-5-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a detailed guide for performing the Sonogashira coupling reaction on 2-bromo-5-chloro-3-fluorophenol, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are designed to achieve high chemoselectivity, targeting the more reactive carbon-bromine bond while leaving the carbon-chlorine bond intact for potential subsequent transformations. This guide emphasizes the underlying principles and rationale for procedural steps, ensuring both reproducibility and adaptability.
Introduction: The Strategic Importance of Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance, making it invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][4] For a substrate such as this compound, the Sonogashira coupling offers a strategic entry point for molecular elaboration. The key challenge lies in achieving selective activation of the C-Br bond over the more robust C-Cl bond. The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which provides a strong basis for the selective coupling at the bromine-substituted position.[1][5]
Mechanistic Overview: A Tale of Two Catalytic Cycles
The classical Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles, one involving palladium and the other copper.[2][5]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide.
-
Transmetalation and Reductive Elimination: The copper acetylide then transmetalates to the palladium center, and subsequent reductive elimination yields the desired aryl-alkyne product and regenerates the active Pd(0) catalyst.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the undesired homocoupling of the alkyne (Glaser coupling).[1][6] In these protocols, the base plays a more direct role in the formation of the palladium-acetylide complex.
Visualizing the Catalytic Pathway
Below is a generalized diagram illustrating the key steps in the copper-co-catalyzed Sonogashira coupling mechanism.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Recommended Protocols for this compound
Two primary protocols are presented: a classical copper-co-catalyzed method and a copper-free alternative. The choice between them will depend on the specific alkyne coupling partner and the potential for undesired side reactions.
Protocol 1: Classical Copper-Co-Catalyzed Sonogashira Coupling
This protocol is generally robust and effective for a wide range of alkynes.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, Combi-Blocks | |
| Terminal Alkyne | ≥98% | Various | |
| PdCl₂(PPh₃)₂ | Catalyst grade | e.g., Strem, Acros | Palladium(II) bis(triphenylphosphine) dichloride |
| Copper(I) Iodide (CuI) | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | e.g., Acros, Sigma-Aldrich | Serves as base and often as solvent. |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich, Fisher | Optional co-solvent. |
| Inert Gas | High Purity Nitrogen or Argon |
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF or DMF, if used) followed by the amine base (e.g., TEA or DIPA, typically used in excess or as the solvent).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C. The progress of the reaction should be monitored by TLC or LC-MS. For less reactive substrates, gentle heating may be required.[1]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is particularly useful when the alkyne is prone to homocoupling.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, Combi-Blocks | |
| Terminal Alkyne | ≥98% | Various | |
| Pd(OAc)₂ or Pd₂(dba)₃ | Catalyst grade | e.g., Strem, Acros | Palladium(II) acetate or Tris(dibenzylideneacetone)dipalladium(0) |
| Phosphine Ligand (e.g., P(t-Bu)₃, XPhos) | ≥98% | e.g., Strem, Sigma-Aldrich | Bulky, electron-rich ligands are often effective.[7] |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Sigma-Aldrich, Acros | Inorganic base. |
| Acetonitrile (MeCN) or 1,4-Dioxane | Anhydrous | e.g., Sigma-Aldrich, Fisher | Solvent. |
| Inert Gas | High Purity Nitrogen or Argon |
Experimental Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.03 eq) and the phosphine ligand (0.02-0.06 eq).
-
Reagent Addition: Add this compound (1.0 eq), the inorganic base (e.g., Cs₂CO₃, 2.0 eq), and the anhydrous solvent (e.g., MeCN or dioxane).
-
Alkyne Addition: Introduce the terminal alkyne (1.2-1.5 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature to 80 °C, monitoring by TLC or LC-MS. Copper-free reactions may require slightly higher temperatures or longer reaction times.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through Celite. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Key Considerations and Troubleshooting
Chemoselectivity: The inherent reactivity difference between the C-Br and C-Cl bonds should favor selective coupling at the bromine position. To maximize this selectivity, it is advisable to use milder reaction conditions (lower temperatures and shorter reaction times).
Influence of Substituents: The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the electron-donating and potentially coordinating hydroxyl group, can influence the electronic properties of the aryl halide. This may necessitate the screening of different ligands and bases to optimize the reaction. Bulky, electron-rich phosphine ligands are often beneficial for challenging substrates.[7]
Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This is more prevalent in copper-catalyzed reactions and can be minimized by ensuring a thoroughly deoxygenated reaction environment or by opting for a copper-free protocol.[1]
-
Dehalogenation: The reduction of the aryl halide can sometimes occur. Using high-purity, anhydrous solvents can help mitigate this.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh palladium source and ligand; Screen different bases (e.g., organic vs. inorganic); Gradually increase the reaction temperature. |
| Formation of Side Products | Oxygen contamination leading to homocoupling; Reaction at the C-Cl bond. | Ensure the reaction is run under a strict inert atmosphere; Use a copper-free protocol; Employ milder conditions (lower temperature, shorter time) to enhance selectivity. |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Optimize the mobile phase for column chromatography; Consider derivatization of the phenolic hydroxyl group prior to coupling to alter polarity. |
Workflow Visualization
Caption: A streamlined workflow for the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of this compound is a highly valuable transformation for the synthesis of complex organic molecules. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent chemoselectivity for the C-Br bond. Both the classical copper-co-catalyzed and the modern copper-free protocols offer viable pathways, and the choice should be guided by the specific requirements of the synthetic target. The insights and detailed procedures provided in these application notes are intended to serve as a robust starting point for the successful implementation of this important reaction in a research and development setting.
References
- Benchchem. The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- Wikipedia. Sonogashira coupling.
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 207-215. Available at: [Link]
- Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- BYJU'S. Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available at: [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Coordination Chemistry Reviews, 251(1-2), 3-23. Available at: [Link]
-
ResearchGate. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Available at: [Link]
-
ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling... Available at: [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. Available at: [Link]
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. Available at: [Link]
-
National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Available at: [Link]
-
ACS Publications. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). Available at: [Link]
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2020). Available at: [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. Available at: [Link]
-
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Available at: [Link]
-
ResearchGate. Influence of base on the Sonogashira coupling reactiona. Available at: [Link]
-
The chemical reaction database. Copper-free Sonogashira coupling. (2008). Available at: [Link]
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Application Notes & Protocols: 2-Bromo-5-chloro-3-fluorophenol as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Polysubstituted Phenols
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorine, in particular, is prized for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[1][3] 2-Bromo-5-chloro-3-fluorophenol is a trifecta of functionality, presenting researchers with a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates.[4][5]
This molecule's utility is derived from its distinct reactive sites:
-
A Phenolic Hydroxyl Group: A nucleophilic handle, readily available for derivatization into ethers and esters, which are common linkages in bioactive molecules.[6][7]
-
A Bromine Atom: Positioned at the 2-position, this is the primary site for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. Its reactivity allows for the controlled introduction of aryl, heteroaryl, and amino moieties.[7][8]
-
Chlorine and Fluorine Atoms: These "spectator" halogens are critical for fine-tuning the electronic properties and lipophilicity of the final compound. They can block sites of metabolism and participate in crucial hydrogen bonding or dipole interactions at the target protein.
This guide provides a detailed exploration of this compound, offering field-proven protocols and explaining the underlying chemical principles to empower researchers in their drug development endeavors.
Physicochemical Properties & Safety Data
A thorough understanding of a building block's properties and hazards is fundamental to its safe and effective use.
Table 1: Physicochemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₃BrClFO |
| Molecular Weight | 225.44 g/mol |
| CAS Number | 1305322-97-7 |
| Appearance | White to off-white solid/powder[9] |
| Melting Point | 36 - 40 °C[9] |
Safety & Handling
As with all halogenated phenols, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling Precautions: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[11][12] Keep the container tightly closed when not in use.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Core Synthetic Applications & Protocols
The strategic value of this compound lies in its predictable and sequential reactivity. The phenolic -OH and the C-Br bond are the primary handles for elaboration.
Caption: Reactivity map of this compound.
Application I: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and fundamental transformation for creating ether linkages, a common motif in pharmacologically active molecules. The reaction proceeds via an SN2 mechanism between the phenoxide, formed by deprotonating the hydroxyl group, and an alkyl halide.[6][13]
Protocol: Synthesis of 2-bromo-5-chloro-1-(ethoxymethyl)-3-fluorobenzene
-
Expertise & Experience (The "Why"): This protocol uses potassium carbonate as a mild base, which is sufficient to deprotonate the acidic phenol without being overly reactive toward other functional groups. DMF is an excellent polar aprotic solvent that promotes the SN2 reaction rate. The temperature is kept moderate to prevent side reactions.
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add the desired alkyl halide (e.g., Bromoethane, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours.
-
Trustworthiness (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 2: Representative Reagents for O-Alkylation
| Reagent Type | Examples | Role in Reaction |
| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the phenol to form the nucleophilic phenoxide. |
| Alkyl Halide | Ethyl bromide, Benzyl chloride, 1-bromo-2-fluoroethane | Provides the electrophilic carbon for the SN2 attack. |
| Solvent | DMF, Acetonitrile, THF | Aprotic, polar solvent to solvate the cation and accelerate the SN2 reaction. |
Application II: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds, specifically biaryl structures. The C-Br bond of this compound is the active site for this transformation, reacting with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][14]
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol: Synthesis of a Biaryl Derivative
-
Expertise & Experience (The "Why"): This protocol uses a common and effective catalyst system, Pd(PPh₃)₄. A two-phase solvent system (Toluene/Water) is often used, with the base (K₂CO₃) residing in the aqueous phase.[15] It is critical to degas the solvents and maintain an inert atmosphere, as oxygen can deactivate the palladium catalyst.
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[15][16]
-
Add degassed toluene and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the biphasic mixture to 90-100 °C with vigorous stirring for 12-16 hours.
-
Trustworthiness (Self-Validation): Progress can be monitored by LC-MS to observe the consumption of the starting material and the growth of the product mass peak. A common side-reaction to watch for is the hydro-debromination of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Application III: Buchwald-Hartwig Amination
For the synthesis of aryl amines, which are prevalent in kinase inhibitors and other drug classes, the Buchwald-Hartwig amination is the gold standard. This reaction couples the C-Br bond with a primary or secondary amine, using a specialized palladium catalyst system composed of a palladium source and a bulky, electron-rich phosphine ligand.
Protocol: Synthesis of an N-Aryl Amine
-
Expertise & Experience (The "Why"): This reaction is highly sensitive to air and moisture. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in the reaction. The choice of ligand (e.g., BrettPhos) is crucial and is often tailored to the specific substrates to facilitate the key reductive elimination step of the catalytic cycle.[15]
-
Step-by-Step Methodology:
-
Inside a glovebox or using strict Schlenk line techniques, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., BrettPhos, 0.04 eq) to a dry reaction vessel.
-
Add the base, sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Seal the vessel, remove it from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Trustworthiness (Self-Validation): Due to the air-sensitive nature of the reagents, reaction monitoring should ideally be done by taking aliquots under positive inert gas pressure and analyzing by LC-MS.[16] Incomplete conversion can often be addressed by screening different ligands or bases.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Table 3: Summary of Key Reaction Protocols
| Reaction | Key Reagents | Solvent | Temp. | Critical Factor |
| Williamson Ether Synthesis | K₂CO₃, Alkyl Halide | DMF | 60 °C | Anhydrous conditions |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic Acid, K₂CO₃ | Toluene/H₂O | 90-100 °C | Inert atmosphere, degassed solvents[16] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Ligand, NaOtBu, Amine | Toluene | 100 °C | Strictly anhydrous and anaerobic conditions |
Conclusion
This compound is a powerful and versatile building block that provides a reliable entry point into a wide array of complex molecular architectures. Its well-differentiated reactive handles—the hydroxyl group and the carbon-bromine bond—allow for selective and sequential functionalization. By mastering the protocols for O-alkylation and palladium-catalyzed cross-coupling reactions, medicinal chemists can leverage this reagent to accelerate the synthesis of novel drug candidates, systematically exploring structure-activity relationships and optimizing pharmacokinetic properties.
References
- US Patent US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO. PubChem. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH). [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
-
Preparing Ethers. Chemistry LibreTexts. [Link]
-
Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safety Data Sheet: 2-Chlorophenol. Carl ROTH. [Link]
- CN102260143A - Production process for 3-fluorophenol.
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Chemical synthesis routes. Reagents and conditions. ResearchGate. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]
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- 9. downloads.ossila.com [downloads.ossila.com]
- 10. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]
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experimental protocols for Williamson ether synthesis with 2-Bromo-5-chloro-3-fluorophenol
An Application Guide for the Williamson Ether Synthesis of 2-Bromo-5-chloro-3-fluorophenol
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This comprehensive application note provides a detailed exploration of the Williamson ether synthesis, specifically tailored for the etherification of the electron-deficient substrate, this compound. This guide is intended for researchers, chemists, and professionals in drug development. We delve into the mechanistic nuances imposed by the polyhalogenated aromatic system, offering field-proven insights into optimizing reaction conditions. The document presents detailed, step-by-step protocols, safety considerations, characterization techniques, and a troubleshooting guide to ensure reliable and reproducible outcomes. Our approach emphasizes the causality behind experimental choices, grounding each recommendation in established chemical principles to provide a self-validating and authoritative resource.
Introduction: Navigating the Synthesis of Halogenated Aryl Ethers
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers.[1] The reaction classically proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[2] While the synthesis is robust, its application to complex, electron-deficient substrates like this compound requires a nuanced approach.
The presence of three distinct halogen substituents (Br, Cl, F) on the phenol ring significantly alters its electronic properties. These electron-withdrawing groups increase the acidity of the phenolic proton, making deprotonation easier, but they can also decrease the nucleophilicity of the resulting phenoxide. This guide will address these specific challenges, providing protocols that are optimized for high-yield synthesis of halogenated aryl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials.[3]
Mechanistic Insights and Strategic Considerations
The overall transformation follows a two-step sequence: deprotonation of the phenol followed by nucleophilic substitution.
Caption: General mechanism of the Williamson ether synthesis.
The Impact of Halogenation on Reactivity
The electron-withdrawing nature of bromine, chlorine, and fluorine atoms makes the phenolic proton of this compound significantly more acidic than that of phenol itself. This has a direct impact on the choice of base.
-
Base Selection: While strong bases like sodium hydride (NaH) are often used to deprotonate simple alcohols, they are generally unnecessary and can be counterproductive for highly acidic phenols.[2] Weaker, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient to achieve complete deprotonation.[4] These bases are advantageous as they are less hazardous, easier to handle, and minimize the risk of side reactions.[5]
-
Nucleophilicity: The resulting 2-bromo-5-chloro-3-fluorophenoxide is a stabilized, "soft" nucleophile. Its reactivity is sufficient for attacking primary alkyl halides.
Optimizing Reaction Partners
The success of the Williamson ether synthesis is highly dependent on the choice of the alkylating agent and the solvent.
-
Alkylating Agent: The reaction proceeds via an SN2 pathway, which is sensitive to steric hindrance.[6] Therefore, primary alkyl halides (e.g., iodomethane, ethyl bromide) are the ideal choice. Secondary alkyl halides will lead to a mixture of substitution and E2 elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[2][7] The reactivity of the halide leaving group follows the trend I > Br > Cl.[3]
-
Solvent System: Polar aprotic solvents are highly recommended.[8] Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) effectively solvate the counter-ion (e.g., K⁺) while leaving the phenoxide nucleophile relatively "bare," thereby increasing its reactivity and accelerating the reaction rate.[1] Protic solvents should be avoided as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of an ether derived from this compound.
General Experimental Workflow
Caption: A typical workflow for Williamson ether synthesis.
Protocol: Synthesis of 1-Bromo-4-chloro-5-ethoxy-2-fluorobenzene
This protocol details the synthesis using ethyl iodide as the alkylating agent.
Table 1: Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 225.44 | 5.0 | 1.0 | 1.13 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.0 | 2.0 | 1.38 g |
| Ethyl Iodide (C₂H₅I) | 155.97 | 6.0 | 1.2 | 0.49 mL (d=1.95) |
| Acetonitrile (MeCN), anhydrous | 41.05 | - | - | 25 mL |
Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.13 g, 5.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: Add anhydrous potassium carbonate (1.38 g, 10.0 mmol) followed by anhydrous acetonitrile (25 mL).
-
Deprotonation: Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Alkylation: Add ethyl iodide (0.49 mL, 6.0 mmol) dropwise to the suspension using a syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 10% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.[9]
-
Work-up:
-
Once the starting phenol is consumed (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and KI byproduct through a pad of celite, washing the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 40 mL) and then with brine (1 x 40 mL) to remove residual DMF and salts.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes to 5% ethyl acetate in hexanes to afford the pure product as a colorless oil.
Product Characterization
Verifying the structure and purity of the final product is a critical step.
Table 2: Expected Analytical Data for 1-Bromo-4-chloro-5-ethoxy-2-fluorobenzene
| Technique | Expected Observations |
| ¹H NMR | A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-). Two aromatic protons will appear as doublets of doublets between 6.8-7.5 ppm, showing coupling to each other and to the fluorine atom. |
| ¹³C NMR | Signals for the ethoxy group carbons (~15 ppm for CH₃, ~65 ppm for OCH₂). Aromatic carbons will show complex signals due to C-F and potential C-Br/C-Cl coupling. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. |
| Mass Spec (EI-MS) | A complex molecular ion [M]⁺ peak cluster around m/z 252/254/256, showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| FT-IR | Disappearance of the broad O-H stretch from the starting phenol (~3200-3500 cm⁻¹). Appearance of strong C-O-C stretching bands (~1250 cm⁻¹ and ~1040 cm⁻¹) and C-X (halogen) stretches in the fingerprint region.[10] |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
Table 3: Hazard Summary of Key Reagents
| Chemical | Hazard Classifications | Handling Notes |
| This compound | Irritant, Harmful if swallowed/inhaled/in contact with skin.[12] | Avoid creating dust. Handle in a fume hood. |
| Alkyl Halides (e.g., EtI) | Toxic, Lachrymator, Potential Carcinogen. | Highly volatile. Dispense via syringe. Keep away from heat and light. |
| Potassium Carbonate | Irritant. | Hygroscopic. Keep container tightly closed. Avoid inhalation of dust. |
| Acetonitrile (MeCN) | Flammable liquid, Acutely toxic. | Use in a well-ventilated area away from ignition sources. |
| N,N-Dimethylformamide (DMF) | Reproductive Toxin, Irritant. | Avoid skin contact and inhalation. Known to be absorbed through the skin. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. Poor quality alkylating agent. | 1. Use freshly dried, anhydrous K₂CO₃.2. Increase reaction temperature to 80 °C.3. Use a fresh bottle of the alkyl halide. Consider adding a catalytic amount of NaI to promote the reaction if using an alkyl bromide or chloride.[9] |
| Formation of Byproducts | 1. Use of secondary/tertiary alkyl halide leading to elimination.2. Reaction temperature is too high. | 1. Redesign the synthesis to use a primary alkyl halide.[7]2. Lower the reaction temperature and monitor carefully. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the eluent for column chromatography. A less polar solvent system may improve separation. Consider a different purification method like preparative TLC or distillation if applicable.[13] |
References
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Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Available from: [Link]
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Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]
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The Williamson Ether Synthesis. University of Colorado Boulder. Available from: [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]
-
Williamson ether synthesis. chemeurope.com. Available from: [Link]
-
SAFETY DATA SHEET for 2-chloro-5-fluorophenol. Available from: [Link] (Note: This is for a related compound, illustrating typical hazards.)
-
Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. Available from: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
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Williamson ether synthesis (video). Khan Academy. Available from: [Link]
- Etherification of phenols. Google Patents.
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Williamson Ether Synthesis. Chem-Station Int. Ed. Available from: [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Available from: [Link]
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Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. Available from: [Link]
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Monofluorinated analogues of polybrominated diphenyl ethers as analytical standards: synthesis, NMR, and GC-MS characterization and molecular orbital studies. PubMed. Available from: [Link]
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Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available from: [Link]
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Halogenated ether. Wikipedia. Available from: [Link]
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Photochemical Degradation of Some Halogenated Anesthetics in Air. MDPI. Available from: [Link]
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NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. MDPI. Available from: [Link]
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Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Cole-Parmer. Available from: [Link]
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NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available from: [Link]
- Purification of isoflurane by extractive distillation. Google Patents.
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NMR-spectroscopic Analysis of Mixtures: From Structure to Function. PubMed - NIH. Available from: [Link]
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Structure Elucidation of Biflavones With Ether Bonds by NMR‐Spectroscopy—Structure Revisions of Loniflavone and Methylloniflavone. PMC - NIH. Available from: [Link]
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Application Note: A Guide to the Regioselective Functionalization of 2-Bromo-5-chloro-3-fluorophenol
Abstract
2-Bromo-5-chloro-3-fluorophenol is a polyhalogenated aromatic compound that serves as a highly versatile building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility is derived from the distinct reactivity of its multiple functional sites: a phenolic hydroxyl group, a bromine atom, a chlorine atom, and two carbon-hydrogen bonds, all influenced by a fluorine substituent. Achieving desired molecular complexity hinges on the ability to selectively functionalize one site in the presence of others. This guide provides a comprehensive overview of strategies and detailed protocols for the regioselective functionalization of this compound, empowering researchers to harness its synthetic potential with precision and control.
Molecular Analysis and Strategic Overview
The key to regioselective synthesis is understanding the inherent electronic and steric properties of the starting material. The substituents on the phenol ring each exert distinct electronic influences, creating a nuanced reactivity map.
-
Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect.[3] It is also the most acidic site, reacting readily with bases.
-
Halogens (-F, -Cl, -Br): These atoms are deactivating via their strong -I (inductive) effect but are ortho, para-directing due to a +M (resonance) effect stemming from their lone pairs.[4][5] Their reactivity in metal-catalyzed cross-coupling reactions is disparate and follows the general trend of C-Br > C-Cl, a crucial feature for achieving chemoselectivity.[6][7]
-
C-H Bonds: The protons at C4 and C6 are susceptible to deprotonation under strongly basic conditions, particularly when guided by a directing group. The acidity of the C4-H is enhanced by the inductive effect of the adjacent fluorine atom.
This interplay of effects allows for a logical approach to functionalization, as depicted below.
Sources
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Application Notes: Strategic Use of 2-Bromo-5-chloro-3-fluorophenol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Value of Polysubstituted Phenols in Kinase Inhibitor Synthesis
In the landscape of modern medicinal chemistry, the rational design of small molecule kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases, making them high-value therapeutic targets.[1] The efficacy and selectivity of kinase inhibitors are profoundly influenced by their three-dimensional structure and the specific interactions they form within the ATP-binding pocket of the target kinase. Consequently, the choice of starting materials and synthetic building blocks is a critical determinant of success in any drug discovery campaign.
2-Bromo-5-chloro-3-fluorophenol is a highly functionalized and strategically valuable starting material for the synthesis of complex kinase inhibitors. Its unique substitution pattern offers a confluence of chemical handles that can be orthogonally addressed to build molecular complexity:
-
The Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino moieties.[2]
-
The Chlorine and Fluorine Atoms: These electron-withdrawing groups modulate the reactivity of the aromatic ring and can significantly enhance the binding affinity and metabolic stability of the final drug molecule.
-
The Phenolic Hydroxyl Group: Provides a convenient point for etherification or can be converted into a triflate, offering another avenue for cross-coupling reactions.
This application note provides an in-depth guide to the strategic utilization of this compound, using the synthesis of a potent, clinically investigated ERK1/2 inhibitor as a representative example to illustrate its application in constructing complex, biologically active molecules.
Application Profile: Synthesis of an ERK1/2 Inhibitor Scaffold
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream nodes in this pathway, and their inhibition presents a promising strategy for cancer treatment.[5]
This guide will detail a synthetic strategy for a pyridinone-based ERK1/2 inhibitor, structurally related to GDC-0994, starting from this compound. GDC-0994 is a potent and selective inhibitor of ERK1/2 that has been investigated in clinical trials.[5][6] Our proposed synthesis leverages the unique reactivity of the starting phenol to construct the key (S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl side chain of the inhibitor.
Overall Synthetic Workflow
The multi-step synthesis involves the initial preparation of a key chiral alcohol intermediate from this compound, followed by its coupling to a pre-functionalized pyridone core, and subsequent elaboration to the final inhibitor.
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
Part 1: Synthesis of the Key Chiral Side-Chain Intermediate
The causality behind this multi-step sequence is to convert the phenol into a styrene, which can then undergo a stereoselective dihydroxylation to install the required chiral centers for the final molecule.
Protocol 1.1: Synthesis of 2-Bromo-5-chloro-3-fluorophenyl trifluoromethanesulfonate
-
Rationale: The phenolic hydroxyl group is not a suitable leaving group for palladium-catalyzed cross-coupling. Converting it to a triflate creates an excellent leaving group, enabling subsequent C-C bond formation at that position.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere at 0 °C, add pyridine (1.5 eq).
-
Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the triflate intermediate.
-
Protocol 1.2: Stille Coupling for the Synthesis of 1-Bromo-4-chloro-2-fluoro-5-vinylbenzene
-
Rationale: A Stille coupling is a reliable method for forming a C-C bond by coupling the triflate with an organotin reagent, in this case, to introduce the vinyl group. The C-Br bond is preserved for later modification if needed, or in this case, it is simply carried through.
-
Procedure:
-
To a degassed solution of the triflate intermediate from Protocol 1.1 (1.0 eq) in anhydrous 1,4-dioxane (0.1 M), add vinyltributyltin (1.2 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and LiCl (3.0 eq).
-
Heat the mixture to 100 °C under an argon atmosphere for 12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous KF solution (3x) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
-
Protocol 1.3: Sharpless Asymmetric Dihydroxylation
-
Rationale: This powerful and well-established reaction allows for the enantioselective synthesis of the chiral diol from the styrene precursor, which is crucial for the biological activity of the final inhibitor.[7] The use of AD-mix-β sets the desired (R)-configuration.[8]
-
Procedure:
-
To a vigorously stirred mixture of t-butanol and water (1:1, 0.1 M based on styrene), add AD-mix-β (1.4 g per mmol of styrene) and methanesulfonamide (1.1 eq).
-
Cool the mixture to 0 °C and add the styrene intermediate from Protocol 1.2 (1.0 eq).
-
Stir the reaction at 0 °C for 18-24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of styrene) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with 2 M NaOH and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chiral diol, which can be purified by crystallization or chromatography.
-
Part 2: Synthesis of the Pyridone Core and Final Assembly
The following protocols are adapted from the established synthesis of GDC-0994 and related compounds.[7][9]
Protocol 2.1: Synthesis of the Pyridone Core (Intermediate 5)
-
Rationale: The pyridone core is a common scaffold in kinase inhibitors. Its synthesis via a Suzuki coupling followed by hydrolysis is an efficient and scalable method.[8]
-
Procedure:
-
Perform a Suzuki coupling between 4-bromo-2-(methylthio)pyrimidine and 2-fluoropyridin-4-ylboronic acid using a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., K₂CO₃) in a dioxane/water solvent system.[8]
-
Hydrolyze the resulting biaryl intermediate using aqueous HCl to yield the key pyridone intermediate.[8]
-
Protocol 2.2: Final Assembly via Sₙ2 Displacement and Elaboration
-
Rationale: The final steps involve coupling the chiral side-chain with the pyridone core via an Sₙ2 reaction. This is followed by oxidation and a final SₙAr displacement to install the aminopyrazole moiety, completing the synthesis of the target kinase inhibitor.[7]
-
Procedure:
-
The chiral diol from Protocol 1.3 is selectively protected (e.g., as a TBS-ether) and then the remaining hydroxyl group is converted to a good leaving group (e.g., mesylate).[7]
-
The resulting chiral mesylate is reacted with the pyridone core in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This proceeds via an Sₙ2 mechanism with inversion of stereochemistry.[7][8]
-
The sulfide moiety on the pyrimidine ring is oxidized to a sulfone using an oxidizing agent like m-CPBA or a safer tungstate-catalyzed system.[9] The sulfone is an excellent leaving group for the subsequent nucleophilic aromatic substitution (SₙAr).
-
The sulfone intermediate is reacted with 1-methyl-1H-pyrazol-5-amine in a solvent such as NMP at elevated temperature.
-
Finally, the TBS protecting group is removed using a fluoride source (e.g., TBAF) or acidic conditions to yield the final kinase inhibitor.[7]
-
Data Presentation
| Step | Reaction Type | Key Reagents | Solvent(s) | Typical Yield | Ref. |
| 1.1 | Triflation | Tf₂O, Pyridine | DCM | >90% | - |
| 1.2 | Stille Coupling | Vinyltributyltin, Pd(PPh₃)₄ | Dioxane | 70-85% | - |
| 1.3 | Dihydroxylation | AD-mix-β | t-BuOH/H₂O | 85-95% | [7] |
| 2.1 | Suzuki/Hydrolysis | Arylboronic acid, Pd catalyst | Dioxane/H₂O | ~75% (2 steps) | [8] |
| 2.2 | Sₙ2 Coupling | K₂CO₃, Mesylate | DMF | ~80% | [7] |
| Final | SₙAr/Deprotection | Aminopyrazole, TBAF | NMP/THF | ~65% (2 steps) | [7] |
Note: Yields for steps 1.1 and 1.2 are estimated based on standard transformations. Yields for subsequent steps are based on reported literature values for analogous GDC-0994 synthesis.[7][9]
Signaling Pathway Context
The synthesized inhibitor targets the terminal kinase, ERK, in the MAPK/ERK signaling cascade. Inhibiting ERK prevents the phosphorylation of numerous downstream substrates involved in cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound represents a sophisticated and highly valuable building block for the synthesis of complex, high-value therapeutic agents. As demonstrated through the outlined synthetic strategy toward a potent ERK1/2 inhibitor, its unique arrangement of functional groups allows for a logical and efficient construction of key pharmacophoric elements. The protocols and rationale provided herein offer a robust framework for researchers and drug development professionals to leverage this versatile precursor in the design and synthesis of next-generation kinase inhibitors.
References
-
Blake, J. F., et al. (2018). Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. ACS Medicinal Chemistry Letters. [Link]
-
Linghu, X., et al. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Organic Process Research & Development. [Link]
-
ResearchGate. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. [Link]
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2016). Erk inhibitors. US20160176896A1.
- Google Patents. (2014).
-
ACS Publications. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. ACS Figshare. [Link]
-
Saleem, M., et al. (2023). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules. [Link]
-
PubMed Central. (2017). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. [Link]
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Advanced Synthetic Applications of 2-Bromo-5-chloro-3-fluorophenol Derivatives: A Guide for Medicinal and Process Chemistry
Introduction: Strategic Value of the 2-Bromo-5-chloro-3-fluorophenol Scaffold
For researchers at the forefront of drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount. The this compound scaffold emerges as a highly versatile and strategically functionalized intermediate. Its unique arrangement of a nucleophilic hydroxyl group and three distinct halogen atoms—each with its own reactivity profile—offers a powerful platform for the synthesis of complex, high-value molecules.
This guide provides an in-depth exploration of the synthetic utility of this compound derivatives. We will move beyond simple reaction listings to dissect the causality behind experimental design, offering field-proven insights into protocol optimization. The core principle underpinning the synthetic strategy for this molecule is chemoselectivity : leveraging the inherent differences in reactivity among its functional groups to achieve controlled, sequential modifications.
The primary sites for derivatization are:
-
The Phenolic Hydroxyl (-OH) Group: Readily undergoes etherification and esterification, providing a simple and efficient way to introduce a wide variety of side chains and modulate physicochemical properties.
-
The Carbon-Bromine (C-Br) Bond: As the most reactive halogen site, it is the primary handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1][2][3]
-
The Carbon-Chlorine (C-Cl) Bond: Being less reactive than the C-Br bond, it can be preserved during initial modifications and functionalized in a subsequent step, allowing for the construction of highly complex architectures.[1][4]
The presence of the fluorine atom at the 3-position is not a passive substituent. Its strong electron-withdrawing nature increases the acidity of the phenolic proton and influences the electron density of the aromatic ring, which can impact the kinetics and efficiency of cross-coupling reactions. This electronic modulation is a key feature to be exploited in synthetic design.
Part 1: Derivatization of the Phenolic Hydroxyl Group
The hydroxyl group is often the first site of modification, either to install a desired pharmacophore or to protect it during subsequent cross-coupling reactions.[3]
Application Note 1.1: Williamson Ether Synthesis for Bioactive Ethers
The Williamson ether synthesis is a robust and scalable method for preparing aryl ethers from phenols. In the context of drug development, ether linkages are common motifs in kinase inhibitors and other targeted therapies, often improving metabolic stability and target engagement. The increased acidity of the this compound due to its electron-withdrawing substituents facilitates its deprotonation, often allowing for the use of milder bases compared to less acidic phenols.
This protocol details the synthesis of an ethyl ether derivative as a representative example. The same general procedure can be adapted for a wide range of alkyl halides.
Reaction Scheme:
-
Reactants: this compound, an alkyl halide (e.g., ethyl bromide), and a base (e.g., potassium carbonate).
-
Product: 1-Bromo-4-chloro-2-ethoxy-5-fluorobenzene.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 0.2 M concentration). Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Alkylating Agent: Add the alkyl halide (e.g., ethyl bromide, 1.2 eq) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the mixture to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-8 hours.[5]
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part 2: Selective C-Br Bond Functionalization via Cross-Coupling
The significant difference in bond dissociation energy between C-Br and C-Cl bonds is the cornerstone of selective synthesis using this scaffold.[4] Palladium-catalyzed cross-coupling reactions can be directed with high fidelity to the C-Br bond, leaving the C-Cl bond available for future transformations.[2][3]
Application Note 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for constructing biaryl and vinyl-aryl structures, which are privileged motifs in numerous pharmaceuticals, including kinase inhibitors and antivirals.[5][6] The choice of palladium catalyst and, critically, the phosphine ligand is essential for achieving high yields, especially with sterically or electronically challenging substrates.
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
-
Reactants: this compound, an arylboronic acid (or its pinacol ester), a palladium catalyst, a ligand, and a base.
-
Product: A 2-aryl-5-chloro-3-fluorophenol derivative.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst System Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4 mol%).[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/water.[2]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Catalyst Systems for Selective C-Br Cross-Coupling
The following table summarizes recommended starting conditions for various cross-coupling reactions based on protocols for analogous substrates.[2][3][5] Optimization will be required for the specific this compound substrate.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | None | Et₃N (2.0) | DMF | 60-80 |
| Copper Co-catalyst | CuI (5 mol%) |
Application Note 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast array of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines. For a substrate like this compound, this reaction opens the door to synthesizing novel aniline derivatives, which are key components of many kinase inhibitors.
This protocol outlines the coupling of this compound with a generic primary or secondary amine.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a flow of inert gas, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP or a Josiphos-type ligand, 3-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).[3]
-
Inert Atmosphere: Seal the vessel, remove from the glovebox, and establish an inert atmosphere.
-
Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane). Then, add this compound (1.0 eq) followed by the amine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C. Monitor consumption of the starting material by LC-MS (typically 12-24 hours).
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Part 3: Mechanistic Considerations & Workflow Visualization
Understanding the underlying principles of these reactions is crucial for troubleshooting and optimization. The general workflow for any cross-coupling reaction involves careful setup to exclude oxygen, which can deactivate the palladium catalyst.
Generalized Workflow for Catalytic Cross-Coupling
Caption: General experimental workflow for a catalytic cross-coupling reaction.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The efficacy of these transformations hinges on the smooth operation of the palladium catalytic cycle. The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
This compound is a synthetic intermediate with significant potential, offering multiple, orthogonally reactive sites for the construction of novel molecular entities. The protocols and principles outlined in this guide, derived from robust, field-tested methodologies on analogous systems, provide a solid foundation for researchers to begin exploring its chemistry. The key to unlocking its full potential lies in the careful, stepwise functionalization of its reactive handles, guided by a deep understanding of chemoselectivity. As the demand for structurally complex and functionally diverse small molecules continues to grow in the pharmaceutical and agrochemical industries, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the innovation pipeline.
References
-
Ningbo Inno Pharmchem Co., Ltd. (Date not available). Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. [Link]
-
Zora.uzh.ch. (Date not available). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
National Center for Biotechnology Information. (Date not available). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents. (Date not available). Production process for 3-fluorophenol.
-
Longdom Publishing. (Date not available). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]
Sources
Troubleshooting & Optimization
identifying common impurities in 2-Bromo-5-chloro-3-fluorophenol synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-5-chloro-3-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable halogenated intermediate. We will delve into the root causes of impurity formation, provide robust troubleshooting strategies, and offer detailed analytical protocols to ensure the integrity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis and Impurity Formation
Q1: What is the most common and direct laboratory-scale synthesis route for this compound?
A common and reliable method is the direct electrophilic bromination of 3-chloro-5-fluorophenol. This reaction leverages the strong activating and directing effects of the hydroxyl group to selectively install a bromine atom onto the aromatic ring. The reaction is typically performed in a suitable solvent, such as a chlorinated hydrocarbon or a non-polar solvent like carbon disulfide, using a brominating agent like molecular bromine (Br₂) or N-Bromosuccinimide (NBS).[1][2]
The choice of solvent is critical; polar solvents like water can dramatically increase the reactivity of the phenol ring, often leading to over-bromination, while non-polar solvents provide a more controlled reaction.[1][3]
Q2: I've synthesized this compound via bromination of 3-chloro-5-fluorophenol. What are the most probable impurities I should be looking for?
During your analysis, you should anticipate several classes of impurities derived from the starting materials and the reaction chemistry itself.
-
Unreacted Starting Material: Incomplete conversion will result in residual 3-chloro-5-fluorophenol in your crude product.
-
Regioisomeric Impurities: These are isomers of the desired product where the bromine atom has been added to a different position on the ring. The most likely regioisomers are 4-Bromo-3-chloro-5-fluorophenol and 6-Bromo-3-chloro-5-fluorophenol.
-
Over-brominated Byproducts: The high activation of the phenol ring can lead to the addition of more than one bromine atom, resulting in di-brominated species such as 2,4-Dibromo-5-chloro-3-fluorophenol or 2,6-Dibromo-5-chloro-3-fluorophenol.[4]
-
Starting Material Isomers: The purity of your starting material, 3-chloro-5-fluorophenol, is paramount. Commercially available batches can contain its own regioisomers, such as 2-chloro-5-fluorophenol or 4-chloro-3-fluorophenol.[5] Bromination of these impurities will lead to a corresponding set of brominated isomeric products, complicating purification.
Diagram 1: Synthesis Pathway and Genesis of Common Impurities
Caption: Synthetic route to this compound and key impurity formation points.
Q3: What is the chemical rationale behind the formation of regioisomers? Why is the 2-position favored?
The formation of regioisomers is governed by the directing effects of the substituents on the starting phenol ring. In electrophilic aromatic substitution, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (except halogens) direct to the meta position.
-
-OH (Hydroxyl): A very strong activating group and an ortho, para-director.
-
-F (Fluoro): A deactivating group, but an ortho, para-director.
-
-Cl (Chloro): A deactivating group, but an ortho, para-director.
In 3-chloro-5-fluorophenol, the positions relative to the powerful -OH group are C2, C4, and C6. All three are activated. The desired product results from substitution at C2, which is ortho to both the -OH and -F groups. Substitution at C4 is para to -OH and ortho to -Cl. Substitution at C6 is ortho to -OH and ortho to -Cl. The precise ratio of these isomers depends on a delicate balance of electronic and steric factors, but the C2 position is often highly favored due to the strong directing influence of the adjacent hydroxyl group.
Section 2: Analytical Methods & Troubleshooting
Q4: My post-reaction analysis (HPLC/GC) shows multiple peaks close to my product peak. How do I confirm if they are regioisomers?
This is a classic challenge. Since regioisomers have the same mass, standard mass spectrometry (GC-MS) will show identical parent ions, making differentiation difficult on that basis alone. A multi-pronged approach is necessary for confirmation.
-
High-Resolution Chromatography: Optimize your HPLC or GC method to achieve baseline separation of all components. A longer column, shallower gradient (for HPLC), or slower temperature ramp (for GC) can improve resolution.[5][6]
-
Spiking Studies: If you have access to analytical standards of the suspected regioisomers, "spike" your sample with a small amount of a standard and observe which peak in your chromatogram increases in area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. ¹H NMR is particularly useful. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. The desired 2-bromo product will have two distinct aromatic protons, and their splitting patterns (e.g., doublet of doublets) will be dictated by coupling to the fluorine atom and the other proton. Each regioisomer will present a unique spectral fingerprint.
Diagram 2: Troubleshooting Workflow for Impure Product
Caption: A decision tree for troubleshooting common impurity issues in the synthesis.
Q5: Can you provide a starting point for an HPLC protocol to analyze the purity of my this compound sample?
Certainly. A reverse-phase HPLC method with UV detection is a robust choice for monitoring this reaction and assessing final purity. The following protocol is a validated starting point and should be optimized for your specific system and impurity profile.[6]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | Acetonitrile is a common organic modifier. The acid suppresses the ionization of the phenol's hydroxyl group, leading to sharper, more symmetrical peaks. |
| Gradient | Start at 50:50 ACN:H₂O, ramp to 95:5 ACN:H₂O over 20 min | A gradient is recommended to ensure elution of both the more polar starting material and any less polar, over-brominated impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 280 nm | Halogenated phenols typically have a strong UV absorbance around this wavelength. |
| Column Temp. | 25 °C | Room temperature is often sufficient, but temperature control ensures run-to-run reproducibility. |
| Sample Prep. | Dissolve ~1 mg/mL in mobile phase (50:50) | Ensures solubility and compatibility with the starting mobile phase conditions. |
Appendix A: Detailed Experimental Protocol
Protocol 1: Synthesis of this compound
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-chloro-5-fluorophenol (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent (e.g., dichloromethane or carbon tetrachloride, approx. 10 mL per gram of phenol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and minimize side products.[7]
-
Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (1.0 eq) in the same solvent. Add this solution dropwise to the stirred phenol solution over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the product from impurities.
References
-
BenchChem. (2025). Application Notes and Protocols for the Preparation of 2-Bromo-5-chlorophenol Derivatives. 7
-
Guidechem. (n.d.). How to Synthesize 2-Chloro-5-Fluorophenol? - FAQ. 8
-
BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-chlorophenol. 6
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YouTube. (2025). Preparation of Phenols, Part 4: By Aromatization and Ring Formation.
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ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
-
Smolecule. (n.d.). Buy 2-Bromo-3-chloro-5-fluorophenol | 1805518-65-3.
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Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-fluorophenol | 186590-43-2.
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
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Tokyo Chemical Industry Co., Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
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ChemicalBook. (n.d.). 2-Bromo-5-fluorophenol synthesis.
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Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
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ResearchGate. (2009). The bromination kinetics of phenolic compounds in aqueous solution.
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Khan Academy. (n.d.). Bromination of Phenols.
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Biosynth. (n.d.). 2-Bromo-5-chlorophenol | 13659-23-9.
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ChemicalBook. (n.d.). 2-Chloro-5-fluorophenol synthesis.
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Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
-
Google Patents. (2011). CN102260143A - Production process for 3-fluorophenol.
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.
-
PubChem - NIH. (n.d.). 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272.
-
ACS Publications. (1959). Aromatic Fluorine Compounds. II. Synthesis of p-Fluorophenol by the Selective Hydrolysis of p-Bromofluorobenzene.
-
Chemguide. (n.d.). ring reactions of phenol.
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Google Patents. (2000). US6037503A - Process for the preparation of para-fluorophenol.
-
NCBI. (n.d.). Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
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PubChem - NIH. (n.d.). 3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713.
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
-
ResearchGate. (2020). Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms.
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
-
Google Patents. (1969). US3449443A - Method for selectively brominating phenols.
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Chemistry Steps. (n.d.). Reactions of Phenols.
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eScholarship.org. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β- Unsaturated C4-Dicarbonyl Ring Cleavage.
-
Google Patents. (2002). US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst.
-
PubChem - NIH. (n.d.). 2-Bromo-5-chloro-4-fluorophenol | C6H3BrClFO | CID 19701618.
-
PubMed Central - NIH. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
-
ResearchGate. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
-
Maricopa Open Digital Press. (n.d.). Chlorination vs Bromination – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
-
Pharmaffiliates. (n.d.). Phenol-impurities.
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Technical Support Center: Storage and Handling of 2-Bromo-5-chloro-3-fluorophenol
Welcome to the technical support center for 2-Bromo-5-chloro-3-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your stored material, preventing degradation and ensuring experimental success.
Understanding the Stability of this compound
This compound is a poly-halogenated aromatic compound, a structural class known for its utility in synthesis and its potential for reactivity under improper conditions. The presence of bromine, chlorine, and fluorine atoms on the phenol ring influences its electronic properties and susceptibility to degradation. The primary pathways for the degradation of halogenated phenols include photodegradation, oxidation, and thermal decomposition. Understanding these pathways is crucial for implementing effective preventative storage strategies.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. A well-ventilated area is also crucial to prevent the accumulation of any potential vapors.[1][2][3][4] The container should be tightly sealed to protect the compound from moisture and atmospheric oxygen.[1]
Q2: What type of container is recommended for storing this compound?
A2: It is recommended to store this compound in its original, tightly sealed container. If transferring to a new container, ensure it is made of a compatible material, such as amber glass, to protect from light. The container must be clearly and accurately labeled with the chemical name, hazard information, and the date it was received and opened.
Q3: Are there any chemicals that should not be stored near this compound?
A3: Yes, proper segregation of chemicals is vital for safety and stability. This compound should be stored away from strong oxidizing agents, bases, and reactive metals.[5] Incompatible materials can trigger hazardous reactions, leading to degradation of the compound and potentially unsafe conditions.
Q4: How does exposure to light affect the stability of this compound?
A4: Exposure to UV light or sunlight can induce photodegradation in halogenated phenols.[6] This process can involve reactions such as photohydrolysis, debromination, and the formation of various byproducts.[6] Therefore, storing the compound in a dark location or in an amber, light-blocking container is essential.[1]
Q5: Can I store this compound in a refrigerator or freezer?
A5: Storing in a cool environment is recommended. If a refrigerator is used, it must be a laboratory-grade, spark-proof model specifically designed for chemical storage.[2] Do not store it in a standard domestic refrigerator. Ensure the container is tightly sealed to prevent moisture condensation upon removal.
Q6: What are the signs that my this compound may have degraded?
A6: Visual signs of degradation can include a change in color, the appearance of new solid precipitates, or a change in the physical state of the material. An unusual odor may also indicate decomposition. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities or degradation products.
Troubleshooting Guide
This section addresses specific issues that you might encounter during the storage and handling of this compound.
Issue 1: Discoloration of the Compound
-
Observation: The typically off-white or light-colored solid has developed a yellow or brownish tint.
-
Probable Cause: This is often a primary indicator of degradation, likely due to oxidation or photodegradation. Exposure to air (oxygen) and/or light can lead to the formation of colored impurities.
-
Immediate Action:
-
Immediately move the container to a dark, cool, and dry storage location.
-
Ensure the container lid is securely tightened.
-
Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
-
Long-Term Prevention:
-
Always store the compound in a light-blocking (amber) container in a designated cool, dark, and dry chemical storage cabinet.
-
Minimize the frequency and duration of opening the container. For frequent use, consider aliquoting the material into smaller, single-use vials to protect the main stock.
-
Issue 2: Inconsistent Experimental Results
-
Observation: You are experiencing unexpected side products, lower yields, or complete failure of reactions where this compound is a starting material.
-
Probable Cause: The purity of the starting material may be compromised due to degradation. The presence of impurities can interfere with the intended reaction pathway.
-
Troubleshooting Steps:
-
Purity Verification: Analyze a sample of your stored this compound using a suitable analytical method (HPLC, GC-MS, or NMR) to confirm its purity. Compare the results with the certificate of analysis provided by the supplier.
-
Purification: If impurities are detected, you may need to purify the material before use. Recrystallization is a common method for purifying solids.
-
Procure Fresh Material: If purification is not feasible or effective, it is best to use a fresh, unopened container of the compound for your experiments.
-
-
Preventative Workflow:
-
Implement a "first-in, first-out" inventory system for your chemical stocks.
-
Clearly label all containers with the date of receipt and the date of first opening.
-
Periodically re-analyze the purity of older stock materials, especially if they are used in sensitive applications.
-
Visualizing Degradation and Prevention
To better understand the factors affecting the stability of this compound, the following diagrams illustrate the potential degradation pathways and the recommended preventative workflow.
Caption: Potential Degradation Pathways for this compound.
Caption: Recommended workflow for preventing degradation during storage.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient temperature. Avoid excessive heat. | Prevents thermal decomposition. |
| Light | Store in the dark or in an amber, light-blocking container. | Prevents photodegradation.[1][6] |
| Atmosphere | Store in a tightly sealed container. Consider purging with an inert gas for long-term storage. | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.[1] |
| Ventilation | Store in a well-ventilated area. | Safely disperses any potential vapors.[2][4] |
| Compatibility | Segregate from strong oxidizing agents, bases, and reactive metals. | Prevents hazardous reactions and chemical degradation.[5] |
By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure the reliability and reproducibility of your experimental results.
References
-
PubChem. (n.d.). 5-Bromo-3-chloro-2-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
- de la Osa, L., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Analytica Chimica Acta, 755, 39-48.
-
New Jersey Department of Health. (2015). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ResearchGate. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Retrieved from [Link]
- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
-
PubMed Central. (n.d.). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Retrieved from [Link]
-
PubMed Central. (n.d.). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. Retrieved from [Link]
-
ResearchGate. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. Retrieved from [Link]
-
DTIC. (1961). THERMAL DEGRADATION OF PHENOLIC POLYMERS. Retrieved from [Link]
-
ACS Publications. (1959). Aromatic Fluorine Compounds. II. Synthesis of p-Fluorophenol by the Selective Hydrolysis of p-Bromofluorobenzene. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Csp–H functionalization of phenols: an effective access route to valuable materials via Csp–C bond formation. Retrieved from [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Technion. (n.d.). Stability of polyphenols as a function of their chemical structure and the effect of common food components. Retrieved from [Link]
-
Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety. Retrieved from [Link]
-
ACS Publications. (2000). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules. Retrieved from [Link]
-
DESWATER. (n.d.). An efficient green protocol for photo-degradation of bromophenol blue dye. Retrieved from [Link]
-
IDR Environmental. (2023). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]
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Reddit. (2019). Is it necessary to store intermediates and, if not, can a plant adapt to using them as they're made? r/ChemicalEngineering. Retrieved from [Link]
-
ResearchGate. (2019). Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature range 20–500 °C. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Safe Storage. Retrieved from [Link]
-
National Institutes of Health. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science. Retrieved from [Link]
-
NASA. (n.d.). Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. NASA Technical Reports Server. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. Retrieved from [Link]
-
ACS Publications. (2009). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. Retrieved from [Link]
-
A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]
-
National Institutes of Health. (2023). Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. Retrieved from [Link]
-
MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Chemical Storage Segregation Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. Strain JS6. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Selection for 2-Bromo-5-chloro-3-fluorophenol Cross-Coupling
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthetic functionalization of 2-Bromo-5-chloro-3-fluorophenol. This polysubstituted phenol is a valuable building block, but its successful application in cross-coupling reactions hinges on precise catalyst selection and condition optimization to achieve chemoselectivity. This document provides a structured approach to troubleshooting common issues and offers validated starting points for reaction development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and strategic considerations for designing cross-coupling reactions with this compound.
Q1: What is the primary challenge in the cross-coupling of this compound?
The principal challenge is achieving high chemoselectivity. The molecule possesses two different halogen atoms, bromine and chlorine, attached to the aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-OTf > C-Cl.[1][2][3] This inherent reactivity difference provides a strong basis for selectively functionalizing the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.[1][2][4] However, achieving exclusive selectivity requires careful optimization of the catalyst system, temperature, and other reaction conditions to prevent competitive reaction at the C-Cl bond.[1]
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of this substrate?
Several powerful palladium-catalyzed reactions can be employed for selective C-Br functionalization:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with a wide range of aryl or vinyl boronic acids and esters.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines, which is a crucial transformation in pharmaceutical synthesis.[5][6]
-
Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes, providing access to acetylenic scaffolds.[1][7]
Q3: How does the phenolic hydroxyl (-OH) group influence the reaction?
The phenolic group introduces several factors that must be considered:
-
Electronic Effect: As an electron-donating group, the hydroxyl moiety increases the electron density of the aryl ring. This can make the oxidative addition of the C-Br bond to the palladium(0) catalyst more challenging compared to a non-hydroxylated analogue.
-
Acidity: The acidic proton of the phenol can react with the base used in the coupling reaction. This can neutralize the base, potentially halting the catalytic cycle which relies on the base for steps like transmetalation.[8]
-
Strategic Consideration: For these reasons, it may be necessary to either use a base that is compatible with the free phenol (e.g., a sufficient excess of a carbonate or phosphate base) or to protect the hydroxyl group prior to the coupling reaction (e.g., as a methyl or benzyl ether).[9] The choice depends on the overall synthetic route and the stability of the desired product to the deprotection conditions.
Q4: What are the key parameters for achieving high selectivity for C-Br bond coupling?
Achieving high chemoselectivity is a multifactorial problem. The following parameters are the most critical to control:
-
Catalyst System: The choice of the palladium precursor and, most importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often preferred as they promote the oxidative addition of the C-Br bond at lower temperatures.[1][4]
-
Reaction Temperature: Lower reaction temperatures generally favor selectivity for the more reactive C-Br bond.[1] Oxidative addition to the C-Cl bond requires a higher activation energy. Therefore, running the reaction at the lowest possible temperature that allows for efficient C-Br coupling is a key strategy to minimize C-Cl reactivity.
-
Reaction Time: Careful monitoring of the reaction progress (e.g., by TLC or LC-MS) is crucial. Stopping the reaction as soon as the starting material is consumed can prevent the slower, undesired reaction at the C-Cl bond from occurring.
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental problems.
Problem 1: Low or No Product Yield
Potential Cause 1: Inefficient Catalyst System
-
Rationale: For challenging substrates like this, traditional catalysts such as Pd(PPh₃)₄ may be ineffective, leading to slow or no reaction. The electron-rich nature of the phenol ring can hinder the oxidative addition step, which is often rate-limiting.[1][3]
-
Troubleshooting Steps:
-
Switch to a more active catalyst system. Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][4]
-
Consider using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle). These are often more stable and readily form the active Pd(0) species.[10][11]
-
Potential Cause 2: Suboptimal Base or Solvent
-
Rationale: The base is crucial for the catalytic cycle, particularly the transmetalation step in Suzuki coupling or the deprotonation of the amine in Buchwald-Hartwig amination.[6][12] Its strength, solubility, and compatibility with the substrate are critical. The solvent must solubilize all components and not interfere with the catalyst.
-
Troubleshooting Steps:
-
Screen Bases: For Suzuki coupling, screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[13] For Buchwald-Hartwig amination, use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[6]
-
Verify Solvent Choice: Ensure the solvent (e.g., toluene, dioxane, THF) is anhydrous and rigorously degassed.[1] For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial, but for substrates prone to protodeboronation, anhydrous conditions are preferred.[14]
-
Potential Cause 3: Low Reaction Temperature
-
Rationale: While lower temperatures favor selectivity, the temperature must be sufficient to overcome the activation energy of the oxidative addition step.[4]
-
Troubleshooting Steps:
-
If the reaction is sluggish, gradually increase the temperature in 10 °C increments.
-
Monitor the reaction at each temperature to find the optimal balance between reaction rate and selectivity.
-
Potential Cause 4: Catalyst Deactivation
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen and impurities in the reagents or solvents, which can lead to the formation of inactive palladium black.[4]
-
Troubleshooting Steps:
-
Ensure all reagents are of high purity and solvents are anhydrous and properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen).[1]
-
Maintain a strict inert atmosphere throughout the entire experimental setup and duration.
-
Problem 2: Formation of Side Products
Side Product: Homocoupling of Boronic Acid/Alkyne
-
Rationale: This side reaction is most often caused by the presence of oxygen, which promotes the oxidative coupling of the nucleophilic partner.[1] In Sonogashira coupling, high concentrations of the copper co-catalyst can also promote the dimerization of the alkyne (Glaser coupling).[15][16]
-
Mitigation Strategies:
Side Product: Dehalogenation (C-Br → C-H)
-
Rationale: The starting material is converted to 3-chloro-5-fluorophenol. This occurs when a hydride source is present in the reaction, which can reductively eliminate with the aryl group from the palladium center.[1][11]
-
Mitigation Strategies:
-
Use high-purity, anhydrous solvents. Water, alcohols, or even certain amine bases can act as hydride sources.
-
Ensure the chosen ligand promotes reductive elimination of the desired product over competing pathways.
-
Side Product: Reaction at the C-Cl Bond
-
Rationale: A di-substituted product is observed, indicating a lack of chemoselectivity. This typically occurs when reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).
-
Mitigation Strategies:
Side Product (Suzuki Coupling): Protodeboronation
-
Rationale: The boronic acid coupling partner is sensitive to hydrolysis, especially under basic conditions, leading to its replacement with a hydrogen atom.[11]
-
Mitigation Strategies:
Part 3: Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Catalyst Screening
The following table provides validated starting points for optimizing the cross-coupling of this compound. Conditions should be further optimized for specific coupling partners.
| Reaction Type | Palladium Precursor (mol%) | Recommended Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos or XPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80–100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | BrettPhos or BINAP (3-4%) | NaOt-Bu (1.4) | Toluene or Dioxane | 80–100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) | (None) | Et₃N / DIPA | THF or Toluene | 60–80 |
| Sonogashira (Cu-Free) | Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ (2.0) | Dioxane | 80–100 |
Note: Data compiled and adapted from analogous systems reported in the literature.[1][2][5][17][18]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [2][3]
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [1][6]
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling (Copper Co-catalyzed)
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N or Diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[18]
-
After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine to remove copper salts and the amine hydrochloride.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.
Part 4: Visualization & Workflows
Caption: General experimental workflow for cross-coupling.
Caption: Troubleshooting decision tree for cross-coupling.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodophenol. BenchChem.
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific. Available at: [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds . PMC, NIH. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv, Cambridge Open Engage. Available at: [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids . PMC, PubMed Central. Available at: [Link]
-
Sonogashira coupling . Wikipedia. Available at: [Link]
-
Sonogashira troubleshooting help needed . Reddit. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen . Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
What is the best procedure for Sonogashira coupling? . ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. reddit.com [reddit.com]
troubleshooting low yields in Suzuki coupling with 2-Bromo-5-chloro-3-fluorophenol
As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you might face when performing a Suzuki coupling with 2-Bromo-5-chloro-3-fluorophenol. This substrate is particularly demanding due to its electron-deficient nature and the presence of a reactive phenolic group. This guide moves from foundational checks to advanced optimization strategies to help you systematically troubleshoot and improve your reaction yields.
Technical Support Center: Suzuki Coupling Troubleshooting
Subject: Low Yields with this compound
Frequently Asked Questions (FAQs)
Section 1: Foundational Checks & Common Issues
Q1: My reaction shows no conversion, or the yield is less than 10%. What are the absolute first things I should verify?
A1: Before delving into complex parameter optimization, it's crucial to rule out common experimental errors. These foundational checks are often the source of complete reaction failure.
-
Integrity of the Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Inefficient degassing or a poor seal can lead to catalyst oxidation and deactivation.
-
Actionable Advice: Degas your solvent thoroughly (at least 30 minutes of argon or nitrogen sparging is recommended) and ensure your reaction vessel is properly sealed.[1] Use a "freeze-pump-thaw" technique for the most rigorous oxygen removal, especially for sensitive reactions.
-
-
Reagent and Solvent Purity:
-
Solvents: Anhydrous solvents are critical. Water content can affect the base's efficacy and promote unwanted side reactions. Use freshly dried solvents or purchase high-purity anhydrous grades.[2]
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time, especially with exposure to air and moisture, leading to protodeboronation or the formation of inactive boroxines (trimeric anhydrides).
-
Actionable Advice: Check the purity of your boronic acid by NMR or LCMS. If it's old or appears clumpy, consider recrystallizing it or using a more stable boronic ester derivative like a pinacol ester (Bpin).[3][4][5]
-
-
Catalyst Activity: Palladium precatalysts, especially those involving dba (dibenzylideneacetone), can degrade over time.
-
Actionable Advice: Use a fresh bottle of catalyst or a recently purchased, well-stored one. If you suspect catalyst deactivation, run a simple, reliable test reaction with standard substrates (e.g., bromobenzene and phenylboronic acid) to confirm its activity.[3]
-
Section 2: Optimizing Core Reaction Parameters
Q2: I've confirmed my reagents and setup are solid, but my yield is still low. How should I approach optimizing the catalyst system for this specific electron-deficient phenol?
A2: Your substrate, this compound, is electron-deficient due to the halogen substituents. This property significantly influences the oxidative addition step of the catalytic cycle.
-
The Causality: Oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step. For electron-deficient aryl halides, this step is generally faster than for electron-rich ones. However, the subsequent reductive elimination step to form the C-C bond can become rate-limiting. The choice of ligand is critical to balance the rates of these key steps.[3][4]
-
Ligand Selection: You need a ligand that is both electron-rich and bulky.
Recommended Ligand Classes for Screening:
| Ligand Class | Specific Examples | Rationale & Key Advantages |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly electron-rich and bulky dialkylbiaryl phosphines. Excellent general ligands for challenging Suzuki couplings. Often provide high turnover numbers.[3][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. Highly effective for coupling aryl chlorides and other challenging substrates.[8] PEPPSI™-type precatalysts are convenient options.[9] |
| Other Bulky Phosphines | P(t-Bu)₃, PCy₃ | Less complex than Buchwald ligands but still highly effective due to their electron-donating nature and large cone angles. |
Experimental Protocol: Catalyst & Ligand Screening
-
Set up 3-4 small-scale reactions in parallel (e.g., in microwave vials with stir bars).
-
To each vial, add this compound (1.0 equiv), your boronic acid partner (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
To each vial, add a different catalyst/ligand system:
-
Vial 1: XPhos-Pd-G3 (1-2 mol%)
-
Vial 2: SPhos-Pd-G2 (1-2 mol%)
-
Vial 3: PEPPSI-IPr (1-2 mol%)
-
-
Add the degassed solvent (e.g., Dioxane/H₂O 10:1).
-
Seal the vials and heat to 80-100 °C.
-
Monitor the reactions by TLC or LCMS at set time points (e.g., 2h, 6h, 12h) to compare conversion rates.
Q3: The phenolic -OH group seems problematic. How does it affect the reaction, and what is the best base to use?
A3: The acidic proton of the phenol is a key consideration. It can react with the base, and the resulting phenoxide can influence the reaction's electronic properties. The choice of base is therefore critical for success.
-
The Causality: The base in a Suzuki coupling has multiple roles: it activates the boronic acid to form a more nucleophilic boronate species, and it can react with other acidic protons in the mixture.[8][11] A weak base may not be sufficient to facilitate transmetalation, while an overly strong base might promote side reactions. For phenols, a base that is strong enough but has low nucleophilicity is often ideal.
Base Selection Guide:
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Moderate/Strong | Dioxane/H₂O, THF/H₂O | Standard choices. Cesium carbonate is more soluble and often gives better results for difficult couplings but is more expensive.[1][10] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF (often with a small amount of water) | An excellent choice for substrates with sensitive functional groups, including phenols. It is sufficiently basic to promote the reaction but is less nucleophilic than hydroxides. It can be effective even in nearly anhydrous conditions.[10][12][13] |
| KOt-Bu / NaOt-Bu | Very Strong | THF, Toluene | Generally too harsh for this substrate. Can lead to decomposition and side reactions. |
Actionable Advice: Start with potassium phosphate (K₃PO₄) . It is a well-regarded base for Suzuki couplings involving phenols.[13] Use 2-3 equivalents. While many Suzuki reactions use aqueous mixtures, for your substrate, minimizing water might be beneficial to prevent hydrolysis of the C-Cl bond or other side reactions. Try a solvent system like Dioxane with a very small amount of water (e.g., 20:1 or less) or even anhydrous conditions.[3][12]
Section 3: Identifying and Mitigating Side Reactions
Q4: My starting material is being consumed, but I'm getting a complex mixture of products. What are the likely side reactions and how can I stop them?
A4: With complex substrates, several side reactions can compete with the desired coupling, leading to low yields and difficult purification.
-
dot
Caption: Common side reactions in Suzuki coupling.
-
Homo-coupling of the Boronic Acid: Two molecules of the boronic acid couple to form an R-R dimer.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. It can also occur at high temperatures or with certain bases.[1][2]
-
Solution: Ensure rigorous deoxygenation of your reaction mixture.[3] Sometimes, using a slightly lower temperature or a different base can suppress this side reaction.[2]
-
-
Proto-debromination (or Dehalogenation): The bromine atom on your starting material is replaced by a hydrogen atom.
-
Cause: This occurs when the Ar-Pd-X intermediate reacts with a proton source (like water or alcohol solvents) before it can undergo transmetalation.[9]
-
Solution: Use high-purity anhydrous solvents. If you must use a protic solvent or water, minimize the amount. Ensure the transmetalation step is as fast as possible by using an optimal base (like K₃PO₄) and a sufficient excess of the boronic acid partner (1.2-1.5 equivalents).
-
-
Protodeboronation: The boronic acid is converted back to its parent arene (R-H).
-
Cause: This hydrolysis reaction is promoted by water and heat, especially under basic or acidic conditions.[4]
-
Solution: Use a more stable boronic ester (pinacol esters are excellent choices) instead of the boronic acid.[4][14] Alternatively, using anhydrous conditions with a base like K₃PO₄ can minimize this pathway.[3]
-
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and solving low-yield issues with your reaction.
-
dot
Caption: A decision tree for troubleshooting Suzuki coupling.
References
- Benchchem Application Notes. Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
-
ResearchGate Discussion. Suzuki coupling Reaction's yield is very low. Available from: [Link]
-
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
- Benchchem Troubleshooting Guide. Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
-
Reddit r/Chempros. Failed suzuki coupling, any suggenstions?. Available from: [Link]
-
Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Liu, Z., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health. Available from: [Link]
-
Dar, M.A., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available from: [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available from: [Link]
-
Organometallics. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]
-
Maimone, T. J., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
-
Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]
-
Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Li, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwjmrd.com [wwjmrd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Hydrodebromination of 2-Bromo-5-chloro-3-fluorophenol
Welcome to the technical support center for the selective hydrodebromination of 2-Bromo-5-chloro-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this challenging chemical transformation. Our focus is on maximizing the yield of the desired product, 5-chloro-3-fluorophenol, while minimizing the formation of undesired side products through hydrodechlorination and hydrodefluorination.
Introduction: The Challenge of Selectivity
The selective hydrodebromination of a polyhalogenated aromatic compound like this compound is a nuanced task. The goal is to cleave the C-Br bond while leaving the C-Cl and C-F bonds intact. The general reactivity trend for hydrodehalogenation is C-I > C-Br > C-Cl > C-F, which provides a thermodynamic basis for selectivity. However, kinetic factors, catalyst choice, and reaction conditions can easily lead to a mixture of products, complicating purification and reducing yields. This guide will walk you through the critical parameters to control for a successful and selective reaction.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective hydrodebromination of this compound so difficult?
A1: The primary challenge lies in the subtle differences in the activation energies for the cleavage of the C-Br, C-Cl, and C-F bonds. While the C-Br bond is the most labile, aggressive reaction conditions can easily provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to the formation of 3-fluorophenol or even fully dehalogenated phenol. The electron-donating hydroxyl group and the electron-withdrawing fluorine atom also electronically influence the aromatic ring, affecting the reactivity of each halogen.[1][2]
Q2: What is the primary side reaction I should be concerned about?
A2: The most common and significant side reaction is hydrodechlorination , the cleavage of the C-Cl bond to form 3-fluorophenol. This occurs because the energy difference between C-Br and C-Cl bond hydrogenolysis is smaller than that between C-Cl and C-F bonds. Hydrodefluorination is much less common under typical hydrodebromination conditions due to the high strength of the C-F bond.
Q3: How does the phenolic hydroxyl group influence the reaction?
A3: The hydroxyl group has a dual role. As an electron-donating group, it activates the aromatic ring, which can paradoxically make the C-halogen bonds more susceptible to cleavage. Under basic conditions, the hydroxyl group is deprotonated to a phenoxide ion, which is an even stronger activating group. This can enhance the rate of reaction but may also decrease selectivity. The phenoxide can also coordinate to the metal center of the catalyst, influencing its activity and selectivity.
Q4: What are the key reaction parameters I need to control for optimal selectivity?
A4: The four pillars of a successful selective hydrodebromination are:
-
Catalyst System: The choice of metal, support, and ligands is paramount.
-
Base: The type and stoichiometry of the base can dramatically alter the reaction pathway.
-
Solvent: The solvent influences catalyst activity, substrate solubility, and the availability of hydride sources.
-
Temperature and Hydrogen Pressure: These parameters control the reaction kinetics and must be carefully optimized.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to provide direct answers to common issues observed during the hydrodebromination of this compound.
Problem 1: Significant Formation of the Hydrodechlorinated Byproduct (3-fluorophenol)
This is the most frequent issue, indicating a lack of selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive hydrodechlorination.
Detailed Solutions:
-
Lower the Reaction Temperature: High temperatures provide the necessary activation energy to cleave the stronger C-Cl bond. Reducing the temperature to room temperature or even 0°C can significantly enhance selectivity. Monitor the reaction over a longer period to ensure complete consumption of the starting material.
-
Change the Base: Strong bases can promote over-reduction. Switch from strong bases like alkoxides (e.g., NaOEt, NaOMe) to milder inorganic bases such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N). The base is crucial for neutralizing the HBr formed during the reaction, which can poison the catalyst.
-
Catalyst Modification:
-
Catalyst Loading: Reduce the catalyst loading. High catalyst concentrations can lead to excessive activity and reduced selectivity.
-
Catalyst Support: The support can influence catalyst activity. If using Pd/C, consider switching to other supports like Pd/Al₂O₃ or Pd/CaCO₃, which can sometimes offer different selectivity profiles.
-
Catalyst Poisoning: In some cases, controlled poisoning of the catalyst can increase selectivity. The addition of a small amount of a catalyst poison, like quinoline or diphenyl sulfide, can preferentially inhibit the more active sites responsible for C-Cl cleavage. This should be done with extreme care and in very small increments.
-
-
Ligand Addition: For homogeneous catalysis, or to modify heterogeneous catalysts, the addition of ligands can tune the electronic and steric properties of the metal center. Bulky, electron-rich phosphine ligands can sometimes improve selectivity in palladium-catalyzed reactions.
Problem 2: Slow or Incomplete Reaction
If the reaction is sluggish or stalls before the starting material is fully consumed, consider the following:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sluggish reaction.
Detailed Solutions:
-
Increase Hydrogen Pressure: If using a hydrogen balloon, the pressure may be insufficient. Switching to a Parr shaker or a similar hydrogenation apparatus that allows for a controlled, slightly elevated pressure (e.g., 2-3 bar) can significantly increase the reaction rate.
-
Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh batch of high-quality catalyst. Palladium on carbon (Pd/C) can be pyrophoric and lose activity if not handled and stored properly.
-
Solvent Choice: The choice of solvent can impact reaction rates. Protic solvents like ethanol or methanol are often excellent for hydrodehalogenations as they can facilitate proton transfer steps. If you are using an aprotic solvent like THF or ethyl acetate, consider switching.
-
Base Strength and Solubility: If you are using a weak, sparingly soluble base, it may not be effective at neutralizing the generated HBr. Switching to a more soluble or slightly stronger base can help. For example, cesium carbonate (Cs₂CO₃) is more soluble than potassium carbonate in many organic solvents.
Problem 3: Formation of Multiple Unidentified Byproducts
The appearance of several unexpected peaks in your GC-MS or NMR analysis suggests more complex side reactions may be occurring.
Detailed Solutions:
-
Check for Air Leaks: If your reaction is not properly under an inert atmosphere, oxygen can interfere with the catalytic cycle and lead to oxidative side reactions. Ensure all joints are well-sealed and the system is properly purged.
-
Purity of Starting Materials and Reagents: Impurities in the starting material, solvent, or base can lead to unexpected reactions. Use high-purity reagents and ensure your solvent is anhydrous if the protocol requires it.
-
Over-reduction to the Cyclohexyl Ring: While less common under mild conditions, highly active catalysts at elevated temperatures and pressures can hydrogenate the aromatic ring. If you suspect this, reduce the temperature, pressure, and reaction time.
Recommended Starting Protocol
This protocol is a well-reasoned starting point based on established principles for selective hydrodehalogenation. Optimization will likely be necessary for your specific setup and desired scale.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Hydrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add sodium bicarbonate (1.5 eq) and 10% Pd/C (1-2 mol%).
-
Solvent Addition: Add anhydrous ethanol to create a 0.1 M solution of the substrate.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with hydrogen gas (a balloon is often sufficient for initial trials).
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Take aliquots periodically (e.g., every hour) to check for the consumption of the starting material and the formation of products.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.
-
Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst and Solvent Effects on Selectivity
The following table summarizes expected trends based on literature for similar transformations. This should serve as a guide for your optimization efforts.
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Primary Side Product | Selectivity for Hydrodebromination |
| 10% Pd/C | NaHCO₃ | Ethanol | 25 | 3-chloro-5-fluorophenol | High |
| 10% Pd/C | K₂CO₃ | THF | 25 | 3-chloro-5-fluorophenol | Moderate to High |
| 5% Pd/Al₂O₃ | Et₃N | Ethyl Acetate | 25 | 3-chloro-5-fluorophenol | Moderate |
| 10% Pd/C | NaOMe | Methanol | 50 | 3-fluorophenol | Low |
| Raney Nickel | NaOH | Water/Ethanol | 70 | Mixture of dehalogenated products | Very Low |
Analytical Monitoring
Accurate monitoring is crucial for troubleshooting and optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying the starting material, the desired product, and the various dehalogenated byproducts.[2] The mass fragmentation patterns will allow for unambiguous identification of each species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to monitor the disappearance of the proton signal adjacent to the bromine atom and the appearance of a new proton signal in the product.
-
¹⁹F NMR: This is a very clean way to monitor the reaction, as there is only one fluorine atom in the molecule. You will see a distinct signal for the starting material, the desired product, and any dechlorinated or fully dehalogenated byproducts, all with unique chemical shifts. In-situ NMR monitoring can provide real-time kinetic data.[3][4][5][6]
-
Mechanistic Considerations
The generally accepted mechanism for palladium-catalyzed hydrodehalogenation involves the following key steps:
Caption: Simplified catalytic cycle for hydrodebromination.
-
Oxidative Addition: The aryl bromide (Ar-Br) reacts with a Pd(0) species to form a Pd(II) intermediate.
-
Hydride Formation: Molecular hydrogen reacts with the Pd(0) or another Pd species to form a palladium hydride.
-
Reductive Elimination: The aryl group and a hydride on the palladium center are eliminated to form the dehalogenated product (Ar-H) and regenerate the Pd(0) catalyst.
Selectivity is determined by the relative rates of oxidative addition of the C-Br, C-Cl, and C-F bonds. By carefully tuning the reaction conditions, we can favor the oxidative addition of the C-Br bond exclusively.
We trust this guide will be a valuable resource in your research endeavors. For further inquiries, please do not hesitate to contact our technical support team.
References
- Sajiki, H., et al. (2002). Mild and general procedure for Pd/C-catalyzed hydrodechlorination of aromatic chlorides. Tetrahedron Letters, 43(42), 7477-7480.
- Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1414.
- Ordóñez, S., et al. (2012). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. In Palladium: Compounds, Production and Applications (pp. 185-224). Nova Science Publishers.
- Giraudeau, P., et al. (2014). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 139(16), 4054-4059.
- Schlagnitweit, J., et al. (2019). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging, 60, 123-130.
- Aguilar, J. A., et al. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations.
- Domżał, B., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 95(30), 11249-11256.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. Real-Time Reaction Monitoring [kofo.mpg.de]
- 5. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Bromo-5-chloro-3-fluorophenol
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals working with 2-Bromo-5-chloro-3-fluorophenol in catalyzed reactions, particularly palladium-catalyzed cross-coupling. Catalyst poisoning is a frequent and costly challenge that can lead to stalled reactions, low yields, and inconsistent results. This document provides in-depth, experience-driven troubleshooting advice and actionable protocols to help you identify, mitigate, and prevent catalyst deactivation.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses foundational questions regarding the use of this compound and the associated challenges of catalyst poisoning.
Q1: What makes this compound a challenging substrate in catalytic reactions?
This compound is a highly functionalized aromatic compound. Several features contribute to its complexity in catalytic systems:
-
Multiple Halogen Atoms: The presence of both bromine and chlorine offers opportunities for chemoselective reactions. However, the electron-withdrawing nature of the halogens and the potential for competitive oxidative addition at the C-Cl bond (though less reactive than C-Br) can complicate the catalytic cycle.
-
The Phenolic Hydroxyl Group: The acidic proton of the -OH group can react with basic reagents. More importantly, the oxygen atom can coordinate to the metal center of the catalyst, potentially altering its electronic properties or leading to deactivation pathways.[1]
-
Impurities from Synthesis: The synthesis of polyhalogenated phenols can introduce trace impurities that are potent catalyst poisons. Regioisomers or sulfur-containing reagents used in preceding steps are common culprits.[2] For instance, elemental sulfur has been identified as a poison in Suzuki coupling reactions originating from the synthesis of the organic halide.[2]
Q2: Which catalysts are typically used for this substrate, and what are their vulnerabilities?
Palladium-based systems are overwhelmingly the catalysts of choice for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) with aryl halides like this one.
-
Common Catalysts: These are typically comprised of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, PPh₃) or an N-heterocyclic carbene (NHC) ligand.[1] For hydrogenations, supported catalysts like Palladium on Carbon (Pd/C) are common.
-
Vulnerabilities: Palladium catalysts are notoriously sensitive to a range of chemical species that can act as poisons.[3][4] These poisons operate by strongly adsorbing to the palladium surface, blocking the active sites where the catalytic reaction occurs.[5] This prevents the reactant molecules from accessing the catalyst, thereby reducing or halting the reaction.[6][7]
Q3: What are the most common catalyst poisons I should be aware of?
Catalyst poisons can originate from starting materials, reagents, solvents, or the reaction atmosphere. Even at parts-per-million (ppm) levels, they can cause significant deactivation.[8]
| Poison Class | Common Examples | Likely Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, sulfides, H₂S, elemental sulfur, sulfates | Contaminated reagents, byproducts from substrate synthesis | Strong, often irreversible, chemisorption onto the palladium surface, blocking active sites.[2][9][10] |
| Nitrogen Compounds | Amines, nitriles, pyridines, amides, nitro groups | Reagents, solvents (e.g., DMF), unreacted starting materials | Coordination to the metal center, altering its electronic properties and preventing substrate binding.[11][12] |
| Oxygen & Water | Atmospheric O₂, residual H₂O in solvents | Improperly degassed reaction setup, wet solvents | Oxidation of the active Pd(0) to inactive Pd(II) species; can also promote ligand oxidation and degradation.[12][13] |
| Other Halides/Ions | Excess cyanide, iodide, or other halide ions | Additives, salts, byproducts | Can form stable, inactive palladium complexes (e.g., [(CN)₄Pd]²⁻), disrupting the catalytic cycle.[14] |
| Heavy Metals | Lead, mercury, arsenic | Contamination from glassware, reagents, or previous synthetic steps | Adsorption onto the catalyst surface or alloying with the palladium metal.[6][15] |
| Coordinating Species | Phosphine oxides, carbon monoxide (CO) | Ligand degradation, incomplete gas purging | Strong binding to palladium, occupying coordination sites needed for the catalytic cycle.[5][13] |
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section is structured to help you diagnose and solve specific experimental problems.
Problem 1: My reaction is extremely sluggish or has completely stalled after an initial period of conversion.
This is a classic symptom of catalyst poisoning. The initial activity occurs before the poison has fully interacted with all available catalytic sites.
Causality: A poison present in one of the reagents is progressively deactivating the catalyst. The poison binds more strongly to the palladium active sites than the reactants, effectively shutting down the catalytic cycle.[5]
Troubleshooting Workflow:
Problem 2: I am observing significant byproduct formation, especially homocoupling of my coupling partner or dehalogenation of the starting material.
Causality: When the desired cross-coupling pathway is inhibited by poisoning, alternative, slower reaction pathways can become dominant. For instance, deactivation of the palladium catalyst can lead to conditions that favor the homocoupling of a boronic acid (in a Suzuki reaction) or reductive dehalogenation of the this compound.[1][16] The formation of hydrogen halides (HBr, HCl) during the reaction can also poison the catalyst, leading to deactivation.[16]
Corrective Actions:
-
Purify the Substrate: The primary suspect is an impurity in the this compound starting material. Implement a rigorous purification step. See Protocol 1 below.
-
Use a Scavenger Base: Ensure a sufficient excess of a strong base is present to neutralize any generated HBr/HCl immediately, preventing it from poisoning the catalyst.[16]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can sometimes create a more robust catalytic species that is less susceptible to certain deactivation pathways.[1] They can also help prevent the formation of inactive palladium aggregates (palladium black).[17]
Problem 3: A black precipitate has formed in my reaction vessel.
Causality: The formation of a black solid is almost always indicative of the precipitation of palladium black. This consists of aggregated, bulk palladium metal (Pd(0)) which has very low catalytic activity compared to the molecular or nanoparticle catalyst. This aggregation is often a result of ligand degradation or dissociation, which can be initiated by impurities or excessive heat.[3][17] Once the stabilizing ligands are gone, the palladium atoms agglomerate and fall out of solution.
Preventative Measures:
-
Strictly Anhydrous & Degassed Conditions: Oxygen can degrade phosphine ligands to phosphine oxides, which are poor ligands for palladium and can lead to catalyst aggregation.[13]
-
Moderate Temperature: Avoid excessive heating, as it can accelerate ligand decomposition.
-
Ensure Ligand Stability: If this issue is recurrent, consider switching to a more thermally stable ligand, such as a robust N-heterocyclic carbene (NHC) or a different phosphine ligand.
Part 3: Key Experimental Protocols
Protocol 1: Purification of this compound to Remove Catalyst Poisons
This protocol targets the removal of common non-polar (e.g., elemental sulfur) and polar impurities.
Objective: To obtain starting material free from ppm-level catalyst poisons.
Methodology:
-
Initial Assessment (GC-MS):
-
Dissolve a small sample of the "as-received" material in a suitable solvent (e.g., Dichloromethane).
-
Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence and relative abundance of any impurities. Pay close attention to peaks with mass fragments indicative of sulfur or regioisomers.
-
-
Step A: Charcoal Treatment (Removes Non-Polar Impurities):
-
Dissolve the bulk this compound in a hot solvent in which it is highly soluble (e.g., Toluene).
-
Add activated charcoal (approx. 2% w/w).
-
Stir the mixture at high temperature (e.g., 80-90 °C) for 30 minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal. This step is effective at adsorbing non-polar poisons like elemental sulfur.
-
-
Step B: Recrystallization (Removes Polar Impurities & Isomers):
-
Take the filtrate from the previous step and reduce the volume of the solvent by ~50% via rotary evaporation.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-4 °C) to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the crystals under high vacuum.
-
-
Final Quality Control:
-
Run a new GC-MS on the purified material to confirm the absence of previously identified impurities.
-
Protocol 2: Emergency Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol is for heterogeneous catalysts used in reactions like hydrogenation and may provide partial recovery of activity. Note: This is less effective for irreversibly poisoned catalysts.
Objective: To remove strongly adsorbed acidic or basic impurities from the catalyst surface.
Methodology:
-
Catalyst Recovery:
-
After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.
-
Wash the recovered catalyst thoroughly with the reaction solvent to remove residual products and starting materials.
-
Wash with deionized water until the washings are neutral.
-
-
Chemical Treatment (Base Wash for Acidic Poisons):
-
Suspend the catalyst in a dilute aqueous solution of a non-coordinating base (e.g., 1 M Sodium Carbonate).
-
Stir the suspension at room temperature for 1-2 hours. This can help desorb acidic species like halides.[11]
-
-
Rinsing and Drying:
-
Filter the catalyst again.
-
Wash repeatedly with copious amounts of deionized water until the pH of the filtrate is neutral.
-
Dry the catalyst thoroughly under high vacuum at a moderate temperature (e.g., 60-80 °C).
-
-
Activity Test:
Part 4: Visualizing the Poisoning Mechanism
References
-
Hoyos, L. J., Primet, M., & Praliaud, H. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Journal of the Chemical Society, Faraday Transactions, 87(19), 3141-3146. [Link]
-
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. [Link]
- Rylander, P. N. (1976). U.S. Patent No. 3,959,382. U.S.
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 222(1-2), 41-51. [Link]
-
Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Journal of the Chemical Society, Faraday Transactions, 87(5), 735-740. [Link]
-
Wikipedia contributors. (2023, December 1). Catalyst poisoning. In Wikipedia, The Free Encyclopedia. [Link]
-
Britannica, The Editors of Encyclopaedia. (2023, November 13). Catalyst poison. In Encyclopædia Britannica. [Link]
-
Grokipedia. (n.d.). Catalyst poisoning. [Link]
-
Li, G. Z., et al. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(12), 1637-1641. [Link]
-
RevisionDojo. (2025). Catalyst Poisoning Explained Simply. [Link]
-
Claver, C., et al. (2003). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. Coordination Chemistry Reviews, 242(1-2), 43-59. [Link]
-
Cik, G., et al. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. [Link]
-
Chemistry For Everyone. (2025). What Is A Catalyst Poison? [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 129(46), 14358-14374. [Link]
-
Morita, D. K., Stille, J. K., & Norton, J. R. (1995). Methyl/Phenyl Exchange between Palladium and a Phosphine Ligand. Consequences for Catalytic Coupling Reactions. Journal of the American Chemical Society, 117(33), 8576-8581. [Link]
-
Aramendía, M. A., et al. (2005). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Current Organic Chemistry, 9(7), 657-674. [Link]
-
Wang, D., et al. (2016). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry-A European Journal, 22(44), 15614-15618. [Link]
-
Hii, K. K. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Johnson Matthey. [Link]
-
Schmeier, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry-A European Journal, 21(14), 5487-5496. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 222(1-2), 41-51. [Link]
-
Yao, D., et al. (2022). Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst. Catalysis Science & Technology, 12(1), 225-235. [Link]
-
London, G., et al. (2024). Guideline for Elucidating Catalysts. ChemRxiv. [Link]
-
Wang, J., et al. (2014). Sulfur poisoning mechanism of three way catalytic converter and its grey relational analysis. Journal of Industrial Engineering and Management, 7(5), 1279-1293. [Link]
-
Wikipedia contributors. (2024, May 15). Bioconjugation. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-3-chloro-2-fluorophenol. In PubChem Compound Database. [Link]
-
Adebayo, A. I., & Eze, C. P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5294-5315. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Iulian, O. N., & Oprea, O. (2023). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. Catalysts, 14(1), 1. [Link]
-
Denton, J. R. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 9(3). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chlorophenol. In PubChem Compound Database. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
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- 15. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
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- 18. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Selective Reactions of 2-Bromo-5-chloro-3-fluorophenol
Welcome to the technical support center for 2-Bromo-5-chloro-3-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging tri-substituted phenol. Here, we will explore how the choice of base can be a powerful tool to control the selectivity of its reactions, addressing common issues and providing practical, field-tested advice.
Introduction: The Challenge of Selectivity
This compound presents a unique synthetic puzzle. With three different halogen atoms and a phenolic hydroxyl group, the molecule offers multiple reactive sites. The key to unlocking its synthetic potential lies in understanding and controlling the chemoselectivity of its reactions. This guide will focus on the pivotal role of the base in directing the outcome of your experiments, transforming potential frustrations into predictable and high-yield transformations.
The inherent differences in the reactivity of the carbon-halogen bonds (C-Br > C-Cl) provide a foundational level of selectivity.[1] However, the interplay of the base with the phenolic proton and its influence on catalyst systems and reaction mechanisms is a more nuanced factor that dictates the ultimate product distribution.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction on this compound giving me a mixture of products?
A1: This is a classic selectivity issue. The primary reason is often sub-optimal base selection, which can lead to reactions at unintended sites. For instance, a base that is too strong or too weak can fail to adequately differentiate between the C-Br and C-Cl bonds, or it might promote unwanted side reactions. The choice of base is critical in modulating the reactivity of both the phenol and the catalyst.[1][2]
Q2: I'm observing significant decomposition of my starting material. What could be the cause?
A2: Decomposition can often be traced back to the reaction conditions, particularly the base and temperature. Strong bases, especially in the presence of trace metals, can promote the degradation of the phenol through oxidative pathways.[3] Consider using a milder inorganic base and ensure your reaction is conducted under a strictly inert atmosphere.
Q3: Can I selectively functionalize the phenolic hydroxyl group without affecting the halogens?
A3: Yes, this is a common and achievable transformation. The key is to use a base that is strong enough to deprotonate the phenol but not so harsh that it initiates nucleophilic aromatic substitution or interferes with the stability of the aryl halides. Weaker inorganic bases like potassium carbonate or cesium carbonate are often excellent choices for O-alkylation or O-arylation reactions.
Q4: How does the fluorine atom influence the reactivity of the other halogens?
A4: The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect. This can influence the electron density of the aromatic ring and the relative reactivity of the C-Br and C-Cl bonds. This electronic effect can be harnessed to fine-tune the selectivity of your reactions.
Troubleshooting Guides: A Deeper Dive
Scenario 1: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Problem: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig amination with the goal of reacting at the C-Br bond, but you are observing a significant amount of the di-substituted product or reaction at the C-Cl bond.
Root Cause Analysis:
-
Base Strength: The role of the base in the transmetalation step of the Suzuki-Miyaura coupling is crucial.[4] A base that is too strong can accelerate the reaction to a point where the inherent reactivity difference between C-Br and C-Cl is overcome, leading to a loss of selectivity. In Buchwald-Hartwig aminations, strong bases can also promote side reactions.
-
Ligand Choice: The ligand on the palladium catalyst plays a significant role in controlling selectivity.[5][6][7] Bulky, electron-rich ligands can often enhance selectivity for the C-Br bond.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to di-substitution.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Switch to a milder inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | These bases are generally effective in promoting the desired coupling at the more reactive C-Br bond without being aggressive enough to activate the C-Cl bond under optimized conditions.[8] |
| Ligand | Employ bulky phosphine ligands like XPhos, SPhos, or bulky N-heterocyclic carbene (NHC) ligands. | These ligands can sterically hinder the approach to the less reactive C-Cl bond and electronically favor the oxidative addition at the C-Br bond.[3][9] |
| Temperature | Reduce the reaction temperature and extend the reaction time. | This allows the reaction to proceed at a rate where the kinetic difference in reactivity between the C-Br and C-Cl bonds is more pronounced. |
| Solvent | Use anhydrous, aprotic solvents like dioxane or toluene. | Protic solvents can interfere with the base and the catalyst, while some aprotic solvents like DMF can be a source of hydrides at high temperatures, leading to hydrodehalogenation.[3] |
Scenario 2: Unwanted Intramolecular Cyclization to Form Benzofurans
Problem: During an attempted cross-coupling or O-alkylation reaction, you are observing the formation of a substituted benzofuran as a major byproduct.
Root Cause Analysis:
-
Base-Mediated Intramolecular C-O Bond Formation: In the presence of a suitable base, the deprotonated phenol can act as an intramolecular nucleophile, attacking an adjacent carbon-halogen bond to form a benzofuran ring. This is particularly relevant if the reaction conditions can facilitate the formation of a suitable precursor for cyclization.[10][11][12]
-
Catalyst-Mediated Cyclization: Certain transition metal catalysts, particularly copper and palladium, can promote the intramolecular C-O bond formation leading to benzofurans.[10][13]
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic, sterically hindered base. | This minimizes the concentration of the reactive phenoxide and can disfavor the intramolecular attack. |
| Protecting Group Strategy | Protect the phenolic hydroxyl group prior to the intended reaction. | Masking the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether will prevent its participation in intramolecular cyclization. The protecting group can be removed in a subsequent step. |
| Reaction Sequence | Perform the desired functionalization at the halogen position first, under conditions that do not favor cyclization. | By carefully choosing the reaction conditions, it is often possible to selectively react at the C-Br bond before any intramolecular reaction can occur. |
Visualizing the Decision Process for Base Selection
The following workflow illustrates a decision-making process for selecting the appropriate base to achieve the desired selectivity.
Caption: Decision workflow for base selection.
Experimental Protocols
Protocol 1: Selective O-Methylation of this compound
This protocol details the selective methylation of the hydroxyl group, leaving the halogen atoms intact.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Acetone, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 eq.).
-
Flush the flask with argon or nitrogen for 5-10 minutes.
-
Add anhydrous acetone via syringe to create a stirrable suspension.
-
Add methyl iodide (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid potassium salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol describes the selective formation of a C-C bond at the C-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq.)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium phosphate (2.0 eq.).
-
In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of degassed toluene.
-
Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat three times).
-
Add degassed toluene and degassed water (typically a 10:1 ratio of toluene to water) to the Schlenk flask.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagram illustrates the competing reaction pathways for this compound under cross-coupling conditions.
Caption: Competing cross-coupling pathways.
By carefully selecting the base and other reaction parameters, you can steer the reaction towards the desired outcome, maximizing the yield of your target molecule while minimizing the formation of unwanted byproducts. This guide provides a starting point for troubleshooting and optimizing your reactions involving this compound.
References
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (Source: MDPI) URL: [Link]
-
Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. (Source: NIH) URL: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (Source: NIH) URL: [Link]
- Synthesis of benzofurans. (Source: Google Patents)
-
Benzofuran synthesis. (Source: Organic Chemistry Portal) URL: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (Source: ACS Publications) URL: [Link]
-
Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. (Source: Metapress) URL: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (Source: NIH) URL: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (Source: ACS Publications) URL: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (Source: Nobel Prize) URL: [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. (Source: ResearchGate) URL: [Link]
-
One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. (Source: NIH) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans | MDPI [mdpi.com]
- 11. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]
- 12. Benzofuran synthesis [organic-chemistry.org]
- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
managing byproducts in the synthesis of 2-Bromo-5-chloro-3-fluorophenol
Welcome to the technical support center for the synthesis of 2-Bromo-5-chloro-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of managing byproducts during this synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis with high purity of the target molecule.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research, primarily involves the electrophilic bromination of 5-chloro-3-fluorophenol. The core challenge in this synthesis lies in controlling the regioselectivity of the bromination reaction. The starting material possesses three substituents—hydroxyl (-OH), chloro (-Cl), and fluoro (-F)—each exerting its own directing influence on the incoming electrophile (bromine). Understanding these influences is paramount to minimizing byproduct formation.
The hydroxyl group is a strongly activating ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2] Conversely, the chloro and fluoro groups are deactivating substituents but are also ortho, para-directors.[3][4] The interplay of these electronic effects dictates the position of bromination and, consequently, the potential isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric byproducts in the synthesis of this compound via direct bromination of 5-chloro-3-fluorophenol?
A1: The primary byproducts are regioisomers resulting from bromination at positions activated by the hydroxyl group and influenced by the halogen substituents. The hydroxyl group strongly directs ortho and para. Given the starting material, 5-chloro-3-fluorophenol, the possible positions for bromination are C2, C4, and C6.
-
Target Product: this compound
-
Likely Isomeric Byproducts:
-
4-Bromo-5-chloro-3-fluorophenol
-
6-Bromo-5-chloro-3-fluorophenol
-
-
Potential Poly-brominated Byproduct:
-
2,4-Dibromo-5-chloro-3-fluorophenol
-
2,6-Dibromo-5-chloro-3-fluorophenol
-
4,6-Dibromo-5-chloro-3-fluorophenol
-
The formation of these byproducts is a direct consequence of the competing directing effects of the substituents on the aromatic ring.
Q2: How can I identify and quantify the target product and its byproducts?
A2: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of this compound and its isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds like halogenated phenols.[5] The mass spectrum will show a characteristic isotopic pattern for bromine (79Br/81Br) and chlorine (35Cl/37Cl), aiding in the confirmation of the elemental composition of each peak.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is well-suited for separating isomers of halogenated aromatic compounds.[6] A photodiode array (PDA) detector can provide UV spectra for each component, which can help in distinguishing between isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for unambiguous structure elucidation of the final product and isolated byproducts. The coupling patterns and chemical shifts of the aromatic protons will differ for each isomer.
A quantitative analysis can be performed using calibrated HPLC or GC methods with certified reference standards for each of the potential byproducts.
Q3: What strategies can be employed to minimize the formation of isomeric byproducts?
A3: Minimizing byproduct formation hinges on controlling the regioselectivity of the bromination reaction. This can be achieved by carefully selecting the reaction conditions and brominating agent.
| Strategy | Description | Key Considerations |
| Choice of Brominating Agent | Different brominating agents exhibit varying degrees of reactivity and selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br2).[6] | The reactivity of the brominating agent should be matched to the activated nature of the phenol substrate to avoid over-bromination. |
| Solvent Effects | The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents may favor the desired isomer in some cases. | A solvent screen should be performed to identify the optimal medium for the reaction. |
| Temperature Control | Lowering the reaction temperature can often enhance selectivity by favoring the product of the kinetically controlled pathway. | Reactions should be initiated at a low temperature (e.g., 0 °C or below) and monitored closely as the temperature is allowed to rise. |
| Use of a Directing Group | Protecting the highly activating hydroxyl group as an ether or ester can alter the directing effects and potentially lead to a more selective bromination. The protecting group can be removed in a subsequent step. A similar strategy is employed in the synthesis of 2-Bromo-3-fluorophenol.[7] | This adds extra steps to the synthesis but can significantly improve the yield of the desired isomer. |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield of the desired 2-bromo isomer and a high percentage of other isomers.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Reactivity of Brominating Agent | Switch from molecular bromine (Br2) to a milder agent like N-Bromosuccinimide (NBS). | NBS provides a lower concentration of bromine in the reaction mixture, which can lead to more selective bromination of the highly activated phenol ring.[6] |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature (e.g., -10 °C to 0 °C) and monitor the progress carefully. | Electrophilic aromatic substitution reactions are often kinetically controlled at lower temperatures, which can favor the formation of one isomer over others. |
| Solvent Choice | Experiment with a range of solvents with varying polarities (e.g., dichloromethane, carbon tetrachloride, acetic acid). | The solvent can influence the solvation of the electrophile and the transition state, thereby affecting the regioselectivity of the reaction. |
Problem 2: Significant formation of poly-brominated byproducts.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Stoichiometry | Use a precise stoichiometry of the brominating agent (1.0 to 1.05 equivalents) relative to the 5-chloro-3-fluorophenol. | An excess of the brominating agent will lead to further bromination of the activated aromatic ring, resulting in di- or tri-substituted products. |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or GC and quench the reaction as soon as the starting material is consumed. | Allowing the reaction to proceed for an extended period after the consumption of the starting material increases the likelihood of poly-bromination. |
Problem 3: Difficulty in separating the desired product from its isomers.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Similar Physical Properties of Isomers | Employ advanced purification techniques such as preparative HPLC or stripping crystallization. | Isomers of halogenated phenols often have very similar boiling points and polarities, making separation by traditional distillation or column chromatography challenging. Stripping crystallization, which combines melt crystallization and vaporization, can be effective for separating close-boiling isomers.[8] |
| Inefficient Column Chromatography | Optimize the column chromatography conditions by screening different solvent systems (e.g., hexane/ethyl acetate, toluene/hexane) and using a high-resolution silica gel. | A systematic approach to optimizing the mobile phase can improve the separation of isomers with subtle differences in polarity. |
Experimental Workflow & Diagrams
Predicting Regioselectivity
The following diagram illustrates the directing effects of the substituents on 5-chloro-3-fluorophenol, highlighting the positions most susceptible to electrophilic attack by bromine.
Caption: Directing effects on 5-chloro-3-fluorophenol.
General Synthetic Workflow
The diagram below outlines a general workflow for the synthesis and purification of this compound.
Sources
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2-Bromo-5-chloro-3-fluorophenol for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of polyhalogenated aromatic compounds is paramount. These molecules serve as versatile synthons, offering multiple points for functionalization and allowing for the fine-tuning of steric and electronic properties. Among these, 2-Bromo-5-chloro-3-fluorophenol emerges as a compound of significant interest due to its unique substitution pattern, which imparts a distinct reactivity profile. This guide provides an in-depth comparison of this compound with other halogenated phenols, supported by physicochemical data and a detailed experimental protocol for a key transformation.
Physicochemical Properties: A Comparative Overview
The reactivity and utility of a halogenated phenol in synthetic applications are fundamentally governed by its physicochemical properties. The acidity (pKa) and solubility of these compounds dictate their behavior in various reaction media and influence their suitability for specific transformations.
Acidity (pKa)
The acidity of a phenol is a critical parameter, influencing its reactivity as a nucleophile and its behavior in acid-base extractions. The electron-withdrawing nature of halogen substituents generally increases the acidity of phenols compared to the parent phenol (pKa ≈ 9.98). This effect is a combination of the inductive effect (-I) and the resonance effect (+R) of the halogens.
Table 1: Comparison of Experimental and Predicted pKa Values of Selected Halogenated Phenols
| Compound | Halogen Substitution Pattern | pKa (Experimental) | pKa (Predicted) |
| Phenol | - | 9.98 | - |
| 2-Chlorophenol | Ortho-Chloro | 8.52 | - |
| 4-Chlorophenol | Para-Chloro | 9.41 | - |
| 2,4-Dichlorophenol | Ortho, Para-Dichloro | 7.9 | - |
| 2-Bromophenol | Ortho-Bromo | 8.42 | - |
| 4-Bromophenol | Para-Bromo | 9.34 | - |
| 2-Bromo-3-chlorophenol | Ortho-Bromo, Meta-Chloro | - | 7.47[1] |
| 2-Bromo-4-chlorophenol | Ortho-Bromo, Para-Chloro | - | - |
| This compound | Ortho-Bromo, Meta-Chloro, Meta-Fluoro | Not Available | 6.53[2] |
The predicted pKa of 6.53 for this compound suggests it is a significantly stronger acid than phenol and many di-substituted halophenols.[2] This increased acidity can be attributed to the cumulative electron-withdrawing inductive effects of the three halogen atoms. The fluorine atom, despite being the most electronegative, also has a notable +R effect which can be attenuated by its meta position. The ortho-bromo and meta-chloro substituents primarily exert a strong -I effect, stabilizing the phenoxide anion and thus increasing acidity.
Solubility
The solubility of halogenated phenols in various solvents is crucial for their application in different reaction systems. Generally, these compounds exhibit good solubility in organic solvents, a property that increases with the number of halogen substituents due to increased lipophilicity. Their solubility in water is typically low but can be enhanced by the formation of phenoxide salts under basic conditions.
While specific quantitative solubility data for this compound is not extensively documented, its polysubstituted and halogenated nature suggests a high solubility in common organic solvents like tetrahydrofuran (THF), dioxane, toluene, and dichloromethane. Its solubility in aqueous media is expected to be low but can be increased by deprotonation with a suitable base.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
A primary application of halogenated phenols is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the formation of carbon-carbon bonds. The reactivity of the aryl-halide bond in the crucial oxidative addition step of the catalytic cycle is highly dependent on the nature and position of the halogen substituent. The generally accepted order of reactivity for aryl halides is I > Br > Cl >> F.
For polyhalogenated phenols, the regioselectivity of the cross-coupling reaction is a key consideration. In the case of this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions. The C-F bond is generally unreactive under these conditions. This differential reactivity allows for selective functionalization at the bromine-bearing carbon.
Comparative Reactivity Analysis
To illustrate the expected reactivity of this compound, we can compare it to other di- and tri-halogenated phenols in the context of a Suzuki-Miyaura coupling reaction.
Table 2: Predicted Reactivity and Considerations for Suzuki-Miyaura Coupling of Selected Halogenated Phenols
| Compound | Primary Reactive Site | Expected Relative Reactivity | Key Considerations |
| 2,4-Dichlorophenol | C-Cl (ortho or para) | Lower | Requires more forcing conditions or specialized catalysts for C-Cl bond activation.[3] |
| 2-Bromo-4-chlorophenol | C-Br | Higher | Selective coupling at the C-Br bond is expected under standard conditions. |
| 2-Bromo-3-chlorophenol | C-Br | Higher | Similar to 2-bromo-4-chlorophenol, with selective reactivity at the C-Br bond. |
| This compound | C-Br | High | The electron-withdrawing environment from three halogens should enhance the reactivity of the C-Br bond towards oxidative addition. The steric hindrance around the bromine is moderate. |
The increased electron-withdrawing character of the aromatic ring in this compound, due to the presence of three halogen substituents, is anticipated to make the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst. This suggests that it could be a highly reactive substrate for Suzuki-Miyaura coupling, potentially allowing for milder reaction conditions compared to less substituted bromophenols.
Experimental Protocol: Suzuki-Miyaura Coupling of Polyhalogenated Phenols
The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound and other polyhalogenated phenols with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Polyhalogenated phenol (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the polyhalogenated phenol (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of polyhalogenated phenols.
Spectroscopic Characterization of this compound
The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The chemical shifts will be influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a specific signal for the fluorine atom, and its coupling to neighboring protons will give further structural information.
-
IR Spectroscopy: The infrared spectrum will show a characteristic broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-halogen stretching frequencies, will also be present.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the compound (225.44 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. Its key attributes include:
-
High Acidity: The presence of three electron-withdrawing halogens results in a significantly lower pKa compared to less substituted phenols, which can be advantageous in certain synthetic strategies.
-
Differential Reactivity: The distinct reactivities of the C-Br, C-Cl, and C-F bonds allow for selective functionalization, primarily at the more labile C-Br bond, using palladium-catalyzed cross-coupling reactions.
-
Enhanced Reactivity in Cross-Coupling: The overall electron-deficient nature of the aromatic ring is expected to enhance the rate of the oxidative addition step in Suzuki-Miyaura and other cross-coupling reactions, potentially enabling milder reaction conditions.
For researchers and professionals in drug discovery and materials science, the unique combination of properties offered by this compound makes it a valuable tool for the synthesis of complex and novel molecular architectures. The provided experimental protocol serves as a practical starting point for exploring its utility in Suzuki-Miyaura cross-coupling reactions, a gateway to a wide array of functionalized phenol derivatives.
References
-
LookChem. 2-Bromo-3-chlorophenol. [Link]
-
Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Wikipedia. 2,4-Dichlorophenol. [Link]
-
PubChem. 2-Bromo-5-chloro-4-fluorophenol. [Link]
-
Nobel Prize Outreach. Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling Reaction. [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
Sources
A Comparative Guide to the Biological Activity of 2-Bromo-5-chloro-3-fluorophenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated phenols are a class of compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities. The introduction of halogen atoms to a phenol ring can profoundly alter its physicochemical properties, such as acidity, lipophilicity, and electronic character. These modifications, in turn, influence the molecule's interaction with biological targets, leading to a wide spectrum of activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3]
This guide provides a comparative analysis of the biological activity of 2-Bromo-5-chloro-3-fluorophenol and its structural isomers. While specific experimental data for this exact polysubstituted phenol is limited in publicly accessible literature, we can extrapolate and predict its activity profile by examining the structure-activity relationships (SAR) of related halogenated phenols. This guide will synthesize data from analogous compounds to provide a predictive framework for researchers.
Physicochemical Properties and Their Influence on Bioactivity
The specific arrangement of bromo, chloro, and fluoro substituents on the phenol ring dictates the molecule's physicochemical characteristics, which are crucial for its biological function. Key parameters include:
-
pKa (Acidity): The electron-withdrawing nature of halogens increases the acidity of the phenolic hydroxyl group. This affects the compound's ionization state at physiological pH, which is critical for membrane permeability and interaction with target sites.
-
LogP (Lipophilicity): Halogenation generally increases the lipophilicity of a molecule, enhancing its ability to cross cell membranes. The position and type of halogen contribute differently to this property.
-
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for binding to biological macromolecules like proteins and enzymes.[4]
-
Molecular Size and Shape: The steric bulk of the halogen atoms can influence how the molecule fits into the active site of an enzyme or the binding pocket of a receptor.
Table 1: Predicted Physicochemical Properties of this compound and a Representative Isomer
| Compound | Predicted pKa | Predicted LogP |
| This compound | ~6.5 - 7.5 | ~3.0 - 3.5 |
| 5-Bromo-3-chloro-2-fluorophenol | ~7.0 - 8.0 | ~3.0 - 3.5 |
Note: These are estimated values based on computational models and data from similar compounds. Actual experimental values may vary.
Comparative Biological Activities: A Predictive Analysis
Based on the known activities of various halogenated phenols, we can anticipate several potential biological effects for this compound and its isomers.
Antimicrobial Activity
Halogenated phenols are well-documented for their antimicrobial properties against a broad spectrum of bacteria and fungi.[2][5][6] The mechanism often involves disruption of the cell membrane, inhibition of essential enzymes, or interference with energy production.
-
Structure-Activity Relationship: The antimicrobial potency of halogenated phenols is often correlated with the degree and position of halogenation.[2] Generally, increasing the number of halogen substituents enhances activity, up to a certain point. The relative positions of the halogens are also critical; for instance, compounds with ortho and para halogenation relative to the hydroxyl group often exhibit strong activity.[7]
-
Expected Activity: It is plausible that this compound and its isomers would exhibit moderate to potent antimicrobial activity. The presence of three different halogens offers a unique combination of electronic and steric properties that could be advantageous for interacting with microbial targets. Isomers with less steric hindrance around the hydroxyl group might show enhanced activity.
Anticancer and Cytotoxic Activity
Numerous phenolic compounds, including halogenated derivatives, have been investigated for their potential as anticancer agents.[8][9] Their mechanisms can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival.
-
Structure-Activity Relationship: The cytotoxic effects of phenols can be enhanced by the addition of lipophilic groups, such as halogens, which can facilitate cell membrane penetration.[7] The specific substitution pattern can influence selectivity towards different cancer cell lines.
-
Expected Activity: Given the cytotoxic potential of related compounds, this compound and its isomers warrant investigation for their anticancer properties. The combination of halogens may lead to novel mechanisms of action or improved efficacy against multi-drug resistant cancer cells.[8]
Enzyme Inhibition
The phenolic hydroxyl group and the halogen substituents can interact with the active sites of various enzymes, leading to their inhibition.[10] This is a common mechanism for the therapeutic effects of many drugs.
-
Structure-Activity Relationship: The ability of a halogenated phenol to inhibit an enzyme depends on the precise geometry and electronic properties of both the inhibitor and the enzyme's active site. For example, some halogenated compounds have been explored as inhibitors of enzymes like beta-lactamases.[11]
-
Expected Activity: The unique electronic landscape created by the bromo, chloro, and fluoro substituents could make these compounds interesting candidates for screening against a variety of enzymatic targets, such as kinases, proteases, or phosphatases.
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activities of this compound and its isomers, the following standard assays are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Prepare Inoculum: Culture the desired bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Rationale for Experimental Choices:
-
Broth Microdilution: This is a standardized and high-throughput method for determining MIC values, allowing for the efficient screening of multiple compounds and isomers.
-
Standardized Inoculum: Ensures reproducibility and comparability of results across different experiments.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate IC50: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Rationale for Experimental Choices:
-
MTT Reagent: Provides a reliable and sensitive measure of metabolically active, viable cells.
-
Dose-Response Curve: Allows for the quantitative determination of a compound's cytotoxic potency (IC50).
Caption: Workflow for MTT Cytotoxicity Assay.
Structure-Activity Relationship (SAR) and Isomeric Differentiation
The precise positioning of the bromo, chloro, and fluoro atoms on the phenol ring will be the primary determinant of differential biological activity among the isomers.[12][13]
-
Steric Hindrance: The size of the halogen atoms (Br > Cl > F) will influence steric hindrance around the phenolic hydroxyl group and at other positions on the ring. An isomer with a bulky bromine atom ortho to the hydroxyl group might exhibit lower activity in assays where direct interaction of the hydroxyl group with a target is required, compared to an isomer where the bromine is in a meta or para position.
-
Electronic Effects: The electronegativity (F > Cl > Br) and inductive/resonance effects of the halogens will modulate the electron density of the aromatic ring and the acidity of the phenol. These electronic variations can fine-tune the binding affinity of the molecule for its biological target. For example, a more electron-deficient aromatic ring might be more susceptible to certain enzymatic reactions or may form stronger interactions with electron-rich pockets in a protein.
-
Intramolecular Interactions: The relative positions of the halogens and the hydroxyl group can allow for intramolecular hydrogen bonding, which can lock the molecule into a specific conformation. This pre-organization can be either beneficial or detrimental to binding with a biological target.
Conclusion and Future Directions
Future research should focus on the synthesis of this compound and its various isomers, followed by a comprehensive screening of their biological activities using the standardized protocols outlined in this guide. A thorough investigation into the differential activities of the isomers will provide valuable insights into the structure-activity relationships of polysubstituted halogenated phenols and could lead to the identification of lead compounds for the development of new therapeutic agents.
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The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Bromochlorophenols in Catalysis
For the forward-thinking researcher, the quest for superior catalytic performance is a constant pursuit. In the nuanced world of catalyst design, the strategic incorporation of fluorine atoms can unlock unprecedented levels of activity and selectivity. This guide provides a deep dive into the comparative catalytic potential of fluorinated and non-fluorinated bromochlorophenols, offering a blend of theoretical insights, practical synthetic protocols, and a framework for empirical validation.
The Electronic and Steric Influence of Fluorine: A Mechanistic Prelude
The introduction of a fluorine atom at the C6 position of the 2-bromo-4-chlorophenol ring is anticipated to exert a profound influence on its catalytic properties through a combination of inductive and steric effects.
Inductive Effect: Fluorine's strong electron-withdrawing inductive effect (-I) is expected to increase the acidity of the phenolic proton.[4] A more acidic phenol can lead to a more electron-deficient phenoxide, which can have significant consequences in a catalytic cycle. For instance, in oxidation catalysis, a more electron-deficient catalyst may exhibit enhanced reactivity towards electron-rich substrates.[5] Conversely, in cross-coupling reactions where the phenol might act as a ligand, the altered electronic properties could influence the stability and reactivity of the metal center.[6]
Steric Effect: While fluorine is relatively small for a halogen, its introduction at the ortho position to the hydroxyl group introduces additional steric bulk.[2] This can influence the binding of the catalyst to a substrate and may play a crucial role in enantioselective catalysis by creating a more defined chiral pocket.
Synthesis of the Catalytic Precursors: A Tale of Two Phenols
The practical application of these compounds in catalysis begins with their synthesis. Below are detailed protocols for the preparation of both the non-fluorinated and a potential route to the fluorinated bromochlorophenol.
Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenol
This protocol is based on the electrophilic bromination of 4-chlorophenol.[7][8][9]
Materials:
-
4-chlorophenol
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Acetonitrile
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in acetonitrile.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution and stir for 5 minutes at room temperature.[9]
-
Add N-bromosuccinimide (1.05 equivalents) to the mixture in one portion.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically around 3 hours).[7][9]
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 15 mL).[7][9]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7][9]
-
Purify the crude product by silica gel chromatography to yield 2-Bromo-4-chlorophenol.[7][9]
Caption: Workflow for the synthesis of 2-bromo-4-chlorophenol.
Proposed Experimental Protocol: Synthesis of 2-Bromo-4-chloro-6-fluorophenol
A potential route to the target fluorinated compound could involve the bromination of 4-chloro-2-fluorophenol.
Materials:
-
4-chloro-2-fluorophenol
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile or Dichloromethane)
-
Catalyst (optional, e.g., a Lewis acid)
Procedure:
-
Dissolve 4-chloro-2-fluorophenol (1 equivalent) in a suitable solvent.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution. The reaction may be performed at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup similar to the non-fluorinated analog.
-
Purify the product by column chromatography.
Comparative Catalytic Performance: A Proposed Study in Oxidation Catalysis
To empirically validate the catalytic differences between the fluorinated and non-fluorinated bromochlorophenols, a comparative study is essential. The oxidation of a model substrate, such as a substituted phenol or an alcohol, would be an excellent platform for this investigation. Based on a study on the degradation of substituted phenols using cobalt and copper phthalocyanine catalysts, a similar system could be employed.[10][11]
Proposed Experimental Protocol for Catalytic Oxidation
Catalysts:
-
2-Bromo-4-chlorophenol
-
2-Bromo-4-chloro-6-fluorophenol
-
Co(II) Phthalocyanine (as a co-catalyst)
Substrate:
-
2,4-Dimethylphenol (as a model substrate)
Procedure:
-
In a series of reaction vessels, add the substrate, the respective bromochlorophenol catalyst (e.g., 5 mol%), and the co-catalyst in a suitable solvent (e.g., acetonitrile).
-
Pressurize the vessels with oxygen or introduce a chemical oxidant (e.g., H₂O₂).
-
Maintain the reaction at a constant temperature and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine substrate conversion and product formation.
Anticipated Results and Data Presentation
Based on the known electronic effects of fluorine, it is hypothesized that the fluorinated catalyst will exhibit a higher catalytic activity. The electron-withdrawing fluorine atom should render the phenolic catalyst more electron-deficient, potentially accelerating the oxidative process.
Table 1: Hypothetical Comparative Data for the Catalytic Oxidation of 2,4-Dimethylphenol
| Catalyst | Time (min) | Substrate Conversion (%) | Major Product Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| 2-Bromo-4-chlorophenol | 30 | 45 | 40 | 90 |
| 60 | 75 | 68 | 75 | |
| 120 | 92 | 85 | 46 | |
| 2-Bromo-4-chloro-6-fluorophenol | 30 | 65 | 60 | 130 |
| 60 | 95 | 90 | 95 | |
| 120 | >99 | 96 | 50 |
This table presents hypothetical data based on the expected increase in catalytic activity due to fluorination. Actual experimental results would be required for validation.
Mechanistic Insights: The Role of Fluorine in the Catalytic Cycle
The enhanced catalytic activity of the fluorinated bromochlorophenol in oxidation reactions can be rationalized by examining its influence on the catalytic cycle.
Caption: Generalized catalytic cycle for phenol-catalyzed oxidation.
In this proposed cycle, the phenol is first oxidized to a phenoxyl radical intermediate. The electron-withdrawing fluorine atom in the fluorinated catalyst would stabilize this radical, making its formation more favorable. This more stable, yet more electrophilic, radical would then be more reactive towards the electron-rich substrate, leading to a faster rate of oxidation.
Conclusion and Future Outlook
While direct experimental comparisons are yet to be published, the foundational principles of physical organic chemistry strongly suggest that fluorinated bromochlorophenols hold significant promise as superior catalysts compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine is poised to enhance catalytic activity in a range of transformations, particularly in oxidation reactions.
The synthetic protocols and the proposed comparative study outlined in this guide provide a clear roadmap for researchers to empirically validate these hypotheses. The exploration of fluorinated catalysts is a fertile ground for discovery, and the insights gained from such studies will undoubtedly contribute to the development of more efficient and selective catalytic systems for the pharmaceutical and agrochemical industries.
References
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MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]
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ResearchGate. Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes. [Link]
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Organic Chemistry Portal. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. [Link]
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Beilstein Journals. Transition-metal-catalyzed synthesis of phenols and aryl thiols. [Link]
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ResearchGate. Catalytic oxidation of para-substituted phenols by a Cobalt-Schiff base complex/O2-selective conversion of syringyl and guaiacyl lignin models to benzoquinones. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-chloro-3-fluorophenol Derivatives: A Proposed Investigation
This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of novel 2-Bromo-5-chloro-3-fluorophenol derivatives. While direct experimental data for this specific class of compounds is not extensively available in the public domain, this document synthesizes established principles from the broader field of halogenated phenols to propose a robust research plan. By leveraging proven synthetic methodologies and bioassay protocols, this guide aims to equip researchers, scientists, and drug development professionals with the tools to explore the therapeutic potential of these promising molecules.
The strategic placement of three distinct halogen atoms—bromine, chlorine, and fluorine—on a phenolic scaffold presents a unique opportunity for fine-tuning physicochemical and pharmacological properties. Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of phenolic compounds.[1][2][3] This guide will outline a systematic approach to synthesize a library of this compound derivatives and evaluate their biological activities, with a primary focus on antimicrobial and antioxidant properties.
Rationale and Significance
Halogenated phenols represent a diverse class of compounds with a wide array of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer effects.[2] The presence, number, and position of halogen substituents can significantly influence a molecule's lipophilicity, electronic character, and ability to form halogen bonds, all of which are critical determinants of biological activity. The proposed core structure, this compound, is a novel scaffold that warrants investigation. This guide will focus on derivatization at the phenolic hydroxyl group and the aromatic ring to probe the SAR of this new chemical space.
Proposed Synthesis of this compound and its Derivatives
The synthesis of the parent compound, this compound, can be approached through multi-step synthesis starting from commercially available precursors. A plausible synthetic route is outlined below, drawing inspiration from established methods for the synthesis of similar halogenated phenols.[4][5][6]
Synthesis of the Core Scaffold: this compound
A potential synthetic pathway could involve the selective halogenation of a fluorophenol precursor. The precise sequence of bromination and chlorination would need to be optimized to achieve the desired regioselectivity.
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for the core scaffold.
Derivatization Strategies
To establish a clear SAR, a library of derivatives will be synthesized by modifying the phenolic hydroxyl group. These modifications are designed to probe the effects of varying steric bulk, lipophilicity, and hydrogen bonding capacity.
-
Etherification: Synthesis of a series of alkyl and aryl ethers.
-
Esterification: Synthesis of a range of acetate and benzoate esters.
-
Carbon-Carbon Bond Formation: Suzuki or Stille coupling at the bromine position to introduce alkyl or aryl substituents.
Proposed Biological Evaluation
Based on the known activities of other halogenated phenols, the primary biological evaluation of the synthesized derivatives will focus on their antimicrobial and antioxidant potential.
Antimicrobial Activity Assays
The antimicrobial properties of the derivatives will be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Preparation of Inoculum: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Microdilution Assay: A serial two-fold dilution of each derivative will be prepared in a 96-well microtiter plate.
-
Inoculation: Each well will be inoculated with the standardized bacterial suspension.
-
Incubation: The plates will be incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity Assays
The antioxidant capacity of the derivatives will be evaluated using established in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the derivatives to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the capacity of the derivatives to scavenge the ABTS radical cation.
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework
The collected biological data will be analyzed to establish a comprehensive SAR for this novel class of compounds. The following hypotheses, based on existing literature for halogenated phenols, will be tested.[1][7][8]
Logical Relationship: SAR Hypotheses
Caption: Predicted relationships between structural modifications and biological activity.
Key SAR Predictions:
-
Impact of the Phenolic Hydroxyl Group: It is hypothesized that the free phenolic hydroxyl group is crucial for antioxidant activity through hydrogen atom donation. Esterification or etherification may diminish this activity but could enhance antimicrobial potency by increasing lipophilicity and cell membrane penetration.
-
Influence of Halogen Atoms: The specific arrangement of bromine, chlorine, and fluorine is expected to create a unique electronic and steric profile. The electron-withdrawing nature of the halogens likely enhances the acidity of the phenol, which can contribute to antimicrobial activity.
-
Role of Substituents: The introduction of various alkyl and aryl groups via etherification, esterification, or C-C coupling will allow for a systematic exploration of how lipophilicity, steric bulk, and electronic effects modulate biological activity. For instance, increasing the alkyl chain length in ether derivatives is predicted to enhance antimicrobial activity up to a certain point, after which steric hindrance may become a limiting factor.
Comparative Data Summary (Hypothetical)
The following table provides a template for summarizing the experimental data that would be generated from this proposed study.
| Derivative | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | DPPH Scavenging IC50 (µM) |
| 1 | -OH (Parent) | TBD | TBD | TBD |
| 2a | -OCH3 | TBD | TBD | TBD |
| 2b | -OC2H5 | TBD | TBD | TBD |
| 3a | -OCOCH3 | TBD | TBD | TBD |
| 3b | -OCOC6H5 | TBD | TBD | TBD |
| 4a | -CH3 (at Br) | TBD | TBD | TBD |
| 4b | -C6H5 (at Br) | TBD | TBD | TBD |
| Control | Ciprofloxacin | TBD | TBD | N/A |
| Control | Ascorbic Acid | N/A | N/A | TBD |
TBD: To be determined through experimentation.
Conclusion
This guide presents a structured and scientifically grounded approach for the synthesis and biological evaluation of a novel class of this compound derivatives. By systematically modifying the core scaffold and employing robust bioassay protocols, researchers can elucidate the structure-activity relationships that govern the antimicrobial and antioxidant properties of these compounds. The insights gained from such a study have the potential to guide the rational design of new therapeutic agents with enhanced efficacy and selectivity.
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A Senior Application Scientist's Guide to the Kinetics of 2-Bromo-5-chloro-3-fluorophenol in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the predictable and efficient synthesis of complex molecular scaffolds is paramount. Polyhalogenated aromatic compounds, such as 2-Bromo-5-chloro-3-fluorophenol, are invaluable building blocks, offering multiple, distinct reaction handles for sequential functionalization. However, harnessing their full synthetic potential requires a deep understanding of their reaction kinetics. The rate and selectivity of a cross-coupling reaction dictate its feasibility, scalability, and ultimate utility in a synthetic campaign.
This guide provides a comparative analysis of the kinetic profiles of this compound in key palladium-catalyzed cross-coupling reactions. While direct kinetic studies on this specific molecule are not extensively published, we can construct a robust, predictive framework by analyzing data from structurally analogous systems and foundational mechanistic studies. We will explore how the electronic and steric properties of this substrate, combined with the choice of catalyst, ligand, and reaction conditions, influence its performance against alternative halogenated phenols.
The Reactivity Landscape of a Tri-substituted Phenol
The key to understanding the kinetic behavior of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining, and its rate is highly dependent on the carbon-halogen bond dissociation energy.[1] The established reactivity trend is C–I > C–Br > C–Cl >> C–F.[2]
This inherent reactivity difference is the cornerstone of selective synthesis, allowing for the preferential coupling at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[2] The fluorine and hydroxyl groups act as powerful electronic modifiers, influencing the electron density of the aromatic ring and, consequently, the rate of oxidative addition.
Comparative Kinetic Analysis in Key Cross-Coupling Reactions
Let's compare the expected kinetic performance of this compound in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a workhorse in pharmaceutical development.[3][4] For a substrate like this compound, the reaction is expected to proceed selectively at the C-Br bond. The rate of the reaction will be significantly influenced by the choice of catalyst, ligand, and base.
Expected Kinetic Profile & Comparison:
| Substrate | Relative Rate (Qualitative) | Rationale & Key Influencing Factors | Alternative Substrate Comparison |
| This compound | Moderate to Fast | The C-Br bond is inherently reactive. The electron-withdrawing nature of the fluorine and chlorine atoms can accelerate the rate-determining oxidative addition step. Bulky phosphine ligands (e.g., SPhos, XPhos) are crucial to promote the reaction.[3] | 2,5-Dibromophenol : Expected to have a faster initial reaction rate due to two reactive C-Br bonds, but may lead to selectivity issues (mono- vs. di-coupling). |
| 2-Iodo-5-chlorophenol | Very Fast | The C-I bond is significantly weaker and more reactive than C-Br, leading to a much faster rate of oxidative addition. | 2-Bromo-5-chloroanisole : Protection of the phenol may slightly alter the electronic profile, but the primary determinant of rate remains the C-Br bond. Kinetics would be comparable. |
| 2,5-Dichlorophenol | Slow to Very Slow | The C-Cl bonds are much stronger and require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and often higher temperatures to achieve reasonable reaction rates.[5] | This compound offers a significant kinetic advantage over dichlorinated analogues for the first coupling step. |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond, a critical transformation in the synthesis of countless pharmaceuticals.[6][7] The mechanism shares the initial oxidative addition step with the Suzuki coupling, and thus, similar reactivity trends are observed.[8][9]
Expected Kinetic Profile & Comparison:
| Substrate | Relative Rate (Qualitative) | Rationale & Key Influencing Factors | Alternative Substrate Comparison |
| This compound | Moderate | Selective amination at the C-Br position is expected. The choice of base is critical; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are required. The steric bulk of both the amine and the phosphine ligand heavily influences the rate.[10] | 2-Bromo-5-chlorotoluene : The electronic difference between -OH and -CH₃ is less pronounced than the halide effect. Rates would be similar, primarily governed by the C-Br bond's reactivity. |
| 4-Bromo-2-fluoroaniline | Comparable | This substrate also features a C-Br bond activated by an electron-withdrawing group. Kinetic behavior would be similar, though the nature of the amine nucleophile plays a larger role in this reaction class.[10] | The choice between phenol and aniline substrates often depends more on the desired final product structure than on major kinetic differences. |
Sonogashira Coupling
The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper(I) catalytic system.[11][12]
Expected Kinetic Profile & Comparison:
| Substrate | Relative Rate (Qualitative) | Rationale & Key Influencing Factors | Alternative Substrate Comparison |
| This compound | Moderate to Fast | The reaction is expected to be efficient at the C-Br site. The transmetalation step involving the copper acetylide can sometimes be rate-limiting.[12] Copper-free methodologies are available but may exhibit different kinetic profiles.[13] | 2-Iodo-5-chlorophenol : As with other couplings, the iodo-analogue would react significantly faster, often allowing for milder reaction conditions (e.g., lower temperatures). |
| (Trans) 1-Bromo-2-iodoethylene | Fast (at C-I) | In dihalogenated systems with different halogens, the kinetic preference is stark. The reaction will occur almost exclusively at the C-I bond before any reaction at the C-Br bond is observed.[14] | This highlights the powerful selectivity achievable through kinetic control based on halogen identity. |
Designing a Kinetic Study: A Step-by-Step Protocol
To empirically determine the kinetic profile of a cross-coupling reaction involving this compound, a carefully designed experiment is necessary. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose as it allows for the separation and quantification of reactants, products, and byproducts over time.[15][16][17]
Protocol: Kinetic Monitoring of a Suzuki Coupling via HPLC
This protocol outlines a method to determine the initial reaction rate for the Suzuki coupling of this compound with phenylboronic acid.
-
Preparation of Stock Solutions:
-
Substrate Stock: Accurately weigh this compound and a suitable internal standard (e.g., naphthalene, biphenyl) and dissolve in the reaction solvent (e.g., 1,4-dioxane) to a known concentration (e.g., 0.2 M). The internal standard is crucial for accurate quantification, correcting for variations in injection volume.
-
Reagent Stock: Prepare a separate stock solution of phenylboronic acid (e.g., 1.2 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents) in the same solvent.
-
Catalyst Stock: Prepare a fresh, dilute solution of the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos) to ensure accurate dosing.
-
-
Reaction Setup:
-
In a reaction vial equipped with a stir bar, add the Substrate Stock solution.
-
Place the vial in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C). Allow the solution to thermally equilibrate for 10-15 minutes.
-
To initiate the reaction (t=0), rapidly add the Reagent Stock and Catalyst Stock solutions.
-
-
Sample Quenching and Analysis:
-
At predetermined time points (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a pre-prepared HPLC vial containing a quenching solution (e.g., cold acetonitrile with a small amount of acetic acid) to stop the reaction.
-
Analyze the quenched samples by a calibrated HPLC method capable of resolving the substrate, product, and internal standard.
-
-
Data Processing:
-
Integrate the peak areas of the substrate, product, and internal standard.
-
Calculate the concentration of the substrate and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time. The initial reaction rate is determined from the slope of the linear portion of this curve (typically the first 10-20% of the reaction).
-
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing complex processes. Below are Graphviz representations of the experimental workflow and a generalized catalytic cycle.
Caption: Experimental workflow for kinetic analysis using HPLC.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion and Future Outlook
While direct, published kinetic data for this compound is scarce, a robust, predictive understanding of its behavior can be achieved by applying fundamental principles of physical organic chemistry. The substrate's reactivity is dominated by the C-Br bond, allowing for selective functionalization with predictable, moderate-to-fast kinetics in Suzuki, Buchwald-Hartwig, and Sonogashira reactions, positioning it as a kinetically advantageous alternative to dichlorinated analogues.
The future of this field lies in the development of high-throughput kinetic experimentation, which can rapidly screen catalyst systems and conditions to identify optimal parameters.[18][19] Automated reaction monitoring platforms will enable the rapid generation of large datasets, facilitating deeper mechanistic understanding and accelerating the development of novel synthetic methodologies for complex molecules in drug discovery and development.[17]
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- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications - Organic Process Research & Development.
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- Buchwald–Hartwig amin
- Sonogashira Coupling. Organic Chemistry Portal.
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- HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
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- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-5-chloro-3-fluorophenol
For researchers, scientists, and professionals in drug development, the precise functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. The polyhalogenated phenol, 2-Bromo-5-chloro-3-fluorophenol, represents a particularly valuable yet challenging building block. Its three distinct halogen substituents, coupled with the electronic influence of the hydroxyl and fluoro groups, demand a nuanced approach to catalyst selection to achieve desired regioselectivity and high yields.
This guide provides a comparative analysis of palladium catalyst systems for the selective cross-coupling of this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The insights provided are grounded in established mechanistic principles and supported by experimental data from analogous systems, offering a robust starting point for methods development and optimization.
The Challenge: Chemoselectivity in Polyhalogenated Phenols
The primary hurdle in the catalytic functionalization of this compound is achieving selective reaction at the C-Br bond while leaving the C-Cl bond intact. The general reactivity order for halogens in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl.[1][2] This inherent difference in reactivity provides a window for selective coupling at the more labile C-Br bond. However, the electronic nature of the substrate and the reaction conditions can significantly influence this selectivity.
The presence of a strongly electron-withdrawing fluorine atom and an electron-donating hydroxyl group on the ring further complicates the electronic landscape, affecting the oxidative addition step of the catalytic cycle.[2] The acidic proton of the phenol can also interact with basic reagents, necessitating careful selection of the base or protection of the hydroxyl group.
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium precursor and, critically, the ancillary ligand is paramount in steering the reaction's outcome. Below is a comparative overview of catalyst systems for three key transformations, with performance data extrapolated from studies on structurally similar polyhalogenated phenols.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile tool for creating biaryl structures. For a substrate like this compound, the goal is to favor oxidative addition at the C-Br bond.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 75-95 |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | Toluene | 100 | 8-16 | 80-98 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 60-85 |
Causality Behind Experimental Choices:
-
Modern Ligands for Enhanced Activity: Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos (Buchwald ligands) are often superior for challenging substrates.[2] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of the C-Br bond, even on an electron-rich phenol ring. This increased reactivity allows for lower reaction temperatures and times, which in turn enhances selectivity by minimizing the competing C-Cl bond activation.
-
The Role of the Base: Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often preferred in Suzuki couplings of phenols. They are effective in the transmetalation step without promoting side reactions. The choice of a biphasic solvent system, such as toluene/water or dioxane/water, is common as it facilitates the dissolution of both the organic substrate and the inorganic base.[1]
-
Traditional vs. Advanced Catalysts: While Pd(PPh₃)₄ is a classic and often effective catalyst, it may struggle with electron-rich or sterically hindered substrates, leading to lower yields and requiring higher catalyst loadings.[3] For a poly-substituted phenol, the more advanced catalyst systems featuring ligands like SPhos or XPhos are recommended as a starting point for optimization.[2]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in medicinal chemistry. This reaction typically requires a copper(I) co-catalyst, although copper-free protocols have been developed.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 6-12 | 70-90 |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 60-80 | 8-16 | 65-88 |
| Pd(OAc)₂ | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 70-92 |
Causality Behind Experimental Choices:
-
The Classic Pd/Cu System: The combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) is the traditional and often highly effective method for Sonogashira coupling.[4] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Copper-Free Considerations: A significant side reaction in Sonogashira couplings is the Glaser coupling, an oxidative homocoupling of the terminal alkyne, which is promoted by the copper co-catalyst.[2] To avoid this, copper-free conditions can be employed. These reactions often require a stronger base and may proceed at a slower rate.
-
Solvent and Base Synergy: The choice of an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial as it serves both as a base and often as a solvent or co-solvent.[4] In copper-free systems, a stronger inorganic base like Cs₂CO₃ may be necessary.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. Similar to the Suzuki-Miyaura coupling, the use of modern, bulky phosphine ligands is key to success with challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-100 | 8-16 | 75-98 |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 100 | 12-24 | 70-95 |
| Pd(OAc)₂ / RuPhos | RuPhos | Cs₂CO₃ | Toluene | 100 | 12 | 80-99 |
Causality Behind Experimental Choices:
-
Ligand Design for C-N Bond Formation: The development of bulky, electron-rich biaryl phosphine ligands by Buchwald and others has revolutionized C-N cross-coupling.[5][6] Ligands like BINAP, XPhos, and RuPhos are highly effective at promoting the reductive elimination step that forms the C-N bond.
-
The Importance of a Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is typically required for Buchwald-Hartwig amination.[2] This base is necessary to deprotonate the amine nucleophile, allowing it to coordinate to the palladium center.
-
Precatalysts for Reliability: For Buchwald-Hartwig aminations, using a pre-formed palladium precatalyst in combination with a specialized ligand can lead to more reproducible results and higher catalyst activity.[2]
Visualizing the Process
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling and a logical workflow for catalyst screening.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for catalyst screening and optimization.
Experimental Protocols: A Starting Point
The following are generalized, self-validating protocols that serve as a robust foundation for the cross-coupling of this compound. It is imperative to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Conclusion and Future Outlook
While direct comparative studies on a wide range of catalysts for this compound are not extensively documented, the available data for analogous substrates strongly suggest that modern palladium catalyst systems featuring bulky, electron-rich phosphine ligands are the most effective choice for achieving high yields and selectivity. For Suzuki-Miyaura and Buchwald-Hartwig reactions, systems based on ligands such as SPhos, XPhos, and RuPhos are recommended. For Sonogashira couplings, both traditional Pd/Cu systems and copper-free alternatives are viable, with the choice depending on the propensity of the alkyne to undergo homocoupling.
The protocols and workflows provided in this guide serve as a solid foundation for researchers to develop and optimize their synthetic routes involving this versatile, albeit challenging, building block. Further screening of ligands, bases, and solvents is encouraged to identify the optimal catalytic system for each specific transformation.
References
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link]
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Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. Available at: [Link]
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ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]
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Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PubMed Central. Available at: [Link]
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Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study. Journal of the American Chemical Society. Available at: [Link]
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Comparison of Suzuki cross-coupling of 3 a and PhB(OH)2 using Pd(PPh3)4... ResearchGate. Available at: [Link]
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Advances in Palladium-Catalyzed C(sp3)–H Functionalization: The Role of Traceless Directing Groups. ACS Publications. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. National Institutes of Health. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
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A Comparative Guide to the Stability of 2-Bromo-5-chloro-3-fluorophenol: An Experimental Framework
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound in its intended application. This guide provides a comprehensive framework for evaluating the stability of 2-Bromo-5-chloro-3-fluorophenol, a halogenated phenol of increasing interest in synthetic chemistry. We will delve into the causal logic behind experimental design and present a series of robust protocols to generate actionable stability data. This document is structured not as a rigid set of instructions, but as a strategic guide to empower researchers to conduct a thorough and scientifically sound stability assessment.
The unique substitution pattern of this compound, with three different halogens and a hydroxyl group on the aromatic ring, presents a complex case for stability. The interplay of inductive and resonance effects of the substituents can significantly influence the molecule's susceptibility to degradation under various chemical and physical stresses.[1] This guide will provide the means to systematically dissect these influences.
Foundational Principles of Stability Testing
The core principle of stability testing is to subject a compound to a range of controlled stress conditions over time and monitor its degradation.[2] These conditions are designed to simulate potential storage and handling environments, as well as to accelerate degradation pathways to predict long-term stability.[3][4] For a comprehensive evaluation of this compound, we will focus on four key areas of stability:
-
Thermal Stability: Assessing the impact of elevated temperatures on the compound's integrity.
-
Hydrolytic Stability: Evaluating the molecule's susceptibility to degradation in aqueous environments at various pH levels.
-
Oxidative Stability: Determining the compound's resistance to degradation in the presence of oxidizing agents.
-
Photostability: Investigating the effect of light exposure on the compound's stability.
The Experimental Blueprint: A Workflow for Stability Assessment
The following diagram outlines the overarching experimental workflow for a comprehensive stability study of this compound.
Caption: Overall workflow for the stability assessment of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and analytical methodologies. The choice of conditions is based on established principles of chemical stability testing.[3][5]
Analytical Methodology
A robust analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a versatile technique for quantifying the parent compound.[6] For the identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[6]
Protocol: HPLC-UV/MS Method Development
-
Column Selection: A C18 reverse-phase column is a suitable starting point for the separation of halogenated phenols.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid to improve peak shape) should be optimized to achieve good resolution between the parent compound and any potential degradants.
-
Wavelength Selection: The UV detection wavelength should be set at the λmax of this compound, determined by a UV scan.
-
MS Parameter Tuning: For LC-MS/MS, the mass spectrometer parameters (e.g., ionization source, collision energy) should be optimized to achieve sensitive detection and fragmentation of the parent compound for structural elucidation of degradants.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Thermal Stability
Elevated temperatures can provide the activation energy for degradation reactions that would not occur at ambient conditions.[3] We will assess both solid-state and in-solution thermal stability.
Protocol: Thermal Stability Assessment
-
Solid-State:
-
Place a known amount of solid this compound in amber glass vials.
-
Store the vials in ovens at controlled temperatures (e.g., 40°C, 60°C, and 80°C).
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial, dissolve the contents in a known volume of solvent, and analyze by HPLC-UV.
-
-
In-Solution:
-
Prepare a solution of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration.
-
Aliquot the solution into amber glass vials and store them at the same temperatures as the solid-state study.
-
At the same time points, remove a vial and analyze directly by HPLC-UV.
-
Hydrolytic Stability
The pH of the environment can significantly impact the stability of a phenolic compound. The hydroxyl group's acidity and the susceptibility of the aromatic ring to nucleophilic attack can be pH-dependent.
Protocol: Hydrolytic Stability Assessment
-
Prepare buffer solutions at pH 2 (acidic), pH 7 (neutral), and pH 9 (basic).
-
Add a small volume of a concentrated stock solution of this compound in acetonitrile to each buffer to achieve the desired final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), take an aliquot from each solution, quench any reaction by diluting with the mobile phase, and analyze by HPLC-UV.
-
Analyze samples with significant degradation by LC-MS/MS to identify hydrolysis products.
Oxidative Stability
The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored byproducts.[7] Hydrogen peroxide is a commonly used oxidizing agent for forced degradation studies.
Protocol: Oxidative Stability Assessment
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add a controlled amount of hydrogen peroxide (e.g., 3%).
-
Incubate the solution at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot, quench the reaction (e.g., with sodium bisulfite), and analyze by HPLC-UV.
-
Use LC-MS/MS to characterize any observed degradation products.
Photostability
Exposure to light can induce photochemical degradation. A systematic evaluation of photostability is crucial for compounds that may be handled or stored in light-exposed conditions.
Protocol: Photostability Assessment
-
Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile).
-
Expose the solutions to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
As a control, wrap a parallel set of samples in aluminum foil to protect them from light.
-
At specified time intervals, withdraw samples from both the exposed and control groups and analyze by HPLC-UV.
-
Compare the degradation profiles to determine the extent of photodegradation.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison. The primary metric for stability will be the percentage of the parent compound remaining at each time point under each stress condition.
Table 1: Hypothetical Thermal Stability Data for this compound (% Remaining)
| Time (weeks) | Solid State (40°C) | Solid State (60°C) | In Solution (40°C) | In Solution (60°C) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 99.8 | 98.5 | 99.5 | 97.2 |
| 2 | 99.6 | 97.1 | 99.0 | 94.5 |
| 4 | 99.2 | 94.3 | 98.1 | 89.3 |
| 8 | 98.5 | 88.9 | 96.4 | 79.8 |
Table 2: Hypothetical Hydrolytic Stability Data for this compound (% Remaining at 40°C)
| Time (hours) | pH 2 | pH 7 | pH 9 |
| 0 | 100 | 100 | 100 |
| 24 | 99.9 | 99.8 | 98.5 |
| 48 | 99.8 | 99.6 | 97.1 |
| 72 | 99.7 | 99.4 | 95.8 |
| 168 | 99.5 | 98.9 | 91.2 |
Comparative Insights
The stability of this compound can be compared to other halogenated phenols based on established chemical principles. For instance:
-
Comparison with less substituted phenols: We can hypothesize that the increased halogen substitution on this compound may enhance its stability against electrophilic attack but could potentially increase its susceptibility to nucleophilic substitution under certain conditions.
-
Influence of the fluorine atom: The highly electronegative fluorine atom is expected to increase the acidity of the phenolic hydroxyl group, which could influence its reactivity in basic media.
-
Steric hindrance: The ortho-bromo substituent may provide some steric hindrance around the hydroxyl group, potentially slowing down reactions at this site compared to a less hindered analogue.
A thorough analysis of the degradation products will provide valuable insights into the degradation pathways. For example, the observation of dehalogenated species would indicate reductive degradation, while the formation of quinone-like structures would point towards oxidative degradation.
Conclusion: A Pathway to Informed Decision-Making
This guide provides a robust and scientifically grounded framework for the comprehensive stability evaluation of this compound. By systematically applying these protocols, researchers can generate the critical data needed to understand the molecule's intrinsic stability, predict its long-term behavior, and make informed decisions in the context of drug discovery and development. The emphasis on understanding the "why" behind the experimental design, coupled with rigorous analytical methodologies, will ensure the generation of high-quality, reliable stability data.
References
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Häggblom, M. M., & Young, L. Y. (1995). Anaerobic Degradation of Halogenated Phenols by Sulfate-Reducing Consortia. Applied and Environmental Microbiology, 61(4), 1546–1550. [Link]
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SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods. [Link]
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Yantai Institute of Coastal Zone Research. (2018). The microbial degradation mechanism of emerging halogenated nitrophenols is revealed. [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
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Wisdomlib. (2025). Stability Experiments: Significance and symbolism. [Link]
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Pries, F., van der Ploeg, J. R., Dolfing, J., & Janssen, D. B. (1994). Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. FEMS Microbiology Reviews, 15(2-3), 279-295. [Link]
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Creative Bioarray. (n.d.). Chemical Stability Assays. [Link]
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Rast, H. G., Engelhardt, G., & Ziegler, W. (1991). Degradation of Haloaromatic Compounds. In Environmental Chemistry of Herbicides (pp. 143-176). CRC Press. [Link]
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Pacific BioLabs. (n.d.). What is Stability Testing? [Link]
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Comparative Analysis of Cross-Reactivity for 2-Bromo-5-chloro-3-fluorophenol in Complex Reaction Mixtures
Introduction: The Analytical Challenge of Multi-Halogenated Phenols
2-Bromo-5-chloro-3-fluorophenol is a key halogenated aromatic intermediate in the synthesis of advanced pharmaceutical compounds and specialty chemicals. The precise quantification of this molecule within complex reaction mixtures is critical for process optimization, impurity profiling, and ensuring final product quality. However, the very nature of its synthesis often results in a complex matrix containing structurally similar halogenated phenols, including isomers, precursors, and degradation byproducts. These related compounds pose a significant analytical challenge due to their potential for cross-reactivity, which can lead to signal interference and inaccurate quantification.
This guide provides a comparative analysis of established analytical techniques for the selective determination of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear comparison to assist researchers in selecting the most appropriate methodology for their specific needs.
The Principle of Cross-Reactivity in Chemical Analysis
Cross-reactivity occurs when an analytical method detects or responds to substances other than the intended analyte. In the context of chromatographic and spectroscopic techniques, this manifests as overlapping signals (e.g., co-eluting peaks in chromatography) or indistinguishable spectral responses from structurally related molecules. Effective analysis hinges on the method's ability to discriminate the target analyte from these potential interferents.
Caption: Conceptual diagram of analytical cross-reactivity.
Comparative Evaluation of Core Analytical Methodologies
The analysis of phenolic compounds in complex matrices requires techniques that offer high resolution and specificity. The primary methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.
Gas Chromatography (GC)
Gas chromatography separates compounds based on their volatility and interaction with a capillary column. While GC offers excellent separation efficiency, the analysis of polar molecules like phenols can be challenging.[1]
-
Expertise & Experience: Phenols contain an acidic hydroxyl group, which can lead to peak tailing and poor chromatographic performance due to interactions with active sites in the GC system.[2] To overcome this, a crucial step of derivatization is employed. This process chemically modifies the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability.[2][3]
-
Common Derivatization Strategy: Silylation Silylation is the most prevalent derivatization method for phenols.[2] It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are highly effective.[5][6] This modification reduces the polarity of the phenol, leading to sharper, more symmetrical peaks and improved separation from other components in the mixture.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.
-
Expertise & Experience: HPLC is a robust technique for analyzing phenolic compounds without the need for derivatization.[7] Its strength lies in its versatility for a wide range of polar compounds. However, achieving baseline separation of closely related halogenated isomers can be challenging and may require extensive method development, including optimization of the column chemistry, mobile phase composition, and gradient.
Mass Spectrometry (MS) as a Detector
Coupling either GC or HPLC to a mass spectrometer provides an orthogonal layer of data, enhancing confidence in compound identification and mitigating cross-reactivity.
-
Trustworthiness: MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For this compound, MS provides two key pieces of information:
-
Molecular Ion Peak: Confirms the molecular weight of the compound. The presence of both chlorine and bromine atoms creates a distinctive isotopic pattern that serves as a unique identifier.
-
Fragmentation Pattern: The molecule breaks apart in a predictable manner upon ionization. Halogenated phenols typically exhibit characteristic losses of halogen atoms (Cl, Br) or a formyl radical (CHO). This "molecular fingerprint" is invaluable for distinguishing the target analyte from isomers that may have the same molecular weight but different fragmentation patterns.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure of molecules.
-
Authoritative Grounding: While less sensitive than MS-based methods, NMR is unparalleled for the unambiguous structural elucidation of compounds in a mixture, provided their concentration is sufficient.[10] It can be used as a definitive confirmatory technique to verify the identity of the primary compound and major impurities identified by chromatographic methods.
Data Presentation: Performance Comparison of Analytical Techniques
| Parameter | Gas Chromatography (GC-FID) | GC-Mass Spectrometry (GC-MS) | HPLC-UV | NMR Spectroscopy |
| Specificity/Selectivity | Moderate to High (with derivatization) | Very High | Moderate to High | Very High |
| Sensitivity | High | Very High | High | Low |
| Derivatization Required? | Yes, for optimal performance[3][6] | Yes, for optimal performance[4][5] | No | No |
| Cross-Reactivity Risk | Moderate (risk of co-elution) | Low (mass spectra provide differentiation)[9] | Moderate (risk of co-elution) | Very Low |
| Primary Application | Quantification of knowns | Identification & Quantification | Routine Quantification | Structural Elucidation |
| Key Advantage | High resolution for volatile compounds | Definitive identification via mass | No derivatization needed | Unambiguous structure confirmation |
Experimental Protocol: GC-MS Analysis with Silylation Derivatization
This protocol provides a self-validating system for the robust and selective analysis of this compound.
Caption: Workflow for GC-MS analysis of halogenated phenols.
Step-by-Step Methodology
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform a liquid-liquid extraction if necessary to remove inorganic salts or highly polar components.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Concentration:
-
Evaporate the solvent under a gentle stream of nitrogen to near dryness. It is crucial to avoid complete dryness for extended periods to prevent loss of the semi-volatile phenol.
-
-
Derivatization (Silylation):
-
Causality: This step is critical for producing sharp, symmetrical peaks and preventing analyte loss in the GC system.[2]
-
To the dried residue, add 100 µL of a silylating agent such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[6]
-
Add 100 µL of a high-boiling point, aprotic solvent like pyridine or acetonitrile.
-
Vortex the mixture and heat at 70°C for 30 minutes to ensure the reaction goes to completion.[6]
-
Cool to room temperature before injection.
-
-
GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is recommended for good separation of halogenated compounds.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
-
Data Analysis and Validation:
-
Identification: The TMS-derivatized this compound is identified based on its unique retention time and its mass spectrum, which will show the characteristic molecular ion cluster and fragmentation pattern.
-
Cross-Reactivity Check: Analyze the chromatogram for peaks with similar retention times. Examine the mass spectrum of any adjacent or co-eluting peak. Isomers will have the same molecular weight but may exhibit different fragmentation patterns or relative abundances of fragment ions, allowing for their differentiation.[9]
-
Quantification: Create a calibration curve using a certified reference standard of derivatized this compound. Quantification is based on the integrated peak area of a characteristic, unique ion from its mass spectrum.
-
Conclusion
For the rigorous analysis of this compound in complex reaction mixtures, a GC-MS method incorporating a silylation derivatization step offers the highest degree of selectivity and confidence. While HPLC-UV is a viable screening tool, it carries a higher risk of cross-reactivity from co-eluting isomers. The derivatization step in GC is a well-justified procedural investment, significantly improving chromatographic performance and reliability.[2][3] The mass spectrometer provides the definitive data needed to distinguish the target analyte from structurally similar impurities, ensuring the trustworthiness and accuracy of the results. For absolute structural confirmation of unknown major impurities, subsequent isolation and NMR analysis is the authoritative standard.
References
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.[Link]
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General derivatization mechanism for phenol with MTBSTFA. ResearchGate.[Link]
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GC Derivatization. Restek.[Link]
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Competing Fragmentations in the Mass Spectra of Halogenated Phenols. ElectronicsAndBooks.[Link]
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Electronic Supporting Information. The Royal Society of Chemistry.[Link]
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Halogen Fragmentation in Mass Spectrometry. Scribd.[Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]
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Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. PubMed.[Link]
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Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.[Link]
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Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections.[Link]
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Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. MDPI.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-chloro-3-fluorophenol
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 2-Bromo-5-chloro-3-fluorophenol, is not merely a regulatory formality but a critical component of responsible scientific conduct. This guide provides an in-depth, procedural framework for the safe handling and disposal of this halogenated phenol, ensuring the protection of laboratory personnel and the environment.
Understanding the Compound: Properties and Hazards
| Property | Value/Classification | Source |
| Molecular Formula | C₆H₃BrClFO | [6] |
| Molecular Weight | 225.44 g/mol | [3][6] |
| Appearance | Likely a solid or liquid | [7] |
| Primary Hazards | Irritant | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5] |
Causality of Hazards: The hydroxyl (-OH) group on the phenol ring, combined with the electron-withdrawing effects of the halogen atoms, makes the compound acidic and reactive.[8] This contributes to its irritant properties. Upon combustion, halogenated organic compounds can form hazardous byproducts such as hydrogen halides (HBr, HCl, HF) and potentially polychlorinated or polybrominated dibenzofurans and dioxins if not incinerated at sufficiently high temperatures.[1][9]
Pre-Disposal: Safe Handling and Spill Management
Before initiating any disposal procedure, adherence to strict handling protocols is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[10]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. For direct handling, consider double-gloving.[10][11]
-
Body Protection: A chemical-resistant laboratory coat, fully buttoned, is required to protect the skin.[10][12]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[5][13]
Spill Management: In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is functioning correctly.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[14] For solid spills, carefully sweep up the material to avoid dust generation.[15][16]
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[16]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[17]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as halogenated organic waste.[18][19][20] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[21]
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[18][20] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[19]
-
Avoid Mixing: Do not mix this compound with non-halogenated solvents or other incompatible waste streams.[19][21] Mixing can complicate the disposal process and create hazardous reactions.
2. Container Labeling:
-
Clear Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[21]
-
Hazard Communication: Ensure the label includes the appropriate hazard pictograms (e.g., irritant).[22]
3. Final Disposal Method: High-Temperature Incineration
The recommended and most effective method for the final disposal of halogenated organic compounds is high-temperature incineration.[2][14]
-
Mechanism: Incineration at sufficiently high temperatures (typically above 982°C or 1800°F) with a residence time of at least 2 seconds ensures the complete destruction of the organic molecule.[23]
-
Regulatory Requirement: For hazardous waste containing more than 1% halogenated organic substances, incineration temperatures of at least 1100°C are required to prevent the formation of persistent organic pollutants like dioxins and furans.[24]
-
Off-Gas Treatment: Licensed hazardous waste incinerators are equipped with downstream scrubbers to neutralize the acidic gases (HBr, HCl, HF) that are formed during combustion.[9][23]
4. Arranging for Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste container.[17]
-
Licensed Contractor: The EHS department will work with a licensed hazardous waste disposal contractor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for incineration.[15]
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a multi-step process that begins with understanding its inherent hazards and culminates in its complete destruction via high-temperature incineration. By adhering to the rigorous protocols outlined in this guide for handling, segregation, and professional disposal, you uphold the principles of laboratory safety and environmental stewardship. This commitment not only protects you and your colleagues but also reinforces the integrity and trustworthiness of your scientific endeavors.
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Incineration . Zero Waste Europe. [Link]
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Halogenated Hydrocarbon Thermal Oxidizer . Zeeco. [Link]
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Perspective on halogenated organic compounds . National Center for Biotechnology Information. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
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How can I dispose phenol? ResearchGate. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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The problem with halogenated compounds emissions and its solution . Tecam Group. [Link]
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Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process . National Center for Biotechnology Information. [Link]
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Disposal Guidance . U.S. Environmental Protection Agency. [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]
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5-Bromo-3-chloro-2-fluorophenol . PubChem. [Link]
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2-Bromo-5-chlorophenol . PubChem. [Link]
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Hazardous Materials Disposal Guide . Nipissing University. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon OSHA. [Link]
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Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options . Saltworks Technologies. [Link]
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Key Specifications and Handling of 2-Bromo-3-fluorophenol for Industrial Use . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Phenol Wastes Treatment by Chemical Oxidation . ORSANCO. [Link]
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Phenol . Wikipedia. [Link]
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Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99% . Cole-Parmer. [Link]
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Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. [Link]
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40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes . eCFR. [Link]
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EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Safely Handling 2-Bromo-5-chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Handling halogenated phenols like 2-Bromo-5-chloro-3-fluorophenol requires a meticulous approach grounded in a deep understanding of its potential hazards. This guide provides essential, field-tested protocols to ensure your safety and the integrity of your research. We move beyond mere checklists to explain the causality behind each recommendation, empowering you to work with confidence and precision.
Hazard Assessment: Understanding the Adversary
This compound is a substituted aromatic compound. While specific toxicological data for this exact molecule is limited, the presence of bromine, chlorine, and fluorine atoms on a phenol ring suggests a profile of a substance that is likely an irritant and potentially toxic. The primary hazards associated with similar halogenated phenols include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3][4][5][6][7]
-
Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[1][2][3][4][5][7][8][9][10]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3][4][5][7][8][9][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][8][9][10][11]
The core principle of safe handling is to prevent this compound from coming into contact with any part of your body. This is achieved through a multi-layered approach involving engineering controls, personal protective equipment (PPE), and stringent operational protocols.
Engineering Controls: Your First Line of Defense
Before you even don a pair of gloves, ensure the laboratory environment is engineered for safety.
-
Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood.[12][13] This is non-negotiable. The fume hood's constant airflow protects you from inhaling potentially harmful vapors or dust.
-
Emergency Stations: Verify the location and functionality of the nearest safety shower and eyewash station before beginning any work.[12][13][14][15] Unobstructed access within a 10-second travel time is the standard.[12]
Personal Protective Equipment (PPE): A Comprehensive Barrier
Your PPE is your last line of defense. Do not cut corners. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Expert Insight |
| Eyes & Face | Chemical splash goggles and a face shield.[15][16][17] | Standard safety glasses are insufficient.[16] Goggles provide a seal against splashes, while the face shield offers a secondary layer of protection for your entire face against significant splashes, which can occur during transfers.[16][17] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[13][17] | Double-gloving is recommended. The outer glove can be removed if contaminated, protecting the inner glove and your skin. Always check the manufacturer's glove compatibility chart for halogenated phenols. Change gloves frequently and immediately after any sign of contamination.[13] |
| Body | A fully buttoned, long-sleeved laboratory coat.[12][13] | This provides a basic barrier against minor spills and contamination. |
| Body (High Splash Potential) | A chemical-resistant apron over the lab coat.[12][16][17][18] | For procedures involving larger quantities or vigorous mixing where the risk of a significant splash is higher, an apron made of materials like butyl rubber or neoprene is essential.[12][17] |
| Respiratory | A NIOSH/MSHA approved respirator with an appropriate filter for organic vapors may be necessary if there's a risk of exceeding exposure limits or if irritation is experienced.[15][16] | While a fume hood is the primary control, a respirator should be available for emergencies or specific high-risk procedures as determined by your institution's safety assessment.[15][16] |
Procedural Workflow for Safe Handling
The following diagram and step-by-step guide outline the complete workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Pre-Operational Check: Before starting, ensure your chemical fume hood is operational and that the safety shower and eyewash stations are accessible.[12][13][14]
-
PPE Donning: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and your inner gloves are tucked under the sleeves.
-
Handling Operations: Conduct all manipulations of the solid or solutions of this compound well within the chemical fume hood.[12][13]
-
Storage: When not in use, store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.[13][19] It should be stored away from incompatible materials such as strong oxidizing agents.[2][13] Store containers below eye level to minimize the risk of dropping and splashing.[13][15]
-
Decontamination: Thoroughly clean any glassware or equipment that has come into contact with the chemical using an appropriate solvent, followed by soap and water.[14] Collect all rinsates as hazardous waste.[20]
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[13][14]
Emergency and Disposal Plans
Spill Response:
-
Minor Spill (<50 mL):
-
Alert personnel in the immediate area.[12]
-
Wearing your full PPE, confine the spill using an absorbent material like vermiculite or sand.[12][13][20] Do not use paper towels for larger spills as they can degrade.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[12][13][20]
-
-
Major Spill (>50 mL):
First Aid:
-
Skin Contact: RAPID DECONTAMINATION IS CRITICAL.[12] Immediately flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower.[13] Remove all contaminated clothing while showering.[12][13] Seek immediate medical attention.[12][13] Some protocols for phenol exposure suggest wiping the area with polyethylene glycol (PEG) 300 or 400 if available.[12][21]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13] Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air.[12][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
Waste Disposal:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[22][23][24]
-
Containment: Collect all waste (solid, liquid, and contaminated materials like gloves and absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.[13][20][22][23]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly list the contents, including "this compound."[13][22]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical disposal facility.[20] Incineration is often the preferred method for destroying such compounds.[20][23] Never pour this chemical down the drain.[20]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
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Phenol Standard Operating Procedure . Yale Environmental Health & Safety. Available at: [Link]
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Phenol - Office of Environment, Health & Safety . University of California, Berkeley. Available at: [Link]
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How Do You Dispose Of Phenol Safely? . Chemistry For Everyone - YouTube. Available at: [Link]
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Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport. Available at: [Link]
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How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. Available at: [Link]
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Working Safely with Phenol Guideline . The University of Queensland. Available at: [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? . US Hazmat Rentals. Available at: [Link]
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PPE for Hazardous Chemicals . Canada Safety Training. Available at: [Link]
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Personal Protection Equipment . University of South Carolina. Available at: [Link]
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5 Types of PPE for Hazardous Chemicals . Hazmat School. Available at: [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . Vector Solutions. Available at: [Link]
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OSHA Rules for Hazardous Chemicals . DuraLabel. Available at: [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. Available at: [Link]
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10 Tips Working Safely with corrosives . Chemsafe. Available at: [Link]
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OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals . OSHA Training Institute Education Center at CLPCCD. Available at: [Link]
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Fact sheet: Dehalogenation—ex situ . Government of Canada. Available at: [Link]
-
2-Bromo-3-fluorophenol . PubChem. Available at: [Link]
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Phenol disposal . Podiatry Arena. Available at: [Link]
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How can I dispose phenol? . ResearchGate. Available at: [Link]
- Method For Removing Halogens From An Aromatic Compound. Google Patents.
-
Microbial breakdown of halogenated aromatic pesticides and related compounds . PubMed. Available at: [Link]
-
Microbial breakdown of halogenated aromatic pesticides and related compounds . FEMS Microbiology Reviews. Available at: [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Rensselaer Polytechnic Institute. Available at: [Link]
-
5-Bromo-3-chloro-2-fluorophenol . PubChem. Available at: [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions . PubMed Central. Available at: [Link]
-
SAFETY DATA SHEET - 4-Bromo-2-chloro-6-fluorophenol . Thermo Fisher Scientific. Available at: [Link]
-
2-氯-3-氟-5-溴苯酚 . BIOFOUNT. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
